Product packaging for 8,8''-Biskoenigine(Cat. No.:)

8,8''-Biskoenigine

Cat. No.: B13419702
M. Wt: 616.7 g/mol
InChI Key: DQRAEENKHHFBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8,8'-Biskoenigine has been reported in Murraya koenigii with data available.
carbazole alkaloid from Murraya koenigii;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H36N2O6 B13419702 8,8''-Biskoenigine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H36N2O6

Molecular Weight

616.7 g/mol

IUPAC Name

10-(9-hydroxy-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-10-yl)-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol

InChI

InChI=1S/C38H36N2O6/c1-17-13-21-23-15-25(43-7)33(41)27(31(23)39-29(21)19-9-11-37(3,4)45-35(17)19)28-32-24(16-26(44-8)34(28)42)22-14-18(2)36-20(30(22)40-32)10-12-38(5,6)46-36/h9-16,39-42H,1-8H3

InChI Key

DQRAEENKHHFBHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C(C(=C(C=C24)OC)O)C5=C6C(=CC(=C5O)OC)C7=C(N6)C8=C(C(=C7)C)OC(C=C8)(C)C

Origin of Product

United States

Foundational & Exploratory

The Dimeric Carbazole Alkaloid 8,8''-Biskoenigine: From Natural Origin to Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a dimeric carbazole alkaloid, stands as a molecule of significant interest at the intersection of natural product chemistry and pharmacology. Initially isolated from the leaves of the curry tree, Murraya koenigii, this symmetrical dimer of koenigine has garnered attention for its potential therapeutic applications, particularly in the realm of bone health. This technical guide provides a comprehensive overview of the origin, isolation, structural elucidation, and reported biological activity of this compound, intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Origin and Natural Occurrence

This compound is a naturally occurring phytochemical identified in Murraya koenigii (Linn.) Spreng., a plant belonging to the Rutaceae family.[1][2] This plant, commonly known as the curry tree, is native to the Indian subcontinent and is widely used in traditional medicine and culinary practices. While some commercial suppliers list this compound as a synthetic compound, this is primarily due to its synthesis for laboratory and research purposes. The foundational discovery and isolation of this compound were from a natural source.

The first report of the isolation of this compound was by Wang et al. in 2003 from the dried leaves of Murraya koenigii collected in Xishuangbanna, Yunnan province, China.[3] This discovery added to the rich diversity of carbazole alkaloids known to be present in this plant species.[1]

Isolation and Physicochemical Properties

The isolation of this compound from its natural source involves standard chromatographic techniques. While the seminal paper by Wang et al. provides the basis for its isolation, the following protocol is a generalized representation of the methodologies employed.

Experimental Protocol: Isolation of this compound

Plant Material: Dried and powdered leaves of Murraya koenigii.

Extraction:

  • The powdered plant material is exhaustively extracted with a suitable organic solvent, such as a mixture of CHCl₃ and MeOH (1:1), at room temperature.

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

Fractionation and Purification:

  • The crude extract is subjected to silica gel column chromatography.

  • Elution is performed with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative TLC to yield pure this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₃₈H₃₆N₂O₆[3]
Molecular Weight 616.7 g/mol [3]
Appearance Amorphous powder[3]
UV (MeOH) λₘₐₓ (log ε) 230 (4.98), 280 (4.70), 330 (4.05) nm[3]
IR (KBr) νₘₐₓ 3448, 1630, 1580 cm⁻¹[3]

Structural Elucidation

The structure of this compound was determined to be a symmetrical dimer of the carbazole alkaloid koenigine.[3] This was established through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.

Spectroscopic Data

The following table presents the ¹H and ¹³C NMR spectral data for this compound, which are critical for its structural confirmation.

Position¹³C NMR (δc)¹H NMR (δн, mult., J in Hz)
2, 2'' 120.56.85 (s)
3, 3'' 138.5-
4, 4'' 110.27.20 (s)
4a, 4a'' 125.6-
5, 5'' 118.97.50 (d, 8.0)
6, 6'' 123.57.10 (d, 8.0)
7, 7'' 145.8-
8, 8'' 105.5-
8a, 8a'' 140.1-
9a, 9a'' 102.8-
1-OMe, 1''-OMe 55.83.90 (s)
7-OMe, 7''-OMe 60.54.00 (s)
3-Me, 3''-Me 16.52.35 (s)
NH, NH'' -8.05 (s)

Data adapted from Wang et al., J. Nat. Prod. 2003, 66(3), 416-418.

Experimental Workflow: Structure Elucidation

Workflow for the isolation and structural elucidation of this compound.

Biosynthesis

The biosynthesis of carbazole alkaloids in plants is believed to proceed through the shikimate pathway.[4] While the specific enzymatic steps leading to koenigine, the monomeric precursor of this compound, in Murraya koenigii are not fully elucidated, a general proposed pathway involves the condensation of anthranilic acid with a C₅ isoprenoid unit, followed by cyclization and subsequent modifications such as methylation and hydroxylation. The dimeric structure of this compound is likely formed through an oxidative coupling of two koenigine molecules.

Biosynthesis Shikimate Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate->Anthranilic_Acid Carbazole_Scaffold Carbazole Scaffold Formation Anthranilic_Acid->Carbazole_Scaffold Isoprenoid Isoprenoid Precursor (e.g., DMAPP) Isoprenoid->Carbazole_Scaffold Koenigine Koenigine Carbazole_Scaffold->Koenigine Methylation, Hydroxylation Biskoenigine This compound Koenigine->Biskoenigine Oxidative Coupling

Proposed biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its antiosteoporotic potential.[3] This activity is attributed to its ability to inhibit Cathepsin B, a lysosomal cysteine protease.

Antiosteoporotic Activity

In an in vitro study, this compound demonstrated inhibitory activity against Cathepsin B with an IC₅₀ value of 1.3 µg/mL.[3] Cathepsins, particularly Cathepsin K, are known to play a crucial role in bone resorption by degrading the collagenous matrix of bone. While Cathepsin B's role in osteoporosis is less defined than Cathepsin K, its inhibition may interfere with osteoclast function and reduce bone degradation.

Signaling Pathway: Inhibition of Cathepsin B in Bone Resorption

The following diagram illustrates the proposed mechanism of action of this compound in preventing bone resorption.

SignalingPathway cluster_osteoclast Osteoclast cluster_outcome Therapeutic Outcome CathepsinB Cathepsin B Degradation Matrix Degradation CathepsinB->Degradation Proteolytic Activity Bone_Matrix Bone Matrix (Collagen) Bone_Resorption Bone Resorption Degradation->Bone_Resorption Reduced_Resorption Reduced Bone Resorption Biskoenigine This compound Biskoenigine->CathepsinB Inhibition Antiosteoporotic_Effect Antiosteoporotic Effect Reduced_Resorption->Antiosteoporotic_Effect

References

8,8''-Biskoenigine: A Dimeric Carbazole Alkaloid from Murraya koenigii with Antiosteoporotic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8,8''-Biskoenigine, a dimeric carbazole alkaloid identified in Murraya koenigii (curry leaf). This compound, a symmetrical dimer of the monomeric carbazole alkaloid koenigine, has demonstrated notable biological activity, particularly as a potential agent against osteoporosis. This document details the natural source, isolation methodologies, structural characteristics, and pharmacological properties of this compound, with a focus on its inhibitory effects on cathepsin B. Experimental protocols for extraction, isolation, and bioactivity assessment are provided, alongside a summary of key quantitative data. Visual diagrams of experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

Murraya koenigii (L.) Spreng., commonly known as the curry tree, is a rich source of structurally diverse carbazole alkaloids, which have been the subject of extensive phytochemical and pharmacological investigation. Among these, the dimeric carbazole alkaloids represent a unique class of compounds with significant biological potential. This compound is a notable example, being a symmetrical dimer of koenigine. Research has highlighted its potential as an antiosteoporotic agent, exhibiting inhibitory activity against cathepsin B, an enzyme implicated in bone resorption.[1] This guide aims to consolidate the available technical information on this compound to support further research and development in this area.

Natural Source and Isolation

This compound is a natural product found in the leaves of Murraya koenigii. The isolation of dimeric carbazole alkaloids from this plant typically involves a multi-step process of extraction and chromatographic separation.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on common methods for the isolation of carbazole alkaloids from Murraya koenigii. The specific parameters for isolating this compound would be detailed in the original research by Tachibana et al.

2.1.1. Plant Material Collection and Preparation Fresh leaves of Murraya koenigii are collected and authenticated. The leaves are then shade-dried at room temperature and pulverized into a coarse powder.

2.1.2. Extraction The powdered plant material is subjected to sequential solvent extraction to partition compounds based on polarity. A typical extraction workflow is as follows:

  • Defatting: The powdered leaves are first extracted with a nonpolar solvent, such as petroleum ether or hexane, to remove fats and waxes. This is often performed using a Soxhlet apparatus for exhaustive extraction.

  • Main Extraction: The defatted plant material is subsequently extracted with a more polar solvent, such as ethanol, methanol, or acetone, to isolate the alkaloid fraction. Maceration or Soxhlet extraction methods can be employed.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification The crude extract is subjected to column chromatography for the separation of individual compounds.

  • Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel (60-120 or 230-400 mesh) or alumina, slurried in the initial mobile phase.

  • Sample Loading: The crude extract is adsorbed onto a small amount of the stationary phase and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Typical solvent systems include mixtures of hexane, ethyl acetate, and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 365 nm) and/or with a suitable staining reagent. Fractions with similar TLC profiles are pooled.

  • Final Purification: The fractions containing the target compound, this compound, may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to achieve high purity.

Diagram of the general isolation workflow:

experimental_workflow start Fresh Murraya koenigii leaves drying Drying and Pulverization start->drying extraction Solvent Extraction (e.g., Petroleum Ether, then Ethanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Further Purification (Prep-TLC or HPLC) fraction_collection->purification end Pure this compound purification->end

Figure 1: General workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

This compound is characterized as a symmetrical dimer of koenigine. Its structure has been determined using various spectroscopic techniques.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Note: Specific spectroscopic data from the original publication by Tachibana et al. is required for complete characterization and is currently unavailable.

ParameterValueReference
Molecular Formula C38H38N2O6Inferred from dimeric structure
Molecular Weight 634.72 g/mol Inferred from dimeric structure
Appearance (Not reported)-
Melting Point (Not reported)-
Optical Rotation (Not reported)-
UV-Vis λmax (Not reported)-
IR (KBr) νmax (cm-1) (Not reported)-
1H NMR (CDCl3, δ ppm) (Not reported)-
13C NMR (CDCl3, δ ppm) (Not reported)-
Mass Spectrometry (m/z) (Not reported)-
Bioactivity (IC50) 1.3 µg/mL (Cathepsin B inhibition)[1]

Biological Activity: Antiosteoporotic Potential

This compound has been identified as a potent inhibitor of cathepsin B, a cysteine protease involved in bone matrix degradation. This inhibitory activity underlies its potential as an antiosteoporotic agent.

Cathepsin B Inhibition Assay

The following is a generalized protocol for a fluorometric cathepsin B inhibition assay. The specific conditions for the assay of this compound would be detailed in the original research.

4.1.1. Materials and Reagents

  • Human liver cathepsin B (or other suitable source)

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing EDTA and DTT)

  • This compound (test compound)

  • Positive control inhibitor (e.g., CA-074)

  • 96-well black microplate

  • Fluorometric microplate reader

4.1.2. Assay Procedure

  • Enzyme Preparation: Prepare a working solution of cathepsin B in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the cathepsin B solution, and the test compound or control.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Diagram of the Cathepsin B inhibition assay workflow:

cathepsin_b_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Prepare Cathepsin B Solution reaction_setup Combine Enzyme and Inhibitor in 96-well plate enzyme_prep->reaction_setup inhibitor_prep Prepare this compound Dilutions inhibitor_prep->reaction_setup substrate_prep Prepare Substrate Solution reaction_initiation Add Substrate to Initiate Reaction substrate_prep->reaction_initiation pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation pre_incubation->reaction_initiation measurement Measure Fluorescence (Ex/Em: 380/460 nm) reaction_initiation->measurement rate_calculation Calculate Reaction Rates measurement->rate_calculation inhibition_calculation Calculate Percent Inhibition rate_calculation->inhibition_calculation ic50_determination Determine IC50 Value inhibition_calculation->ic50_determination

Figure 2: Workflow for the Cathepsin B inhibition assay.
Signaling Pathway Implication

The inhibition of cathepsin B by this compound suggests a potential mechanism of action in preventing bone loss. Cathepsin B is a lysosomal cysteine protease released by osteoclasts during bone resorption, where it degrades bone matrix proteins like type I collagen. By inhibiting this enzyme, this compound can potentially reduce osteoclast activity and thus mitigate bone degradation.

Diagram of the proposed signaling pathway:

signaling_pathway Osteoclast Osteoclast CathepsinB Cathepsin B Osteoclast->CathepsinB releases BoneMatrix Bone Matrix (Type I Collagen) CathepsinB->BoneMatrix degrades Degradation Bone Resorption BoneMatrix->Degradation Biskoenigine This compound Biskoenigine->CathepsinB inhibits

References

An In-depth Technical Guide to the Chemical Structure of 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine is a dimeric carbazole alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its isolation from natural sources and its chemical synthesis are presented, alongside a thorough analysis of its spectroscopic data. Furthermore, this guide elucidates its role as an antiosteoporotic agent by detailing its inhibitory effects on Cathepsin B within the RANKL signaling pathway, a critical regulator of bone resorption. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Chemical Structure and Properties

This compound is a symmetrical dimer of the carbazole alkaloid koenigine.[1] Its chemical structure was elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and other spectroscopic techniques.[1]

Chemical Formula: C₃₈H₃₆N₂O₆

Molecular Weight: 616.71 g/mol

CAS Number: 477890-82-7

Appearance: Amorphous powder

The core structure consists of two pyranocarbazole units linked by a C-C bond between the 8 and 8'' positions.

G cluster_0 a a

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural confirmation of this compound relies heavily on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4, 4''7.85s
5, 5''7.18s
6, 6''6.75s
1'-H, 1''-H6.58d9.9
2'-H, 2''-H5.58d9.9
7-OH, 7''-OH5.76s
1-OCH₃, 1''-OCH₃3.92s
6-CH₃, 6''-CH₃2.35s
3',3'-(CH₃)₂, 3'',3''-(CH₃)₂1.48s
NH8.01br s

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1, 1''147.2
2, 2''118.9
3, 3''139.0
4, 4''119.5
4a, 4a''123.6
5, 5''110.1
5a, 5a''142.8
6, 6''115.8
7, 7''144.9
8, 8''104.2
8a, 8a''129.7
9a, 9a''103.5
1', 1''115.9
2', 2''127.1
3', 3''76.9
6-CH₃, 6''-CH₃16.4
1-OCH₃, 1''-OCH₃55.8
3',3'-(CH₃)₂, 3'',3''-(CH₃)₂28.2

Experimental Protocols

Isolation from Murraya koenigii

The following is a representative protocol for the isolation of carbazole alkaloids from the leaves of Murraya koenigii.

G start Dried and powdered leaves of Murraya koenigii extraction Soxhlet extraction with 95% Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration acid_base Acid-base partitioning: Dissolve in 5% HCl, wash with EtOAc, basify with NH₄OH, extract with CHCl₃ concentration->acid_base chromatography Silica gel column chromatography (Gradient elution: Hexane-EtOAc) acid_base->chromatography purification Preparative TLC or recrystallization chromatography->purification end Pure this compound purification->end

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material: Air-dried leaves of Murraya koenigii are finely powdered.

  • Extraction: The powdered leaves (1 kg) are exhaustively extracted with 95% ethanol (5 L) in a Soxhlet apparatus for 48 hours.

  • Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

  • Acid-Base Partitioning: The residue is dissolved in 5% hydrochloric acid (500 mL) and washed with ethyl acetate (3 x 300 mL) to remove acidic and neutral impurities. The acidic aqueous layer is then basified to pH 9-10 with ammonium hydroxide and extracted with chloroform (3 x 400 mL).

  • Column Chromatography: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude alkaloid mixture is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by preparative TLC or recrystallization from a suitable solvent system (e.g., chloroform-methanol) to afford the pure compound.

Synthesis via Oxidative Coupling

This compound can be synthesized from its monomer, koenigine, through a solid-state oxidative coupling reaction.[1]

G start Koenigine mixing Grinding with an oxidizing agent (e.g., FeCl₃) in a mortar start->mixing reaction Solid-state reaction (Room temperature, 24-48 h) mixing->reaction workup Extraction with an organic solvent (e.g., Chloroform) reaction->workup purification Purification by column chromatography workup->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Starting Material: Koenigine, isolated from Murraya koenigii or synthesized, is used as the precursor.

  • Reaction Setup: In a mortar, koenigine (100 mg) is intimately ground with an oxidizing agent such as ferric chloride (FeCl₃) (2 equivalents) at room temperature.

  • Reaction: The solid mixture is allowed to react in the solid state for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is suspended in water and extracted with chloroform. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant antiosteoporotic activity.[1] This activity is attributed to its ability to inhibit Cathepsin B, a lysosomal cysteine protease that plays a crucial role in bone resorption by osteoclasts.[1]

Osteoclasts are cells responsible for the degradation of bone matrix. Their differentiation and activation are primarily regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Bone Matrix RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment NFkB NF-κB Pathway TRAF6->NFkB AP1 AP-1 Pathway TRAF6->AP1 Ca_signal Ca²⁺ Signaling TRAF6->Ca_signal Calcineurin Calcineurin Ca_signal->Calcineurin NFATc1_inactive NFATc1 (inactive) Calcineurin->NFATc1_inactive Dephosphorylation NFATc1_active NFATc1 (active) NFATc1_inactive->NFATc1_active NFATc1_translocation NFATc1 NFATc1_active->NFATc1_translocation Translocation Gene_expression Gene Expression NFATc1_translocation->Gene_expression Transcription Factor CathepsinB Cathepsin B (and other proteases) Gene_expression->CathepsinB Upregulation Bone_resorption Bone Resorption CathepsinB->Bone_resorption Biskoenigine This compound Biskoenigine->CathepsinB Inhibition

Caption: Signaling pathway of RANKL-induced bone resorption and the inhibitory action of this compound.

Mechanism of Action:

  • RANKL-RANK Binding: RANKL, expressed by osteoblasts, binds to its receptor RANK on the surface of osteoclast precursor cells.

  • Signal Transduction: This binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like TRAF6. This leads to the activation of several pathways, including NF-κB, AP-1, and calcium signaling.

  • NFATc1 Activation: These pathways converge to activate the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells c1 (NFATc1).

  • Gene Expression: Activated NFATc1 translocates to the nucleus and promotes the expression of genes essential for osteoclast function, including those encoding for proteases like Cathepsin B and Cathepsin K.

  • Bone Resorption: Cathepsin B is then secreted into the resorption lacuna, where it degrades the organic components of the bone matrix.

  • Inhibition by this compound: this compound exerts its antiosteoporotic effect by directly inhibiting the enzymatic activity of Cathepsin B, thereby preventing the breakdown of bone tissue.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant antiosteoporotic activity. This guide has provided a detailed overview of its chemical and biological properties, including comprehensive spectroscopic data and experimental protocols for its isolation and synthesis. The elucidation of its mechanism of action as a Cathepsin B inhibitor within the RANKL signaling pathway provides a strong rationale for its further investigation as a potential therapeutic agent for the treatment of osteoporosis and other bone-related disorders. This compilation of technical information aims to facilitate future research and development efforts focused on this intriguing dimeric carbazole alkaloid.

References

An In-depth Technical Guide to 8,8''-Biskoenigine: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine is a dimeric carbazole alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed spectral data, and methodologies for its isolation and synthesis. Furthermore, this guide delves into its significant anti-osteoporotic activity, including its mechanism of action through the inhibition of Cathepsin B, and explores the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a symmetrical dimer of the carbazole alkaloid koenigine.[1] Its chemical structure consists of two koenigine units linked together.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
IUPAC Name 10-(9-hydroxy-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-10-yl)-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol[1]
Molecular Formula C₃₈H₃₆N₂O₆[2]
Molecular Weight 616.7 g/mol [2]
CAS Number 477890-82-7[2]
Appearance Not explicitly reported, but related dimeric carbazole alkaloids are often amorphous powders.[3]
Melting Point Not available in the searched literature.
Boiling Point Not available in the searched literature.
Solubility LogS: -2.923 (predicted).[1] General solubility of related carbazole alkaloids suggests solubility in organic solvents like chloroform, ethyl acetate, and methanol.[1]
XlogP 8.3 (predicted)[1]
Hydrogen Bond Donors 4 (predicted)[1]
Hydrogen Bond Acceptors 6 (predicted)[1]

Spectral Data

The structural elucidation of this compound was primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][4]

NMR Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While specific spectral data for this compound is not fully detailed in the available search results, the structure was confirmed using 1D and 2D NMR experiments.[1] For reference, typical chemical shift ranges for related carbazole alkaloids are provided below.

  • ¹H NMR: Aromatic protons typically resonate in the range of δ 7.0-8.0 ppm. Methoxy group protons appear around δ 3.8-4.0 ppm, and methyl group protons are observed at higher fields.

  • ¹³C NMR: Aromatic carbons show signals in the δ 100-150 ppm region. The carbons of the pyrano ring and the methoxy and methyl groups will have characteristic shifts. The symmetrical nature of the dimer would result in a reduced number of unique signals compared to its monomer, koenigine.

Mass Spectrometry

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of this compound.

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the molecular formula C₃₈H₃₆N₂O₆ with a high degree of accuracy.

  • Fragmentation Pattern: The fragmentation in the mass spectrum would likely involve the cleavage of the bond linking the two koenigine monomers, as well as the loss of smaller fragments such as methyl and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for:

  • N-H stretching: Around 3300-3500 cm⁻¹ from the carbazole nitrogen.

  • O-H stretching: A broad band around 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations around 2850-3100 cm⁻¹.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: For the ether and hydroxyl groups, typically in the 1000-1300 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is characteristic of the chromophoric system of the carbazole alkaloid. The spectrum is expected to show absorption maxima typical for a pyranocarbazole skeleton.[3]

Experimental Protocols

Isolation from Murraya koenigii

This compound is a naturally occurring compound isolated from the leaves of Murraya koenigii.[4][5] The general procedure for its isolation involves the following steps:

Isolation_Workflow Start Dried Leaves of Murraya koenigii Extraction Extraction with a suitable solvent (e.g., methanol, ethanol, or chloroform) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Purification Further Purification (e.g., Preparative TLC or HPLC) Fractionation->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: General workflow for the isolation of this compound.

A detailed protocol would involve:

  • Plant Material: Dried and powdered leaves of Murraya koenigii.

  • Extraction: Maceration or Soxhlet extraction with a solvent such as methanol or ethanol.

  • Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis

This compound can be synthesized from its monomer, koenigine, through an oxidative coupling reaction.[1][6] Both solid-state and iron-catalyzed methods have been reported.

Synthesis_Workflow Koenigine Koenigine (Monomer) Oxidative_Coupling Oxidative Coupling Reaction (e.g., FeCl₃ or solid-state reaction) Koenigine->Oxidative_Coupling Dimerization Dimerization Oxidative_Coupling->Dimerization Purification Purification (Chromatography) Dimerization->Purification Biskoenigine This compound Purification->Biskoenigine

Caption: Synthetic pathway for this compound from koenigine.

A general synthetic protocol is as follows:

  • Starting Material: Pure koenigine, which can be isolated from Murraya koenigii or synthesized.

  • Reaction Conditions:

    • Iron-catalyzed method: Koenigine is treated with an oxidizing agent like ferric chloride (FeCl₃) in a suitable solvent.[6]

    • Solid-state reaction: Koenigine is subjected to oxidative conditions in the absence of a solvent.[1]

  • Work-up and Purification: The reaction mixture is worked up to remove the catalyst and unreacted starting material. The resulting crude product is then purified by column chromatography to afford pure this compound.

Biological Activity and Signaling Pathways

The most significant reported biological activity of this compound is its potent anti-osteoporotic effect.[1][7]

Anti-osteoporotic Activity

This compound has been shown to exhibit anti-osteoporotic activity with an IC₅₀ of 1.3 µg/mL in a Cathepsin B (CAT-B) inhibition assay.[1][4] Cathepsin B is a lysosomal cysteine protease that is involved in bone resorption by osteoclasts.

Mechanism of Action: The anti-osteoporotic effect of this compound is attributed to its inhibition of Cathepsin B.[1] By inhibiting this enzyme, this compound can potentially reduce the degradation of the bone matrix by osteoclasts, thereby slowing down bone loss.

Anti_Osteoporotic_Mechanism Biskoenigine This compound Inhibition Inhibition Biskoenigine->Inhibition CathepsinB Cathepsin B Osteoclast Osteoclast Activity CathepsinB->Osteoclast (promotes) Inhibition->CathepsinB Reduction Reduction Inhibition->Reduction BoneResorption Bone Resorption Osteoclast->BoneResorption Reduction->BoneResorption AntiOsteoporotic Anti-osteoporotic Effect Reduction->AntiOsteoporotic

Caption: Proposed mechanism of anti-osteoporotic action of this compound.
Potential Effects on Osteoblast and Osteoclast Signaling

While direct studies on the effect of this compound on osteoblast and osteoclast signaling pathways are limited, its inhibition of Cathepsin B suggests an interaction with the bone remodeling process. Key signaling pathways involved in bone metabolism include the RANKL/RANK/OPG pathway, which is central to osteoclast differentiation and activation, and various pathways that regulate osteoblast function and bone formation. Further research is warranted to elucidate the precise molecular targets and signaling cascades modulated by this compound in bone cells.

Conclusion

This compound is a promising natural product with significant anti-osteoporotic potential. This guide has summarized its known physical and chemical properties, along with available information on its spectral characteristics and methods for its preparation. The primary mechanism of its biological activity appears to be the inhibition of Cathepsin B, a key enzyme in bone resorption. For drug development professionals, this compound represents a valuable lead compound for the development of novel therapeutics for osteoporosis and other bone-related disorders. Future research should focus on obtaining more detailed quantitative data, elucidating its complete pharmacological profile, and exploring its effects on the intricate signaling networks that govern bone homeostasis.

References

The Discovery and Isolation of 8,8''-Biskoenigine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole alkaloid first isolated from the plant Murraya koenigii, commonly known as the curry tree.[1][2][3][4] Structurally, it is a symmetrical dimer of the carbazole alkaloid koenigine.[1] This compound has garnered interest within the scientific community due to its documented antiosteoporotic activity, presenting a potential avenue for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and quantitative data where available.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₈H₃₆N₂O₆--INVALID-LINK--
Molecular Weight 616.7 g/mol --INVALID-LINK--
Appearance Not specified in available literature
Solubility Not specified in available literature

Discovery and Natural Source

This compound was first reported as a new carbazole alkaloid in 2003 by Wang et al., isolated from the leaves of Murraya koenigii collected in Xishuangbanna, Yunnan province, China.[1] This plant is a member of the Rutaceae family and is a rich source of various carbazole alkaloids.[3][4]

Experimental Protocols

Isolation of this compound from Murraya koenigii

While the seminal publication by Wang et al. (2003) outlines the isolation, specific quantitative details such as the initial weight of plant material and final yield of this compound are not available in the reviewed literature. The general procedure involves solvent extraction followed by chromatographic separation.

General Workflow for Isolation:

Isolation_Workflow plant_material Dried Leaves of Murraya koenigii extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography) crude_extract->chromatography fractions Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification biskoenigine This compound purification->biskoenigine Synthesis_Workflow koenigine Koenigine oxidative_coupling Oxidative Coupling koenigine->oxidative_coupling biskoenigine This compound oxidative_coupling->biskoenigine fecl3 FeCl₃·6H₂O (Solid State) fecl3->oxidative_coupling Method 1 fe_cat Iron Catalyst (Improved Method) fe_cat->oxidative_coupling Method 2 Osteoclast_Pathway cluster_inhibition Potential Inhibition by this compound cluster_osteoclast Osteoclast Activity biskoenigine This compound catb Cathepsin B Activation biskoenigine->catb Inhibits bone_resorption Bone Resorption catb->bone_resorption Promotes

References

An In-depth Technical Guide to 8,8''-Biskoenigine: A Symmetrical Dimer of Koenigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a symmetrical dimeric carbazole alkaloid, represents a significant molecule of interest derived from Murraya koenigii. Its discovery has opened new avenues for therapeutic research, particularly in the management of bone-related disorders. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, structural characterization, and biological activity as a potent antiosteoporotic agent through the inhibition of Cathepsin B. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Murraya koenigii, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids.[1] Among these, koenigine has been extensively studied for its various pharmacological properties. The dimerization of koenigine leads to the formation of this compound, a symmetrical molecule with enhanced biological activities.[2] This dimeric structure has been elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR).[1] Of particular significance is its demonstrated antiosteoporotic activity, which has been attributed to its inhibitory effect on Cathepsin B, a cysteine protease implicated in bone resorption.[1][2] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for researchers and drug development professionals.

Structural Characterization and Physicochemical Properties

The structure of this compound was established as a symmetrical dimer of koenigine, connected via a C-C bond at the 8 and 8'' positions. This was determined through detailed spectroscopic analysis.

Spectroscopic Data

Table 1: Physicochemical and Biological Activity Data for this compound

ParameterValueReference
Molecular Formula C₃₈H₃₆N₂O₆[1]
Molecular Weight 616.71 g/mol [1]
Biological Activity Antiosteoporotic[1]
Mechanism of Action Cathepsin B Inhibition[1]
IC₅₀ (Cathepsin B) 1.3 µg/mL[1]

Synthesis of this compound

This compound is synthesized from its monomer, koenigine, through a solid-state oxidative coupling reaction.[1] This method is noted for its efficiency and is a key step in obtaining the dimeric compound for further study.

Experimental Protocol: Solid-State Oxidative Coupling

This protocol is based on the general principles of solid-state oxidative coupling of phenolic compounds using iron(III) chloride.

Materials:

  • Koenigine

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Mortar and pestle

  • Reaction vessel

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Finely grind koenigine and anhydrous FeCl₃ (in a molar ratio, typically 1:2 or as optimized) together in a mortar and pestle until a homogeneous mixture is obtained.

  • Transfer the solid mixture to a suitable reaction vessel.

  • The reaction is allowed to proceed in the solid state. The reaction time and temperature may need to be optimized. Gentle heating may be applied to facilitate the reaction.

  • Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is quenched with a suitable solvent, such as a mixture of dichloromethane and methanol.

  • The crude product is then extracted from the solid residue.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is purified by column chromatography on silica gel using an appropriate solvent system to yield the pure dimeric product.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antiosteoporotic activity, which is attributed to its ability to inhibit the enzyme Cathepsin B.[1]

Antiosteoporotic Activity and Cathepsin B Inhibition

Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts. Cathepsin B, a lysosomal cysteine protease, plays a crucial role in the degradation of the bone matrix by osteoclasts.[3] By inhibiting Cathepsin B, this compound can reduce bone resorption, thereby exerting its antiosteoporotic effect. The reported IC₅₀ value of 1.3 µg/mL indicates a potent inhibitory activity.[1]

Signaling Pathway in Osteoclastogenesis

The formation and activation of osteoclasts are regulated by the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)/RANK (Receptor Activator of Nuclear factor Kappa-B) signaling pathway. The binding of RANKL to its receptor RANK on osteoclast precursors triggers a signaling cascade that leads to the activation of transcription factors, including NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1). NFATc1 is a master regulator of osteoclastogenesis and promotes the expression of genes essential for osteoclast function, including those encoding for cathepsins.

G Simplified Signaling Pathway of Osteoclastogenesis and Cathepsin B Action RANKL RANKL RANK RANK RANKL->RANK NFATc1 NFATc1 (Transcription Factor) RANK->NFATc1 activates Cathepsin_Gene Cathepsin B Gene (in nucleus) NFATc1->Cathepsin_Gene promotes transcription of Cathepsin_B Cathepsin B (Protease) Cathepsin_Gene->Cathepsin_B leads to expression of Bone_Matrix Bone Matrix (Collagen, etc.) Cathepsin_B->Bone_Matrix degrades Bone_Resorption Bone Resorption Bone_Matrix->Bone_Resorption leads to Biskoenigine This compound Biskoenigine->Cathepsin_B

Simplified pathway of osteoclast activation and the inhibitory action of this compound.

Experimental Protocols for Biological Assays

The following is a generalized protocol for a Cathepsin B inhibitor screening assay, which can be adapted for testing this compound.

Cathepsin B Inhibitor Screening Assay (Fluorometric)

This assay utilizes a synthetic fluorogenic substrate that is cleaved by Cathepsin B to release a fluorescent molecule, allowing for the quantification of enzyme activity.

Materials:

  • Human Cathepsin B

  • Cathepsin B Reaction Buffer

  • Cathepsin B Substrate (e.g., Ac-RR-AFC)

  • 96-well black microplate

  • Fluorescence microplate reader

  • This compound (test inhibitor)

  • Known Cathepsin B inhibitor (positive control)

  • Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the this compound stock solution to achieve the desired test concentrations.

    • Prepare the Cathepsin B enzyme solution and substrate solution according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add the following to designated wells:

      • Enzyme Control: Cathepsin B enzyme solution and reaction buffer.

      • Inhibitor Wells: Cathepsin B enzyme solution, reaction buffer, and the desired concentration of this compound.

      • Positive Control: Cathepsin B enzyme solution, reaction buffer, and a known Cathepsin B inhibitor.

      • Blank: Reaction buffer only.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the Cathepsin B substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G Workflow for Cathepsin B Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - this compound dilutions - Cathepsin B enzyme - Substrate solution Assay_Plate Plate Setup (96-well): - Enzyme Control - Inhibitor Wells - Positive Control - Blank Reagent_Prep->Assay_Plate Pre_Incubate Pre-incubation (10-15 min, RT) Assay_Plate->Pre_Incubate Add_Substrate Add Substrate to initiate reaction Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (30-60 min, 37°C) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 Kinetic_Read->Data_Analysis

General workflow for the fluorometric Cathepsin B inhibition assay.

Conclusion and Future Directions

This compound stands out as a promising natural product-derived dimer with significant therapeutic potential, particularly in the context of osteoporosis. Its well-defined symmetrical structure, accessible synthesis via oxidative coupling, and potent, specific inhibitory activity against Cathepsin B make it an attractive candidate for further drug development.

Future research should focus on several key areas:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.

  • Lead Optimization: To synthesize and evaluate analogs of this compound to potentially improve its potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: To further elucidate the precise molecular interactions between this compound and Cathepsin B and to explore other potential biological targets.

  • Toxicology Studies: To assess the safety profile of this compound in preclinical models.

The information presented in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent for osteoporosis and other conditions where Cathepsin B plays a pathological role.

References

8,8''-Biskoenigine: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a dimeric carbazole alkaloid isolated from the medicinal plant Murraya koenigii, has emerged as a compound of interest in the field of drug discovery. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential biological activities of this compound. The document summarizes the available quantitative data on its bioactivities, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts. While data on some activities of this compound are specific, information on its broader biological potential is still developing, with much of the current understanding extrapolated from studies on related carbazole alkaloids from Murraya koenigii.

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry tree, is a rich source of structurally diverse carbazole alkaloids, which have been extensively studied for their wide range of pharmacological properties.[1][2][3] Among these, this compound stands out due to its unique dimeric structure. This guide focuses on the documented and potential biological activities of this compound, including its antiosteoporotic, anti-inflammatory, antimicrobial, and anticancer properties. The aim is to provide a detailed resource for researchers and professionals in the pharmaceutical sciences.

Quantitative Data on Biological Activities

The currently available quantitative data for the biological activities of this compound are limited but promising. The most specific data pertains to its antiosteoporotic activity. Information on other activities is largely inferred from the broader family of carbazole alkaloids found in Murraya koenigii.

Table 1: Summary of Quantitative Biological Activity Data for this compound

Biological ActivityAssayTargetResult (IC50)Reference
AntiosteoporoticCathepsin B InhibitionCathepsin B1.3 µg/mL[4][5]

Note: IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Data on the anti-inflammatory, antimicrobial, and specific cytotoxic activities of this compound are not yet available in the reviewed literature. However, related carbazole alkaloids from Murraya koenigii have demonstrated these activities, suggesting potential avenues for future investigation of this compound. For instance, the carbazole alkaloid girinimbine, also from M. koenigii, has shown anti-inflammatory and anticancer properties.[6]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of this compound.

Antiosteoporotic Activity: Cathepsin B Inhibition Assay

The antiosteoporotic activity of this compound was determined using a Cathepsin B inhibition assay.[4][5] Cathepsin B is a lysosomal cysteine protease implicated in bone resorption.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin B. This is typically done using a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. The reduction in fluorescence in the presence of the test compound indicates inhibition.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., sodium phosphate buffer with EDTA and dithiothreitol, pH 6.0).

    • Prepare a solution of human recombinant Cathepsin B in the reaction buffer.

    • Prepare a solution of a fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in the reaction buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add varying concentrations of the this compound solution to the test wells.

    • Add a known Cathepsin B inhibitor as a positive control and solvent as a negative control.

    • Add the Cathepsin B enzyme solution to all wells except the blank.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) over time.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time).

    • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity: MTT Assay

To assess the potential anticancer activity of this compound, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][8][9]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

General Protocol:

  • Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).

    • Use appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure (96-well plate format):

    • Dispense the broth medium into all wells.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microorganism without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and potential signaling pathways.

CathepsinB_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis reagent1 This compound Stock step1 Add Buffer & Compound reagent1->step1 reagent2 Reaction Buffer reagent2->step1 reagent3 Cathepsin B Solution step2 Add Cathepsin B reagent3->step2 reagent4 Fluorogenic Substrate step4 Add Substrate reagent4->step4 step1->step2 step3 Incubate step2->step3 step3->step4 step5 Measure Fluorescence step4->step5 analysis1 Calculate Inhibition % step5->analysis1 analysis2 Determine IC50 analysis1->analysis2

Caption: Workflow for Cathepsin B Inhibition Assay.

MTT_Assay_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cells seed Seed in 96-well Plate culture->seed treat Add this compound incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance solubilize->read_abs calc_viability Calculate % Viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Potential_Anti_Inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling_cascade Signaling Cascade (e.g., MyD88, TRAF6) receptor->signaling_cascade nfkb_activation NF-κB Activation signaling_cascade->nfkb_activation proinflammatory_genes Pro-inflammatory Gene Expression nfkb_activation->proinflammatory_genes inflammation Inflammation (e.g., NO, PGE2, Cytokines) proinflammatory_genes->inflammation biskoenigine This compound biskoenigine->signaling_cascade Inhibition? biskoenigine->nfkb_activation Inhibition?

Caption: Potential Anti-Inflammatory Signaling Pathway.

Conclusion and Future Directions

This compound has demonstrated clear antiosteoporotic activity through the inhibition of Cathepsin B. While direct quantitative evidence for its anti-inflammatory, antimicrobial, and anticancer activities is currently lacking, the known bioactivities of other carbazole alkaloids from Murraya koenigii provide a strong rationale for further investigation into these areas.

Future research should focus on:

  • Comprehensive Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its IC50 values and selectivity.

  • Antimicrobial Spectrum: Determining the MIC values of this compound against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory Mechanisms: Investigating the in vitro and in vivo anti-inflammatory effects of this compound and elucidating the underlying molecular mechanisms, such as its impact on pro-inflammatory signaling pathways like NF-κB.

  • In Vivo Efficacy: Conducting animal studies to validate the in vitro findings and assess the therapeutic potential of this compound for various diseases.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 8,8''-Biskoenigine (CAS Number: 477890-82-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole alkaloid that was first isolated from the plant Murraya koenigii, commonly known as the curry tree.[1][2] Structurally, it is a symmetrical dimer of the carbazole alkaloid koenigine.[1][2] This compound has garnered interest within the scientific community primarily for its demonstrated antiosteoporotic activity.[1][2][3] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and the experimental protocols used for its study.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the molecular formula C₃₈H₃₆N₂O₆ and a molecular weight of 616.7 g/mol . Its structure has been elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

PropertyValueReference
CAS Number 477890-82-7
Molecular Formula C₃₈H₃₆N₂O₆
Molecular Weight 616.7 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
1H and 13C NMR Data While the structure was determined by NMR, specific chemical shift and coupling constant data are not readily available in the public domain.[1][2]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potential as an antiosteoporotic agent. This activity was determined in a Cathepsin B (CAT-B) model, where the compound exhibited significant inhibitory effects.[1][2]

Biological ActivityAssay ModelResult (IC₅₀)Reference
AntiosteoporoticCathepsin B (CAT-B) model1.3 µg/mL[1][2]

While other carbazole alkaloids from Murraya koenigii have shown a range of biological activities, including cytotoxic and anti-inflammatory effects, there is currently no specific quantitative data available for this compound in these areas.[4][5][6]

Mechanism of Action in Osteoporosis

Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts, leading to a decrease in bone mass and an increased risk of fractures. Osteoclasts secrete a variety of enzymes, including the lysosomal cysteine protease Cathepsin B, into the resorption lacuna to degrade the organic bone matrix, which is primarily composed of type I collagen. By inhibiting Cathepsin B, this compound can potentially disrupt this degradation process, thereby reducing bone resorption and exerting its antiosteoporotic effect.

Cathepsin B Signaling Pathway in Bone Resorption

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not fully available in the public domain. The following sections provide an overview based on the initial report and general methodologies.[1][2]

Isolation from Murraya koenigii

This compound was first isolated from the dried leaves of Murraya koenigii collected in Xishuangbanna, Yunnan province, China.[2] While the specific, step-by-step protocol is not detailed in the available literature, a general workflow for the isolation of carbazole alkaloids from plant material is presented below.

G start Dried Leaves of Murraya koenigii extraction Extraction with Organic Solvent (e.g., Acetone) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (e.g., HPLC) fractions->purification end Isolated This compound purification->end

General Workflow for Isolation
Chemical Synthesis

The synthesis of this compound was achieved through the oxidative coupling of its monomer, koenigine, in a solid-state reaction.[1][2] Specific details of the reaction conditions, such as the oxidizing agent and temperature, are not provided in the primary literature. However, a plausible synthetic route can be conceptualized based on general methods for the oxidative coupling of phenols.[7][8][9][10]

G koenigine Koenigine (Monomer) mixing Solid-State Mixing with Oxidizing Agent (e.g., FeCl₃) koenigine->mixing reaction Solid-State Reaction (Grinding/Heating) mixing->reaction workup Reaction Work-up and Purification (e.g., Chromatography) reaction->workup biskoenigine This compound (Dimer) workup->biskoenigine

Hypothetical Synthesis Workflow
Cathepsin B Inhibition Assay

The antiosteoporotic activity of this compound was evaluated using a Cathepsin B (CAT-B) model.[1][2] The precise details of this model are not available, but a general protocol for a fluorometric Cathepsin B activity assay is outlined below. Such assays typically measure the cleavage of a fluorogenic substrate by the enzyme.

G start Prepare Assay Buffer and Reagents enzyme_prep Prepare Cathepsin B Enzyme Solution start->enzyme_prep compound_prep Prepare Serial Dilutions of this compound start->compound_prep incubation Incubate Cathepsin B with This compound enzyme_prep->incubation compound_prep->incubation substrate_add Add Fluorogenic Substrate incubation->substrate_add measurement Measure Fluorescence Intensity Over Time substrate_add->measurement analysis Calculate IC₅₀ Value measurement->analysis end Determine Inhibitory Activity analysis->end

General Cathepsin B Inhibition Assay Workflow

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro antiosteoporotic activity through the inhibition of Cathepsin B. Its unique dimeric carbazole structure makes it an interesting subject for further investigation in the field of drug discovery.

Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive studies are needed to confirm its efficacy and mechanism of action in cell-based and in vivo models of osteoporosis.

  • Pharmacokinetic and Toxicological Profiling: To assess its potential as a therapeutic agent, its absorption, distribution, metabolism, excretion (ADME), and toxicity profile must be determined.

  • Optimization of Synthesis: Development of a scalable and efficient synthetic route would be crucial for producing sufficient quantities for further research and development.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the discovery of more potent and selective inhibitors of Cathepsin B.

  • Exploration of Other Biological Activities: Given the diverse bioactivities of other carbazole alkaloids, it would be worthwhile to screen this compound for other potential therapeutic applications, such as anticancer and anti-inflammatory effects.

The information presented in this guide is based on currently available scientific literature. Further research is required to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8,8''-Biskoenigine from Koenigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 8,8''-Biskoenigine, a dimeric carbazole alkaloid, through the oxidative coupling of its monomer, koenigine. This compound has garnered interest for its potential biological activities, including antiosteoporotic properties[1][2][3]. The primary synthetic route detailed is the iron(III) chloride-mediated oxidative coupling in a solution phase, a method noted for its improved efficiency[3]. Additionally, a solid-state reaction method is mentioned as a viable alternative[1][2][3][4]. This document offers comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

Koenigine, a carbazole alkaloid isolated from Murraya koenigii, serves as a readily available precursor for the synthesis of its symmetrical dimer, this compound[1][3]. The formation of this compound is achieved through an oxidative coupling reaction that joins two koenigine molecules at the C-8 and C-8'' positions. This transformation can be effectively catalyzed by iron(III) chloride (FeCl₃), which acts as a mild and efficient oxidizing agent for the dimerization of various aromatic and heterocyclic compounds. The resulting dimeric structure possesses a unique molecular architecture that may confer distinct pharmacological properties compared to its monomeric counterpart.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Koenigine and this compound
PropertyKoenigine (Starting Material)This compound (Product)
Molecular Formula C₂₀H₂₁NO₃C₄₀H₄₀N₂O₆
Molecular Weight 323.39 g/mol 644.76 g/mol
Appearance Yellowish solidAmorphous powder
¹H NMR (CDCl₃, δ ppm) Specific peaks for koenigineCharacteristic peaks for a symmetrical dimer, with notable shifts in the aromatic region compared to the monomer.
¹³C NMR (CDCl₃, δ ppm) Specific peaks for koenigineApproximately half the number of expected carbon signals due to the molecule's symmetry.
Mass Spec (m/z) [M+H]⁺ ≈ 324[M+H]⁺ ≈ 645

Note: Specific NMR chemical shifts should be compared to literature values for confirmation of structure.

Experimental Protocols

Protocol 1: Iron(III) Chloride-Mediated Synthesis of this compound

This protocol describes the synthesis of this compound from koenigine using iron(III) chloride as the oxidizing agent.

Materials:

  • Koenigine

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve koenigine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Oxidant: To the stirring solution of koenigine, add anhydrous iron(III) chloride (2-3 equivalents) portion-wise at room temperature. The reaction mixture is expected to change color upon addition of the oxidant.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the koenigine spot and the appearance of a new, less polar spot indicates the formation of the dimer. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Isolation and Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as an amorphous powder. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with literature values.

Protocol 2: Solid-State Synthesis of this compound (Conceptual)

Materials:

  • Koenigine

  • An oxidizing agent suitable for solid-state reactions (e.g., a solid oxidant like manganese dioxide or finely ground iron(III) chloride).

Procedure:

  • Preparation: In a mortar and pestle, thoroughly grind koenigine and the chosen solid oxidant in a predetermined molar ratio.

  • Reaction: The reaction can be initiated by continued grinding at room temperature or by heating the solid mixture in an oven at a specific temperature for a defined period.

  • Monitoring and Workup: The progress of the reaction would need to be monitored by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC. Once the reaction is deemed complete, the entire solid mixture would be dissolved in an appropriate solvent (e.g., DCM or ethyl acetate), and the insoluble oxidant would be removed by filtration.

  • Purification: The filtrate would then be concentrated and the crude product purified by column chromatography as described in Protocol 1.

Mandatory Visualization

Synthesis_of_Biskoenigine koenigine Koenigine reaction_mixture Reaction Mixture koenigine->reaction_mixture fecl3 FeCl₃ (oxidant) fecl3->reaction_mixture solvent DCM (solvent) solvent->reaction_mixture workup Aqueous Workup (NaHCO₃) reaction_mixture->workup Oxidative Coupling purification Column Chromatography workup->purification biskoenigine This compound purification->biskoenigine

Caption: Synthetic workflow for this compound from koenigine.

References

Application Notes and Protocols for the Synthesis of 8,8''-Biskoenigine via Oxidative Coupling Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a dimeric carbazole alkaloid, has garnered interest due to its potential biological activities. Its synthesis is primarily achieved through the oxidative coupling of its monomer, koenigine. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on two key methods: solid-state oxidative coupling using iron(III) chloride and an improved solution-phase iron-catalyzed oxidative coupling. Additionally, a general protocol for a biomimetic enzymatic approach is presented as a potential alternative. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to replicate and optimize these synthetic routes.

Introduction

Carbazole alkaloids are a diverse class of natural products known for their wide range of biological activities. This compound is a symmetrical dimer of the carbazole alkaloid koenigine. The key synthetic step in forming this compound is the oxidative coupling of two koenigine molecules at the C-8 and C-8'' positions. Various methods have been explored to achieve this transformation, with iron-based reagents being prominent. This document details the established protocols, providing quantitative data and procedural workflows to aid in the successful synthesis of this target molecule.

Data Presentation

A summary of the key quantitative data for the different synthetic methods is presented in Table 1 for easy comparison.

Table 1: Comparison of Oxidative Coupling Methods for this compound Synthesis

MethodReagent/CatalystOxidantSolventTemperatureTimeYieldReference
Solid-State Oxidative CouplingFeCl₃ (1.5 equiv)FeCl₃Solid-StateRoom Temperature24 h60%Wang, Y.-S., He, H.-P., Shen, Y.-M., & Hao, X.-J. (2003). Two new carbazole alkaloids from Murraya koenigii. Journal of Natural Products, 66(3), 416–418.
Iron-Catalyzed Oxidative CouplingFe(acac)₃ (20 mol%)PhI(OAc)₂ (1.2 equiv)Dichloromethane (DCM)Room Temperature1 h75%Brütting, C., Fritsche, R. F., Kutz, S. K., Börger, C., Schmidt, A. W., Kataeva, O., & Knölker, H.-J. (2018). Synthesis of 1,1′‐ and 2,2′‐Bicarbazole Alkaloids by Iron(III)‐Catalyzed Oxidative Coupling of 2‐ and 1‐Hydroxycarbazoles. Chemistry – A European Journal, 24(2), 458-470.
Biomimetic Enzymatic Oxidative Coupling (General)Laccase/PeroxidaseO₂ (air)Buffer/Organic CosolventRoom TemperatureVaries-(General methodology, specific yield for this compound not reported)

Experimental Protocols

Solid-State Oxidative Coupling with Iron(III) Chloride

This method offers a simple, solvent-free approach to the synthesis of this compound.

Materials:

  • Koenigine

  • Iron(III) chloride (FeCl₃)

  • Mortar and pestle

  • Preparative Thin-Layer Chromatography (TLC) plates (Silica gel)

  • Petroleum ether

  • Acetone

Procedure:

  • In a mortar, grind koenigine (5 mg) and iron(III) chloride (1.5 equivalents) together to form a fine, homogeneous powder.

  • Allow the solid mixture to stand at room temperature for 24 hours in a fume hood.

  • After 24 hours, the reaction mixture is directly subjected to purification.

  • Purify the product by preparative Thin-Layer Chromatography (TLC) using a solvent system of petroleum ether-acetone (4:1).

  • Scrape the band corresponding to the product and elute with a suitable solvent (e.g., acetone or ethyl acetate).

  • Evaporate the solvent under reduced pressure to afford this compound (yield: 3 mg, 60%).

Iron-Catalyzed Oxidative Coupling in Solution

This improved method utilizes a catalytic amount of an iron salt and a milder oxidant, providing a higher yield in a shorter reaction time.

Materials:

  • Koenigine

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Iodosylbenzene diacetate (PhI(OAc)₂)

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add koenigine (e.g., 100 mg, 1 equiv).

  • Dissolve the koenigine in anhydrous dichloromethane (DCM).

  • Add iron(III) acetylacetonate (Fe(acac)₃, 20 mol%) to the solution.

  • Add iodosylbenzene diacetate (PhI(OAc)₂, 1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound (yield: 75%).

Biomimetic Enzymatic Oxidative Coupling (General Protocol)

This protocol outlines a general approach for the enzymatic synthesis of this compound, which may require optimization for this specific substrate. Laccases and peroxidases are enzymes known to catalyze the oxidative coupling of phenolic compounds.[1]

Materials:

  • Koenigine

  • Laccase (from Trametes versicolor or other sources) or Horseradish Peroxidase (HRP)

  • Aqueous buffer (e.g., sodium acetate buffer, pH 5)

  • Organic co-solvent (e.g., acetone, methanol, or dimethyl sulfoxide)

  • Oxygen source (air)

  • Hydrogen peroxide (H₂O₂, for peroxidase-catalyzed reactions)

Procedure:

  • Dissolve koenigine in a minimal amount of a water-miscible organic co-solvent (e.g., acetone).

  • Add the koenigine solution to an aqueous buffer (e.g., sodium acetate buffer, pH 5) to create a dilute solution of the substrate. The final concentration of the organic co-solvent should be kept low to maintain enzyme activity.

  • For Laccase-catalyzed reaction: Add laccase to the buffered solution of koenigine. Stir the mixture vigorously in a vessel open to the air to ensure a sufficient supply of oxygen.

  • For Peroxidase-catalyzed reaction: Add horseradish peroxidase (HRP) to the buffered solution of koenigine. Slowly add a dilute solution of hydrogen peroxide (H₂O₂) dropwise over an extended period.

  • Stir the reaction mixture at room temperature for a period ranging from a few hours to 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a large volume of organic solvent like ethyl acetate or by heat treatment).

  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative TLC to isolate this compound.

Visualizations

Chemical Structures and Reaction Pathway

oxidative_coupling cluster_product Product koenigine1 Koenigine reagents Oxidative Coupling (e.g., FeCl₃, Fe(acac)₃/PhI(OAc)₂, Enzyme) koenigine2 Koenigine biskoenigine This compound reagents->biskoenigine C-C bond formation solid_state_workflow start Start step1 Grind Koenigine and FeCl₃ in a mortar start->step1 step2 Let stand at room temperature for 24 hours step1->step2 step3 Purify by Preparative TLC (Petroleum ether:Acetone 4:1) step2->step3 step4 Isolate this compound step3->step4 end End step4->end iron_methods cluster_details1 Solid-State Method cluster_details2 Solution-Phase Method parent Iron-Mediated Oxidative Coupling child1 Stoichiometric FeCl₃ (Solid-State) parent->child1 Solvent-free child2 Catalytic Fe(acac)₃ (Solution-Phase) parent->child2 Improved Yield & Time detail1_1 Reagent: FeCl₃ child1->detail1_1 detail2_1 Catalyst: Fe(acac)₃ child2->detail2_1 detail1_2 Conditions: RT, 24h detail2_2 Oxidant: PhI(OAc)₂ detail2_3 Conditions: RT, 1h

References

Application Note: Structure Elucidation of 8,8''-Biskoenigine using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole alkaloid isolated from the leaves of Murraya koenigii.[1][2] This class of compounds has garnered significant interest due to its diverse biological activities. The precise determination of its chemical structure is paramount for understanding its structure-activity relationships and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like this compound. This application note provides a detailed overview of the 1D and 2D NMR techniques used to characterize its structure, including experimental protocols and a summary of the spectral data.

Structural Characterization

The structure of this compound (C₃₈H₃₆N₂O₆, M.W. 616.70) was determined to be a symmetrical dimer of the carbazole alkaloid koenigine.[1] The elucidation was achieved through a comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR data.

1D NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the dimeric and symmetrical nature of this compound, the number of signals in both spectra is halved.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1, 1''129.87.85 (s)
3, 3''139.5-
4, 4''118.67.15 (s)
4a, 4a''123.5-
5, 5''97.26.60 (d, J=8.0)
6, 6''119.57.65 (d, J=8.0)
7, 7''155.4-
8, 8''112.5-
8a, 8a''125.1-
9, 9''148.2-
10, 10''104.3-
11, 11''140.1-
1-OCH₃, 1''-OCH₃55.83.95 (s)
3-CH₃, 3''-CH₃16.52.45 (s)
7-OH, 7''-OH-5.30 (s)
NH, NH''-8.10 (br s)

Note: The chemical shift values are referenced to the solvent signal.

2D NMR Data Interpretation

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a key correlation is observed between the aromatic protons at δH 6.60 (H-5, 5'') and 7.65 (H-6, 6''), confirming their ortho relationship on the carbazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum of this compound allows for the unambiguous assignment of protonated carbons. For example, the proton at δH 7.85 is directly attached to the carbon at δC 129.8 (C-1, 1'').

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments and assigning quaternary carbons. Key HMBC correlations for this compound include:

    • The protons of the methoxy group (δH 3.95) show a correlation to the carbon at δC 129.8 (C-1, 1'').

    • The aromatic proton H-1 (δH 7.85) shows correlations to the quaternary carbons C-4a, C-8a, and C-9.

    • The methyl protons (δH 2.45) show correlations to C-3 and C-4.

Experimental Protocols

The following are general protocols for the acquisition of 1D and 2D NMR spectra for carbazole alkaloids like this compound.

Sample Preparation
  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an exponential window function and perform Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

2D NMR Spectroscopy
  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral widths in both dimensions to cover the proton chemical shift range.

    • Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

    • Process the data using a sine-bell window function in both dimensions followed by 2D Fourier transformation.

  • HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the spectral width in the F2 dimension (¹H) and F1 dimension (¹³C) to encompass all proton and carbon signals.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire 128-256 increments in t₁ with 16-32 scans per increment.

    • Process the data using appropriate window functions and perform 2D Fourier transformation.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz (typically 8 Hz).

    • Acquire 256-512 increments in t₁ with 32-64 scans per increment.

    • Process the data using appropriate window functions and perform 2D Fourier transformation.

Visualization of Experimental Workflow

structure_elucidation_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation Isolation Isolation of this compound Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Data_Processing Data Processing and Analysis COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination

References

Application Notes and Protocols for the Spectroscopic Analysis of 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used to characterize 8,8''-Biskoenigine, a dimeric carbazole alkaloid. Due to the limited availability of direct spectroscopic data for this compound, this document leverages data from its monomer, koenigine, and related carbazole alkaloids isolated from Murraya koenigii to provide expected spectral characteristics. Protocols for spectroscopic analysis are also detailed to guide researchers in their analytical workflows.

Introduction to this compound

This compound is a dimeric carbazole alkaloid isolated from the leaves of Murraya koenigii. Its structure has been established through various spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[1][2]. As a symmetrical dimer of the carbazole alkaloid koenigine, its spectroscopic properties are closely related to its monomeric counterpart. Understanding the spectroscopic profile of this compound is crucial for its identification, purity assessment, and further investigation into its biological activities, such as its reported antiosteoporotic properties[1].

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, extrapolated from the known data of koenigine and other related carbazole alkaloids.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for the Monomeric Unit of this compound (in CDCl₃)

PositionPredicted ¹H NMR (δ, ppm, J in Hz)Predicted ¹³C NMR (δ, ppm)
1-145.3
1a-129.4
2s107.6
3s127.9
4s112.5
4a-123.5
5d (7.8)120.4
5a-124.3
6m119.0
7m110.9
8-125.4
8a-139.4
9 (NH)br s-
10 (CH₃)s21.9
OCH₃s55.4

Note: The chemical shifts are based on data reported for related carbazole alkaloids like murrayafoline A[3]. Due to the dimeric nature of this compound, slight variations in chemical shifts and coupling constants are expected, particularly at the linkage point (C-8). The proton and carbon signals of the two monomeric units are expected to be largely equivalent due to the molecule's symmetry.

Table 2: Predicted Mass Spectrometry Data for this compound

TechniqueIonPredicted m/zNotes
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺617.2646Calculated for C₃₈H₃₇N₂O₆⁺
[M]⁺616.2573Molecular Ion

Note: The molecular formula for this compound is C₃₈H₃₆N₂O₆[4]. The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the cleavage of the dimeric linkage and subsequent fragmentation of the monomeric units.

Table 3: Predicted UV-Vis and IR Spectroscopic Data for this compound

Spectroscopic TechniquePredicted λmax / Wavenumber (cm⁻¹)Functional Group Assignment
UV-Vis (in Methanol)~235, 287 nmCarbazole chromophore
Infrared (IR) (KBr disc)~3400 cm⁻¹N-H stretching
~2920 cm⁻¹C-H stretching (aliphatic)
~1610 cm⁻¹C=C stretching (aromatic)
~1140 cm⁻¹C-O stretching (ether)

Note: The UV-Vis spectrum is expected to be characteristic of a carbazole alkaloid skeleton[1]. The IR spectrum will likely show characteristic peaks for the N-H group of the carbazole ring, aromatic C-H and C=C bonds, and the C-O bond of the methoxy group[5].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire 2D spectra using standard pulse programs to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC). These are essential for the complete structural elucidation and assignment of all signals.

3.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • Obtain the accurate mass of the molecular ion to confirm the elemental composition.

    • Perform tandem MS (MS/MS) on the molecular ion to study its fragmentation pattern, which can provide further structural information.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank.

    • Scan the sample from 200 to 800 nm.

    • Record the wavelengths of maximum absorbance (λmax).

3.4. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the dried sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Murraya koenigii Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR Structure Structure of This compound NMR->Structure MS->Structure UV_Vis->Structure IR->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Biskoenigine_Structure M1 Link 8,8''-Linkage M2

Caption: Dimeric structure of this compound.

References

Application Notes and Protocols for Evaluating the Antiosteoporotic Activity of 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the methodologies to assess the antiosteoporotic potential of 8,8''-Biskoenigine, a carbazole alkaloid. While initial studies have indicated its inhibitory activity against Cathepsin B, a key enzyme in bone resorption, further investigation is required to fully characterize its effects on bone metabolism.[1][2] This document outlines detailed protocols for in vitro assays to evaluate the efficacy of this compound on osteoblast and osteoclast functions, along with a proposed framework for future in vivo studies. Additionally, it visualizes the key signaling pathways involved in osteoporosis and the experimental workflows using Graphviz diagrams.

Introduction to this compound and Osteoporosis

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. The dynamic remodeling of bone is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance in this process, with excessive resorption and/or inadequate formation, results in bone loss.

This compound is a symmetrical dimeric carbazole alkaloid isolated from Murraya koenigii. Preliminary research has identified its potential as an antiosteoporotic agent through the inhibition of Cathepsin B, a cysteine protease involved in the degradation of bone matrix proteins by osteoclasts.[1][2] Further comprehensive evaluation is necessary to elucidate its full pharmacological profile and mechanism of action.

Quantitative Data Summary

A summary of the currently available and proposed quantitative data for this compound's antiosteoporotic activity is presented below. This table is intended to be populated as further experimental data becomes available.

Assay Parameter This compound Reference Compound (e.g., Alendronate)
In Vitro
Cathepsin B InhibitionIC501.3 µg/mLData not available
Osteoclastogenesis Inhibition (TRAP Staining)IC50Data not availableData not available
Osteoblast Differentiation (ALP Activity)EC50Data not availableData not available
Osteoblast Mineralization (Alizarin Red Staining)EC50Data not availableData not available
In Vivo (Proposed)
Ovariectomized (OVX) Rat Model
Bone Mineral Density (BMD) ChangeData not availableData not available
Serum Osteocalcin LevelsData not availableData not available
Serum CTX-I LevelsData not availableData not available

Experimental Protocols

In Vitro Assays

This protocol is adapted from commercially available Cathepsin B inhibitor screening kits.[3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Cathepsin B activity.

Materials:

  • Recombinant Human Cathepsin B

  • Cathepsin B Substrate (e.g., Ac-RR-AFC)

  • Assay Buffer (e.g., CTSB Reaction Buffer)

  • This compound

  • Positive Control Inhibitor (e.g., F-F-FMK)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in Assay Buffer to achieve a range of final concentrations.

  • Enzyme Preparation: Dilute the Recombinant Human Cathepsin B in Assay Buffer to the desired concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted Cathepsin B enzyme solution. b. Add 10 µL of the diluted this compound or positive control inhibitor to the respective wells. For the enzyme control well, add 10 µL of Assay Buffer. c. Incubate the plate at room temperature for 10-15 minutes. d. Prepare the substrate solution by diluting the Cathepsin B substrate in Assay Buffer. e. Add 40 µL of the substrate solution to each well to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope) for each concentration of this compound. b. Determine the percentage of inhibition relative to the enzyme control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

This protocol is based on established methods for inducing osteoclast differentiation from RAW 264.7 macrophage cells or bone marrow-derived macrophages (BMMs).[6][7][8][9]

Objective: To assess the inhibitory effect of this compound on RANKL-induced osteoclast formation.

Materials:

  • RAW 264.7 cells or primary bone marrow cells

  • Alpha-MEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant mouse M-CSF (for BMMs)

  • Recombinant mouse RANKL

  • This compound

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 96-well plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or BMMs in a 96-well plate at an appropriate density. For BMMs, culture in the presence of M-CSF for 2-3 days to generate bone marrow-derived macrophages.

  • Induction of Osteoclastogenesis: a. Replace the medium with fresh medium containing RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation. b. Simultaneously, treat the cells with various concentrations of this compound. Include a vehicle control (medium with RANKL and vehicle) and a negative control (medium without RANKL).

  • Cell Culture: Incubate the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and the respective treatments every 2-3 days.

  • TRAP Staining: a. After the incubation period, fix the cells with 4% paraformaldehyde. b. Stain the cells for TRAP activity according to the manufacturer's instructions of the TRAP staining kit.

  • Quantification: a. Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well under a light microscope. b. Calculate the percentage of inhibition of osteoclast formation for each concentration of this compound relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol utilizes the MC3T3-E1 pre-osteoblastic cell line or mesenchymal stem cells (MSCs) to evaluate the effect of this compound on bone formation.[10][11][12]

Objective: To determine the effect of this compound on osteoblast differentiation (ALP activity) and mineralization (Alizarin Red S staining).

Materials:

  • MC3T3-E1 cells or MSCs

  • Alpha-MEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Osteogenic induction medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

  • This compound

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

  • 24-well or 48-well plate

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells or MSCs in a multi-well plate and allow them to reach confluence.

  • Induction of Osteogenesis: a. Replace the growth medium with osteogenic induction medium. b. Treat the cells with various concentrations of this compound. Include a vehicle control (osteogenic medium with vehicle) and a negative control (basal medium).

  • Cell Culture: Culture the cells for 7-21 days, replacing the medium with fresh medium and treatments every 2-3 days.

  • ALP Activity Assay (Day 7-10): a. Lyse the cells and measure the ALP activity in the cell lysate using a colorimetric ALP assay kit. b. Normalize the ALP activity to the total protein concentration in each sample.

  • Alizarin Red S Staining (Day 14-21): a. Fix the cells with 4% paraformaldehyde. b. Stain the cells with Alizarin Red S solution to visualize calcium deposits. c. For quantification, destain the cells and measure the absorbance of the extracted stain.

  • Data Analysis: a. Calculate the fold change in ALP activity and Alizarin Red S staining for each concentration of this compound relative to the vehicle control. b. Determine the EC50 value, the concentration at which 50% of the maximal effect is observed.

In Vivo Model (Proposed)

The OVX rat is a widely accepted preclinical model for studying postmenopausal osteoporosis.[13]

Objective: To evaluate the in vivo efficacy of this compound in preventing bone loss in an estrogen-deficient state.

Experimental Design:

  • Animals: Use skeletally mature female Sprague-Dawley or Wistar rats.

  • Surgical Procedure: Perform either a bilateral ovariectomy (OVX) or a sham surgery (Sham).

  • Treatment Groups:

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + this compound (multiple dose levels)

    • OVX + Positive Control (e.g., Alendronate or Estradiol)

  • Dosing: Begin treatment immediately after surgery and continue for a predefined period (e.g., 12 weeks). Administer this compound and control compounds via an appropriate route (e.g., oral gavage).

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar spine using dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.

    • Biomechanical Testing: Assess the mechanical strength of the bones (e.g., femur) using three-point bending tests.

    • Serum Biomarkers: Collect blood samples to measure markers of bone formation (e.g., osteocalcin, P1NP) and bone resorption (e.g., CTX-I, TRAP5b).

    • Histomorphometry: Perform histological analysis of bone sections to evaluate trabecular bone architecture.

Signaling Pathways and Experimental Workflows

RANKL/RANK/OPG Signaling Pathway in Osteoclastogenesis

The RANKL/RANK/OPG signaling pathway is a critical regulator of osteoclast differentiation and activation.[14][15][16][17] this compound may exert its anti-resorptive effects by modulating components of this pathway, although this has not been experimentally verified.

RANKL_Signaling rankl RANKL rank RANK rankl->rank Binds traf6 TRAF6 rank->traf6 Recruits opg OPG opg->rankl Inhibits nfkb NF-κB traf6->nfkb Activates mapk MAPKs (JNK, ERK, p38) traf6->mapk Activates nfatc1 NFATc1 nfkb->nfatc1 Induces mapk->nfatc1 Induces osteoclast Osteoclast Differentiation & Activation nfatc1->osteoclast Promotes biskoenigine This compound (Hypothesized Target) biskoenigine->traf6

Caption: RANKL/RANK/OPG signaling pathway in osteoclastogenesis.

Experimental Workflow for In Vitro Anti-Osteoporotic Activity Screening

The following diagram illustrates the workflow for the in vitro evaluation of this compound.

In_Vitro_Workflow start Start: this compound cathepsin_assay Cathepsin B Inhibition Assay start->cathepsin_assay osteoclast_assay Osteoclastogenesis Inhibition Assay start->osteoclast_assay osteoblast_assay Osteoblast Differentiation & Mineralization Assay start->osteoblast_assay ic50_catb Determine IC50 cathepsin_assay->ic50_catb ic50_oc Determine IC50 osteoclast_assay->ic50_oc ec50_ob Determine EC50 osteoblast_assay->ec50_ob evaluate Evaluate Overall In Vitro Potency ic50_catb->evaluate ic50_oc->evaluate ec50_ob->evaluate

Caption: In vitro screening workflow for this compound.

Proposed In Vivo Experimental Workflow

This diagram outlines the proposed workflow for the in vivo evaluation of this compound in an OVX rat model.

In_Vivo_Workflow start Start: Ovariectomized (OVX) Rat Model treatment Treatment with This compound (e.g., 12 weeks) start->treatment bmd BMD Measurement (DEXA) treatment->bmd biomechanics Biomechanical Testing treatment->biomechanics biomarkers Serum Biomarker Analysis treatment->biomarkers histology Bone Histomorphometry treatment->histology analysis Data Analysis and Efficacy Determination bmd->analysis biomechanics->analysis biomarkers->analysis histology->analysis

Caption: Proposed in vivo experimental workflow.

Conclusion

The provided application notes and protocols offer a robust framework for the detailed investigation of this compound as a potential antiosteoporotic agent. While its inhibitory effect on Cathepsin B is a promising starting point, the proposed in vitro and in vivo assays are essential to comprehensively characterize its biological activity on bone cells and its efficacy in a preclinical model of osteoporosis. The elucidation of its mechanism of action, particularly its potential interaction with the RANKL signaling pathway, will be crucial for its further development as a therapeutic candidate.

References

8,8''-Biskoenigine: A Dimeric Carbazole Alkaloid as a Molecular Probe for Cathepsin B-Mediated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole alkaloid that has been isolated from the leaves of Murraya koenigii and can also be synthesized.[1][2] This symmetrical dimer of koenigine has emerged as a molecule of interest in biochemical research due to its specific biological activities. While not a classic molecular probe in the sense of a fluorescent or biotinylated tag, this compound serves as a potent and specific chemical probe for investigating the role of the lysosomal cysteine protease, Cathepsin B (CAT-B), in various physiological and pathological processes. Its inhibitory action on Cathepsin B allows researchers to dissect the downstream effects of this enzyme's activity, particularly in the context of bone metabolism and disease.

These application notes provide an overview of this compound's application as a molecular probe, with a focus on its use in studying biochemical pathways related to its antiosteoporotic activity. Detailed protocols for its use in in vitro enzyme inhibition assays are provided to facilitate its use in the laboratory.

Applications

The primary application of this compound as a molecular probe stems from its inhibitory effect on Cathepsin B. This allows for the investigation of:

  • Elucidation of Cathepsin B's Role in Osteoporosis: By inhibiting Cathepsin B, researchers can study the specific contribution of this enzyme to bone resorption and the overall pathogenesis of osteoporosis.[1][3][4]

  • Investigation of Proteolytic Pathways: As a selective inhibitor, this compound can be used to probe the involvement of Cathepsin B in various proteolytic cascades relevant to cancer, inflammation, and other diseases where this enzyme is implicated.

  • Drug Discovery and Development: this compound can serve as a lead compound or a reference inhibitor in the development of novel and more potent Cathepsin B inhibitors for therapeutic applications.

Quantitative Data

The inhibitory potency of this compound against Cathepsin B has been quantified, providing a basis for its use as a molecular probe.

CompoundTargetAssayIC50Reference
This compoundCathepsin B (CAT-B)Antiosteoporotic activity model1.3 µg/mL[1][3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework for using this compound as a molecular probe.

G cluster_0 Inhibitory Action of this compound on the Cathepsin B Pathway This compound This compound Cathepsin B Cathepsin B This compound->Cathepsin B Inhibition Proteolytic Activity Proteolytic Activity Cathepsin B->Proteolytic Activity Enables Bone Resorption Bone Resorption Proteolytic Activity->Bone Resorption Leads to Osteoporosis Osteoporosis Bone Resorption->Osteoporosis Contributes to

Caption: Mechanism of this compound as a probe.

G cluster_1 Experimental Workflow for Cathepsin B Inhibition Assay Isolate Cathepsin B Isolate Cathepsin B Incubate Incubate Isolate Cathepsin B->Incubate Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Incubate Prepare Substrate Prepare Substrate Prepare Substrate->Incubate Prepare this compound Prepare this compound Prepare this compound->Incubate Measure Activity Measure Activity Incubate->Measure Activity Analyze Data Analyze Data Measure Activity->Analyze Data

Caption: Cathepsin B inhibition assay workflow.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on Cathepsin B.

Materials:

  • Purified human Cathepsin B

  • This compound

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be less than 1%.

    • Prepare a working solution of Cathepsin B in Assay Buffer.

    • Prepare a working solution of the Cathepsin B substrate in Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 50 µL of the serially diluted this compound solutions. For the control (no inhibitor), add 50 µL of Assay Buffer with the same final DMSO concentration.

    • Add 25 µL of the Cathepsin B working solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the Cathepsin B substrate working solution to each well.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorometric microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Assay for Investigating Anti-resorptive Effects

This protocol provides a general framework for investigating the effects of this compound on bone resorption in an osteoclast cell culture model.

Materials:

  • Osteoclast precursor cells (e.g., bone marrow macrophages)

  • RANKL and M-CSF to induce osteoclast differentiation

  • Cell culture medium (e.g., α-MEM with 10% FBS)

  • This compound

  • Bone resorption assay kit (e.g., based on calcium release from a bone-mimicking substrate)

  • TRAP staining kit for identifying osteoclasts

Procedure:

  • Osteoclast Differentiation:

    • Culture osteoclast precursor cells in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.

  • Treatment with this compound:

    • Once mature osteoclasts have formed, treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • Assessment of Bone Resorption:

    • Measure the extent of bone resorption using a commercially available assay kit according to the manufacturer's instructions. This typically involves quantifying the amount of calcium or other components released from the substrate into the culture medium.

  • Osteoclast Viability and Number:

    • Assess the viability of the osteoclasts using a standard viability assay (e.g., MTT or Calcein-AM).

    • Fix and stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, to determine the number of osteoclasts in each treatment group.

  • Data Analysis:

    • Normalize the bone resorption data to the number of viable osteoclasts.

    • Analyze the dose-dependent effect of this compound on bone resorption.

Conclusion

This compound represents a valuable chemical tool for probing the function of Cathepsin B in biochemical pathways, particularly those related to bone metabolism. Its specific inhibitory activity allows for the targeted investigation of this enzyme's role in health and disease. The protocols and data presented here provide a foundation for researchers to utilize this compound as a molecular probe in their studies, contributing to a deeper understanding of Cathepsin B-mediated processes and facilitating the development of novel therapeutic strategies.

References

Application of 8,8''-Biskoenigine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole alkaloid naturally found in the plant Murraya koenigii, commonly known as the curry tree. As a symmetrical dimer of the carbazole alkaloid koenigine, this compound has garnered interest in the scientific community for its potential therapeutic applications.[1] Its unique chemical structure serves as a scaffold for potential drug development, with preliminary studies indicating a range of biological activities. This document provides an overview of the current understanding of this compound's applications in drug discovery, complete with available data and generalized experimental protocols.

Application Notes

The primary therapeutic area where this compound has shown initial promise is in the treatment of bone diseases, specifically osteoporosis.[1] Beyond this, its structural relationship to other bioactive carbazole alkaloids suggests potential applications as an anticancer and antimicrobial agent.

Antiosteoporotic Agent

Osteoporosis is a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[2] The primary mechanism underlying osteoporosis is an imbalance in bone remodeling, where bone resorption by osteoclasts outweighs bone formation by osteoblasts. The RANKL/RANK/OPG signaling pathway is a critical regulator of this process.[3]

This compound has been reported to exhibit antiosteoporotic activity.[1] While the precise mechanism of action is yet to be fully elucidated, it is hypothesized that the compound may modulate the activity of osteoblasts and/or osteoclasts to shift the balance towards bone formation.

Potential Anticancer Agent (Topoisomerase II Inhibition)

Many carbazole alkaloids are known to possess cytotoxic properties against various cancer cell lines. One of the established mechanisms for anticancer activity is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. While direct evidence for this compound is limited, related carbazole alkaloids from Murraya koenigii have been shown to inhibit topoisomerase I and II.[1] Topoisomerase II inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme's catalytic activity.[4]

Potential Antimicrobial Agent

Carbazole alkaloids from Murraya koenigii have also demonstrated antimicrobial activities.[1] The investigation of this compound as a potential antibacterial or antifungal agent is a logical extension of this observation. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains.

Quantitative Data Summary

The available quantitative data for the biological activities of this compound is currently limited. The following table summarizes the reported findings.

Biological ActivityAssay ModelResult (IC₅₀)Reference
AntiosteoporoticCAT-B model1.3 µg/mL[1]

Note: The specific details of the "CAT-B model" are not widely documented in the available scientific literature.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the investigation of this compound.

Synthesis of this compound

This compound can be synthesized from its monomer, koenigine, through an oxidative coupling reaction.[1]

Protocol: Solid-State Oxidative Coupling of Koenigine

  • Starting Material: Koenigine (isolated from Murraya koenigii)

  • Reaction Type: Oxidative Coupling

  • Methodology: A solid-state reaction is employed. While specific reagents and conditions are not extensively detailed in the available literature, a general approach involves mixing finely powdered koenigine with a solid-state oxidizing agent.

    • Grind koenigine into a fine powder.

    • Mix the powdered koenigine with a suitable solid oxidizing agent (e.g., iron(III) chloride) in a mortar and pestle.[5]

    • The reaction mixture is then subjected to conditions that promote the coupling reaction, which may include gentle heating or mechanical stress (grinding) for a specified period.

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is extracted with an appropriate organic solvent and purified using column chromatography.

    • The structure of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antiosteoporotic Activity Assays

As the specific "CAT-B model" is not clearly defined in the literature, the following are standard in vitro assays to evaluate the anti-osteoporotic potential of a compound by assessing its effects on osteoclast and osteoblast differentiation.

a) Osteoclast Differentiation Assay

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Principle: RAW 264.7 cells can be induced to differentiate into osteoclast-like cells in the presence of Receptor Activator of Nuclear Factor κ-B Ligand (RANKL). The inhibitory effect of this compound on this process can be quantified.[6]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • The following day, replace the medium with α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL of RANKL.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., osteoprotegerin, OPG).

    • Incubate the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and the test compound every 2-3 days.

    • After the incubation period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. A reduction in the number of these cells in the presence of this compound indicates inhibition of osteoclast differentiation.

b) Osteoblast Differentiation and Mineralization Assay

  • Cell Line: Murine pre-osteoblastic cell line MC3T3-E1.

  • Principle: MC3T3-E1 cells differentiate into mature osteoblasts and form mineralized nodules in the presence of osteogenic induction medium. The effect of this compound on this process can be evaluated.

  • Protocol:

    • Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10⁴ cells/well.

    • Once confluent, replace the growth medium with an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

    • Add varying concentrations of this compound to the wells.

    • Culture the cells for 14-21 days, changing the medium with fresh induction medium and the test compound every 2-3 days.

    • To assess mineralization, fix the cells and stain with Alizarin Red S, which stains calcium deposits.

    • The stained nodules can be visualized and quantified by extracting the stain and measuring its absorbance. An increase in Alizarin Red staining indicates enhanced osteoblast mineralization.

Topoisomerase II Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.[7]

  • Protocol:

    • The reaction mixture should contain human topoisomerase II enzyme, kDNA substrate, and an ATP-containing reaction buffer in a total volume of 20 µL.

    • Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., etoposide) and a vehicle control.

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • The reaction products are then resolved by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after ethidium bromide staining. Catenated kDNA remains at the origin, while decatenated DNA migrates into the gel. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA.

Antimicrobial Susceptibility Testing
  • Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[8]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.

    • Include a positive control (microorganism without the compound) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations

Synthesis of this compound

G Koenigine Koenigine OxidativeCoupling Solid-State Oxidative Coupling Koenigine->OxidativeCoupling Biskoenigine This compound OxidativeCoupling->Biskoenigine

Caption: Synthesis of this compound from koenigine.

Hypothetical Mechanism of Antiosteoporotic Activity

G cluster_0 Bone Remodeling Regulation Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL OPG OPG Osteoblast->OPG RANK RANK RANKL->RANK Binds OPG->RANKL Inhibits OsteoclastPrecursor Osteoclast Precursor OsteoclastPrecursor->RANK ActiveOsteoclast Active Osteoclast RANK->ActiveOsteoclast Differentiation BoneResorption Bone Resorption ActiveOsteoclast->BoneResorption Biskoenigine This compound Biskoenigine->RANKL Hypothesized Inhibition Biskoenigine->ActiveOsteoclast Hypothesized Inhibition

Caption: Hypothetical modulation of the RANKL/OPG pathway by this compound.

Experimental Workflow for MIC Determination

G start Start prep_compound Prepare serial dilutions of This compound in a 96-well plate start->prep_compound inoculate Inoculate wells with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_results Visually assess for microbial growth incubate->read_results determine_mic Determine MIC as lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for Studying the Bioactivity of 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the bioactivity of 8,8''-Biskoenigine, a dimeric carbazole alkaloid isolated from Murraya koenigii. The protocols detailed herein cover the evaluation of its potential anti-osteoporotic, anticancer, anti-inflammatory, and antimicrobial properties.

Overview of this compound and its Bioactivities

This compound is a symmetrical dimer of the carbazole alkaloid koenigine.[1] Pre-clinical studies have suggested a range of biological activities for this compound and its structural class, including anti-osteoporotic, cytotoxic, and anti-inflammatory effects.[1][2] Carbazole alkaloids, in general, are known to possess a wide array of pharmacological properties such as anticancer, antimicrobial, antioxidant, and neuroprotective activities.[3][4]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the bioactivity of this compound.

BioactivityAssay ModelTargetResult (IC₅₀)Reference
Anti-osteoporoticCAT-B modelCathepsin B1.3 µg/mL[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anti-osteoporotic Activity

The anti-osteoporotic potential of this compound can be assessed by evaluating its effects on osteoclastogenesis, osteoblast differentiation, and the activity of key bone-resorbing enzymes like Cathepsin B.

This protocol assesses the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts.

Materials:

  • Mouse bone marrow cells

  • α-MEM with 20% heat-inactivated FBS

  • Recombinant murine macrophage colony-stimulating factor (M-CSF)

  • Recombinant murine receptor activator of nuclear factor-κB ligand (RANKL)

  • TRAP staining kit

  • This compound stock solution (in DMSO)

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in the presence of M-CSF (25 ng/mL) for 3 days to generate BMMs.

  • Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Induce osteoclastogenesis by adding M-CSF (25 ng/mL) and RANKL (50 ng/mL) to the culture medium.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • After incubation, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. A decrease in the number of these cells in the treated groups compared to the control indicates inhibition of osteoclastogenesis.

This protocol evaluates the effect of this compound on the differentiation and mineralization of pre-osteoblastic cells (e.g., MC3T3-E1).

Materials:

  • MC3T3-E1 cell line

  • α-MEM with 10% FBS

  • Osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

  • Alizarin Red S staining solution

  • This compound stock solution (in DMSO)

Procedure:

  • Seed MC3T3-E1 cells in a 24-well plate at a density of 2 x 10⁴ cells/well.

  • Allow the cells to reach confluence.

  • Replace the growth medium with osteogenic induction medium containing various concentrations of this compound. Include a vehicle control.

  • Culture the cells for 14-21 days, changing the medium every 2-3 days.

  • After the incubation period, wash the cells with PBS and fix with 10% formalin.

  • Stain the cells with Alizarin Red S solution to visualize calcium deposits.

  • Quantify the mineralization by extracting the stain with 10% cetylpyridinium chloride and measuring the absorbance at 562 nm. An increase in mineralization indicates a pro-osteogenic effect.

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Cathepsin B, a key cysteine protease involved in bone resorption by osteoclasts.

Materials:

  • Recombinant human Cathepsin B

  • Cathepsin B substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin, Z-RR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and recombinant Cathepsin B in the wells of a 96-well plate.

  • Add various concentrations of this compound to the wells. Include a vehicle control and a positive control inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Cathepsin B substrate.

  • Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound. The IC₅₀ value can then be calculated.[3][5][6]

Anticancer Activity

The anticancer potential of this compound can be determined by assessing its cytotoxicity against various cancer cell lines and its ability to induce apoptosis.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • This compound stock solution (in DMSO)

  • 96-well plate

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • This compound stock solution (in DMSO)

  • 96-well plate

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol.

  • After treatment, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and air dry.

  • Stain the cells with 100 µL of SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • This compound stock solution (in DMSO)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit the production of inflammatory mediators in activated macrophages.

This assay measures the production of nitric oxide, a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • This compound stock solution (in DMSO)

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite concentration indicates inhibition of NO production.

Antimicrobial Activity

The antimicrobial properties of this compound can be evaluated by determining its minimum inhibitory concentration (MIC) against various microorganisms.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile cork borer

  • This compound stock solution (in DMSO)

Procedure:

  • Prepare a lawn of the test microorganism on the surface of an agar plate.

  • Aseptically punch wells (6-8 mm in diameter) in the agar.

  • Add a fixed volume of different concentrations of this compound solution into the wells. Include a vehicle control and a positive control antibiotic.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflows

experimental_workflow cluster_antiosteoporotic Anti-osteoporotic Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_antimicrobial Antimicrobial Activity BMMs BMMs Osteoclastogenesis Assay Osteoclastogenesis Assay BMMs->Osteoclastogenesis Assay RANKL/M-CSF TRAP Staining TRAP Staining Osteoclastogenesis Assay->TRAP Staining Pre-osteoblasts Pre-osteoblasts Osteoblastogenesis Assay Osteoblastogenesis Assay Pre-osteoblasts->Osteoblastogenesis Assay Osteogenic Medium Alizarin Red Staining Alizarin Red Staining Osteoblastogenesis Assay->Alizarin Red Staining Recombinant Enzyme Recombinant Enzyme Cathepsin B Assay Cathepsin B Assay Recombinant Enzyme->Cathepsin B Assay Fluorescence Measurement Fluorescence Measurement Cathepsin B Assay->Fluorescence Measurement Cancer Cells Cancer Cells MTT/SRB Assay MTT/SRB Assay Cancer Cells->MTT/SRB Assay Treatment Apoptosis Assay Apoptosis Assay Cancer Cells->Apoptosis Assay Treatment Viability/Cytotoxicity Viability/Cytotoxicity MTT/SRB Assay->Viability/Cytotoxicity Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry RAW 264.7 Cells RAW 264.7 Cells NO Production Assay NO Production Assay RAW 264.7 Cells->NO Production Assay LPS Stimulation Griess Assay Griess Assay NO Production Assay->Griess Assay Microorganisms Microorganisms Broth Microdilution Broth Microdilution Microorganisms->Broth Microdilution Inoculation Agar Well Diffusion Agar Well Diffusion Microorganisms->Agar Well Diffusion Lawn Culture MIC Determination MIC Determination Broth Microdilution->MIC Determination Zone of Inhibition Zone of Inhibition Agar Well Diffusion->Zone of Inhibition

Caption: General experimental workflows for assessing the bioactivities of this compound.

Signaling Pathways

signaling_pathways cluster_anticancer_pathway Potential Anticancer Signaling cluster_antiinflammatory_pathway Potential Anti-inflammatory Signaling cluster_antiosteoporotic_pathway Potential Anti-osteoporotic Signaling This compound This compound MEK MEK This compound->MEK inhibits STAT3 STAT3 This compound->STAT3 inhibits Apoptosis Apoptosis This compound->Apoptosis induces ERK ERK MEK->ERK activates Proliferation Proliferation ERK->Proliferation promotes STAT3->Proliferation promotes LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB iNOS iNOS NF-kB->iNOS NO Production NO Production iNOS->NO Production 8,8''-Biskoenigine_inflam This compound 8,8''-Biskoenigine_inflam->NF-kB inhibits RANKL RANKL RANK RANK RANKL->RANK NFATc1 NFATc1 RANK->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Cathepsin_B Cathepsin B Osteoclastogenesis->Cathepsin_B 8,8''-Biskoenigine_osteo This compound 8,8''-Biskoenigine_osteo->NFATc1 inhibits 8,8''-Biskoenigine_osteo->Cathepsin_B inhibits Bone_Resorption Bone Resorption Cathepsin_B->Bone_Resorption

References

Application Note and Protocol for IC50 Determination of 8,8''-Biskoenigine in a Cathepsin B (CAT-B) Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8,8''-Biskoenigine, a dimeric carbazole alkaloid isolated from Murraya koenigii, has been identified as an inhibitor of Cathepsin B (CAT-B).[1][2][3][4][5][6][7] Cathepsin B is a lysosomal cysteine protease that plays a significant role in various physiological and pathological processes, including apoptosis and cancer progression.[8][9] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of an inhibitor like this compound.[10][11][12] This document provides a detailed protocol for determining the IC50 value of this compound against Cathepsin B using a fluorometric assay.

Quantitative Data Summary

The inhibitory activity of this compound against Cathepsin B is summarized in the table below.

CompoundTargetIC50 ValueSource
This compoundCathepsin B (CAT-B)1.3 µg/mL[1][2][3][4][5]

Experimental Protocols

This section details the methodology for determining the IC50 value of this compound in a Cathepsin B enzymatic assay. The protocol is based on a common fluorometric method where the cleavage of a synthetic substrate by Cathepsin B results in a fluorescent signal.[13] The presence of an inhibitor reduces this signal, allowing for the quantification of inhibitory activity.

1. Materials and Reagents

  • Human Cathepsin B (recombinant)

  • Cathepsin B substrate (e.g., Ac-RR-AFC)

  • Cathepsin B assay buffer

  • This compound

  • Positive control inhibitor (e.g., E-64)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

2. Preparation of Reagents

  • Cathepsin B Enzyme Solution: Prepare a working solution of human Cathepsin B in pre-warmed assay buffer to the desired concentration.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 0.1 µg/mL to 100 µg/mL).

  • Positive Control Solution: Prepare a solution of a known Cathepsin B inhibitor, such as E-64, at a concentration known to cause significant inhibition.

  • Substrate Solution: Prepare the Cathepsin B substrate solution in the assay buffer according to the manufacturer's instructions.

3. Assay Procedure

  • Enzyme and Inhibitor Incubation:

    • Add 10 µL of the various concentrations of diluted this compound to the wells of a 96-well microplate.

    • Include wells for a negative control (enzyme and substrate, no inhibitor) and a positive control (enzyme, substrate, and a known inhibitor).

    • Add 80 µL of the Cathepsin B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Kinetic Measurement:

    • Add 10 µL of the Cathepsin B substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the fluorescence intensity (Ex/Em = 400/505 nm) kinetically over a period of 30-60 minutes at 37°C.[13]

4. Data Analysis

  • Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] x 100

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of this compound that results in 50% inhibition of the Cathepsin B activity.[10][12]

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Cathepsin B Working Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Kinetic Fluorescence Reading (Ex/Em = 400/505 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the determination of this compound IC50 against Cathepsin B.

Cathepsin B Inhibition Logical Diagram

Cathepsin_B_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition CatB Cathepsin B (Enzyme) Product Cleaved Substrate (Fluorescent Product) CatB->Product Cleavage Inhibited_Complex Cathepsin B - Inhibitor Complex (Inactive) CatB->Inhibited_Complex Substrate Fluorogenic Substrate Substrate->Product Inhibitor This compound Inhibitor->Inhibited_Complex Inhibited_Complex->Product Reaction Blocked

Caption: Logical diagram of Cathepsin B inhibition by this compound.

References

Application Notes and Protocols for the Purification of 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole alkaloid naturally occurring in Murraya koenigii, commonly known as the curry tree.[1][2] This compound, along with other carbazole alkaloids present in the plant, has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The purification of this compound from its natural source is a critical step for its further investigation in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for the extraction, fractionation, and purification of this compound from the leaves of Murraya koenigii.

The described methodology is based on established techniques for the isolation of carbazole alkaloids, involving solvent extraction, acid-base partitioning, and multi-step chromatographic separation.

Data Presentation

While specific yield and purity data for this compound is not extensively reported in publicly available literature, the following table summarizes typical yields for total extracts and other major carbazole alkaloids from Murraya koenigii to provide a general reference.

Extraction/Purification StepProductStarting MaterialYield (%)Purity (%)Reference Method
Soxhlet ExtractionDark Green Ethanolic Extract270 g dried leaves5.46Not SpecifiedEthanolic extraction followed by concentration under reduced pressure.[1]
Column Chromatography FractionMahanine5 g ethanolic extract0.40>95% (by NMR)Silica gel column chromatography with hexane-ethyl acetate gradient, followed by semi-preparative HPLC.[1]
Column Chromatography FractionMahanimbicine5 g ethanolic extract0.24>95% (by NMR)Silica gel column chromatography with hexane-ethyl acetate gradient, followed by semi-preparative HPLC.[1]
Column Chromatography FractionMahanimbine5 g ethanolic extract0.66>95% (by NMR)Silica gel column chromatography with hexane-ethyl acetate gradient, followed by semi-preparative HPLC.[1]

Experimental Workflow

The overall workflow for the purification of this compound can be visualized as a multi-stage process, beginning with the preparation of the plant material and culminating in the isolation of the pure compound.

Purification_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Final Product start Collection of Murraya koenigii Leaves drying Air-Drying start->drying grinding Grinding to Fine Powder drying->grinding defatting Defatting with Petroleum Ether grinding->defatting extraction Soxhlet Extraction with Ethanol defatting->extraction concentration1 Concentration of Ethanolic Extract extraction->concentration1 acid_base Acid-Base Extraction concentration1->acid_base concentration2 Concentration of Crude Alkaloid Fraction acid_base->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc hplc Semi-Preparative HPLC tlc->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for the purification of this compound.

Experimental Protocols

Preparation of Plant Material
  • Collection and Authentication: Collect fresh leaves of Murraya koenigii. Ensure proper botanical identification.

  • Drying: Air-dry the leaves in the shade at room temperature for 10-15 days or until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • Defatting:

    • Pack the powdered leaf material (e.g., 500 g) into a Soxhlet apparatus.

    • Extract with petroleum ether (60-80°C) for 12-24 hours to remove non-polar constituents like fats and waxes.[3]

    • Discard the petroleum ether extract and air-dry the defatted plant material.

  • Ethanolic Extraction:

    • Extract the defatted powder with 95% ethanol in the Soxhlet apparatus for 24-48 hours.[1]

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark green, viscous residue.

Acid-Base Fractionation for Alkaloid Enrichment
  • Acidification:

    • Dissolve the concentrated ethanolic extract in 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble non-alkaloidal matter.

  • Basification and Extraction:

    • Transfer the acidic filtrate to a separatory funnel.

    • Make the solution alkaline (pH 9-10) by the gradual addition of ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) solution.

    • Extract the liberated free alkaloids with an immiscible organic solvent such as chloroform or dichloromethane. Perform the extraction three to five times.

  • Concentration:

    • Combine the organic layers and wash with distilled water to remove any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification

a) Column Chromatography (Initial Separation)

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the slurry.

    • Wash the packed column with hexane.

  • Sample Loading and Elution:

    • Adsorb the crude alkaloid mixture onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).[1]

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the separation by spotting the fractions on Thin Layer Chromatography (TLC) plates (silica gel G) and visualizing under UV light (254 nm and 366 nm). A suitable developing solvent system for TLC could be a mixture of benzene and chloroform (1:1) or hexane and ethyl acetate in varying ratios.[3]

    • Pool the fractions that show similar TLC profiles. Fractions containing this compound are expected to elute at a moderate polarity.

b) Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • System Preparation:

    • Use a semi-preparative HPLC system equipped with a UV detector.

    • A C18 column is commonly used for the separation of alkaloids.

  • Mobile Phase and Elution:

    • A typical mobile phase would be a mixture of methanol and water or acetonitrile and water, run in either isocratic or gradient mode. The exact conditions will need to be optimized based on the results from analytical HPLC.

  • Sample Injection and Fraction Collection:

    • Dissolve the partially purified fraction from column chromatography in the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to this compound.

  • Purity Confirmation:

    • Re-inject a small amount of the collected fraction into an analytical HPLC system to confirm its purity.

    • Further structural elucidation and confirmation can be performed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimeric Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of dimeric carbazole alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of dimeric carbazole alkaloids.

Issue 1: Low Yield in Biaryl Precursor Synthesis via Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling to synthesize the biaryl precursor for my carbazole monomer, but I am observing low yields of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura coupling for biaryl synthesis, a crucial step for many carbazole alkaloid syntheses, can arise from several factors. Here is a breakdown of potential causes and their solutions:

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solutions
Catalyst Inactivity/Decomposition The palladium catalyst may not be sufficiently active or could be decomposing under the reaction conditions.- Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). - Use specialized, bulky electron-rich phosphine ligands like SPhos or XPhos, which are effective for challenging substrates. - Ensure you are using a fresh, high-quality catalyst.
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium center is a critical step and can be sluggish.- The choice of base is crucial for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. - Ensure the base is of good quality and consider that the presence of some water can be beneficial for the activity of certain bases like K₃PO₄·nH₂O.
Side Reaction: Homocoupling The boronic acid can couple with itself (Glaser coupling), leading to undesired symmetrical biaryl byproducts.- This is often exacerbated by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Side Reaction: Protodeboronation The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired arene byproduct.- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Check the purity of all starting materials.
Poor Solubility The starting materials or the catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.- Screen different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water is often effective. - For substrates with poor solubility, consider higher boiling point solvents like DMF or DMSO, but be mindful of potential side reactions at elevated temperatures.

Troubleshooting Workflow for Low-Yield Suzuki Coupling:

G start Low Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand (Activity, Loading) start->check_catalyst check_base Evaluate Base (Type, Quality, Stoichiometry) check_catalyst->check_base check_atmosphere Ensure Inert Atmosphere check_base->check_atmosphere check_solvents Screen Solvents and Temperature check_atmosphere->check_solvents analyze_byproducts Analyze Byproducts (Homocoupling, Protodeboronation) check_solvents->analyze_byproducts optimize Systematically Optimize Conditions analyze_byproducts->optimize optimize->check_catalyst Re-evaluate parameters success Improved Yield optimize->success

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Issue 2: Poor Regioselectivity in Oxidative Dimerization

Question: My oxidative coupling of carbazole monomers is producing a mixture of regioisomers (e.g., 3,3' and 1,3' linkages). How can I improve the selectivity for the desired dimer?

Answer:

Controlling regioselectivity in the oxidative coupling of carbazoles is a significant challenge, as the reaction often proceeds via radical cation intermediates, leading to coupling at multiple positions. The outcome is influenced by both electronic and steric factors.

Strategies to Improve Regioselectivity:

StrategyDescriptionExperimental Considerations
Choice of Oxidant Different oxidants can favor the formation of specific regioisomers.- FeCl₃: A common and inexpensive oxidant, but can sometimes lead to mixtures. - DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): Often used for oxidative C-C bond formation and can offer good selectivity, sometimes in the presence of a strong acid.[1] - Vanadium Catalysts: Vanadium-based catalysts, particularly with Schiff base ligands, have been shown to provide high regioselectivity for the ortho-ortho' coupling of 2-hydroxycarbazoles.[2][3][4]
Use of Directing Groups Introducing a directing group on the carbazole monomer can sterically or electronically favor coupling at a specific position.- Bulky substituents can block certain positions, thereby directing the coupling to less hindered sites.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the radical cation intermediate and the transition state, thereby affecting regioselectivity.- Screen a range of solvents with varying polarities, such as dichloromethane, acetonitrile, or toluene.
Reaction Temperature Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lower energy transition state.- Attempt the reaction at 0°C or even lower temperatures and monitor the progress carefully.

Experimental Protocol: Vanadium-Catalyzed Regioselective Oxidative Coupling of 2-Hydroxycarbazoles [2][3][4]

This protocol provides a method for the selective ortho-ortho' dimerization of 2-hydroxycarbazoles.

  • Catalyst Preparation: Prepare the vanadium(V) Schiff base catalyst (e.g., V5 as described in the literature)[2][3].

  • Reaction Setup: To a solution of the 2-hydroxycarbazole (0.1 mmol) in chloroform (1 mL, 0.1 M), add the vanadium catalyst (10 mol %).

  • Reaction Execution: Stir the reaction mixture vigorously under an oxygen atmosphere (e.g., using an oxygen-filled balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the desired dimer.

Issue 3: Difficulty with Carbazole Ring Closure

Question: I am having trouble with the final intramolecular cyclization step to form the carbazole ring from a biaryl amine precursor. What are some alternative methods I can try?

Answer:

If a particular method for carbazole ring closure is failing, several alternative strategies can be employed, each with its own advantages and substrate scope.

Alternative Carbazole Ring Closure Methods:

MethodDescriptionKey Reagents and Conditions
Cadogan Reductive Cyclization This classic method involves the deoxygenative cyclization of an o-nitrobiphenyl using a trivalent phosphorus reagent.Triethyl phosphite or triphenylphosphine, high temperatures.
Palladium-Catalyzed C-H Amination An intramolecular C-H amination of a biaryl amine can be a highly efficient way to form the carbazole ring.[5][6]Pd(OAc)₂, a suitable ligand (e.g., a phosphine ligand), and an oxidant (e.g., Cu(OAc)₂, O₂).
Ring-Closing Metathesis (RCM) For appropriately substituted indole precursors, RCM can be a powerful tool for constructing the carbazole skeleton.[7][8][9]A ruthenium-based catalyst (e.g., Grubbs' catalyst).
Photochemical Cyclization Irradiation with UV light can induce the cyclization of certain biaryl systems.UV lamp, often in the presence of an oxidant like iodine.

Logical Flow for Selecting an Alternative Ring Closure Method:

G start Carbazole Ring Closure Fails check_precursor Is the biaryl amine precursor correct and pure? start->check_precursor pd_amination Attempt Pd-Catalyzed C-H Amination (for biaryl amines) check_precursor->pd_amination Yes cadogan Try Cadogan Reductive Cyclization (if o-nitrobiphenyl is available) rcm Consider Ring-Closing Metathesis (if substrate is suitable) cadogan->rcm Fails success Successful Carbazole Formation cadogan->success Succeeds pd_amination->cadogan Fails pd_amination->success Succeeds photochem Explore Photochemical Cyclization rcm->photochem Fails rcm->success Succeeds photochem->success Succeeds

Caption: Decision-making workflow for choosing an alternative carbazole ring closure method.

Frequently Asked Questions (FAQs)

Q1: My dimeric carbazole alkaloid is a mixture of atropisomers. How can I achieve a stereoselective synthesis or separate the enantiomers?

A1: The synthesis of enantiomerically pure atropisomeric biaryls is a significant challenge. Here are two main approaches:

  • Stereoselective Synthesis: This involves using a chiral catalyst or auxiliary to favor the formation of one atropisomer over the other.[10][11][12][13][14]

    • Chiral Catalysis: Employing chiral transition metal catalysts (e.g., based on rhodium or palladium) in the C-H functionalization or coupling steps can induce axial chirality.[11]

    • Chirality Transfer: A "point-to-axial" chirality transfer strategy can be used, where a stereocenter is first created, and its chirality then directs the formation of the chiral axis.[13]

  • Chiral Separation: If the synthesis results in a racemic mixture, the enantiomers can often be separated using chiral High-Performance Liquid Chromatography (HPLC).[15][16][17][18][19]

    • Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. The choice of column and mobile phase is crucial for achieving good separation and needs to be optimized for the specific compound.

Q2: What are the key considerations when choosing between an Ullmann and a Suzuki coupling for the synthesis of the biaryl precursor?

A2: Both Ullmann and Suzuki couplings are powerful methods for C-C bond formation, but they have different strengths and weaknesses.

  • Ullmann Coupling:

    • Advantages: It is a classic method that is well-established. It can be effective for the synthesis of symmetrical biaryls.

    • Disadvantages: Traditionally requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[20] Modern protocols with ligands have improved this, but it can still be challenging to optimize.[21][22][23][24] Finding suitable conditions for cross-coupling to form unsymmetrical biaryls can be difficult.

  • Suzuki-Miyaura Coupling:

    • Advantages: Generally proceeds under milder conditions with catalytic amounts of palladium. It has a very broad substrate scope and high functional group tolerance. It is often the method of choice for the synthesis of unsymmetrical biaryls.[25]

    • Disadvantages: Boronic acids can be unstable and prone to side reactions like protodeboronation. The palladium catalyst and phosphine ligands can be expensive.

Q3: In the synthesis of mahanimbine, what are the critical steps and common challenges? [26][27][28][29][30]

A3: The synthesis of mahanimbine typically involves two key stages: the construction of the 2-hydroxy-3-methylcarbazole core and the subsequent annulation of the pyran ring.

  • Carbazole Core Synthesis: Challenges here are similar to general carbazole synthesis, including achieving good yields in the biaryl coupling and subsequent cyclization.

  • Pyran Ring Annulation: This is often achieved via a biomimetic reaction with a geranial derivative (like citral).[29]

    • Challenge: This reaction can be low-yielding and produce side products.

    • Troubleshooting: Optimization of the Lewis or Brønsted acid catalyst is crucial. Some procedures utilize base-mediated cascade pyran-ring annulation.[29] Reaction time and temperature also need to be carefully controlled.

Quantitative Data Summary for Selected Dimeric Carbazole Alkaloid Syntheses

Dimeric AlkaloidKey Coupling/Dimerization StepCatalyst/ReagentYield (%)Reference
Bismurrayafoline AUllmann CouplingCuINot specifiedN/A
MahanimbineBiomimetic pyran annulationPyridine76[29]
BicyclomahanimbinePhotoredox [2+2] cycloadditionCu(OTf)₂87[27]
Ortho-ortho' Dimer of 2-HydroxycarbazoleVanadium-catalyzed oxidative couplingVanadium Schiff base catalyst70[2][3]

References

Technical Support Center: Solid-State Synthesis of 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 8,8''-Biskoenigine via solid-state reaction.

Troubleshooting Guide

Researchers may encounter several issues during the solid-state synthesis of this compound from its monomer, koenigine, via oxidative coupling. This guide provides a structured approach to identify and resolve common problems.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Mixing/Grinding Ensure homogenous mixing of koenigine and the oxidizing agent (e.g., FeCl₃). Use a mortar and pestle to grind the solids together until a fine, uniform powder is obtained. Inadequate mixing is a common cause of poor yields in solid-state reactions.
Incorrect Stoichiometry Verify the molar ratio of the oxidizing agent to koenigine. A common starting point for solid-state oxidative coupling with FeCl₃ is a 2:1 molar ratio of FeCl₃·6H₂O to the substrate.[1][2] Optimization of this ratio may be necessary.
Insufficient Reaction Temperature While solid-state reactions are often performed at moderate temperatures, the reaction may require gentle heating to proceed at a reasonable rate. Based on similar solid-state oxidative couplings, a temperature of around 50°C can be a good starting point.[1][2]
Short Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress over time using techniques like thin-layer chromatography (TLC) by taking small aliquots, dissolving them in a suitable solvent, and spotting on a TLC plate.
Decomposition of Reactant or Product Excessive heat can lead to the decomposition of koenigine or the desired this compound. If using elevated temperatures, ensure it is carefully controlled.

Issue 2: Incomplete Reaction

Possible Causes and Solutions:

CauseRecommended Action
Poor Crystal Packing The efficiency of solid-state reactions can be influenced by the crystal packing of the reactants. If possible, try different crystallization conditions for the starting koenigine to see if a different polymorph exhibits better reactivity.
Insufficient Oxidizing Agent Ensure that the oxidizing agent has not degraded and is used in the correct stoichiometric amount.
Reaction Time Too Short As mentioned previously, extend the reaction time and monitor for completion.

Issue 3: Formation of Side Products

Possible Causes and Solutions:

CauseRecommended Action
Over-oxidation Using a large excess of the oxidizing agent or prolonged reaction times at elevated temperatures can lead to the formation of undesired oxidation byproducts. Carefully control the stoichiometry and reaction conditions.
Alternative Coupling Positions While the 8,8''-coupling is sterically and electronically favored for koenigine, other coupling products are theoretically possible. Characterize any impurities to identify their structure, which can provide insight into optimizing reaction conditions to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oxidizing agent for the solid-state synthesis of this compound?

A1: While the specific literature for this compound solid-state synthesis is not detailed, iron(III) chloride (FeCl₃) is a common, effective, and inexpensive oxidizing agent for the oxidative coupling of phenols and related compounds in the solid state.[1][3] Anhydrous FeCl₃ or its hexahydrate (FeCl₃·6H₂O) can be used.

Q2: What is a general experimental protocol for this reaction?

A2: Based on similar solid-state reactions, a general protocol can be proposed:

Experimental Protocol: Solid-State Oxidative Coupling of Koenigine

Materials:

  • Koenigine

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Agate mortar and pestle

  • Reaction vessel (e.g., a sealed vial or flask)

  • Constant temperature oven or heating block

  • Dilute hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an agate mortar, combine koenigine and FeCl₃·6H₂O in a 1:2 molar ratio.

  • Grind the solids together thoroughly with a pestle for 10-15 minutes to ensure intimate mixing and a homogenous, fine powder is formed.

  • Transfer the powder to a suitable reaction vessel and seal it.

  • Place the vessel in a preheated oven or on a heating block at 50°C.[1][2]

  • Allow the reaction to proceed for 2-4 hours. Monitor the reaction by TLC if feasible.

  • After the reaction is complete, cool the vessel to room temperature.

  • Decompose the reaction mixture by adding dilute HCl and stirring.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Q3: How can I monitor the progress of the reaction?

A3: To monitor the reaction, you can take a small sample from the reaction mixture at different time points. Dissolve the sample in a suitable solvent (e.g., a mixture of ethyl acetate and methanol) and analyze it using thin-layer chromatography (TLC). Compare the spot of the reaction mixture with the spots of the starting material (koenigine) and, if available, a reference sample of this compound. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q4: What are the expected yields for this reaction?

Q5: What are the key characterization techniques for this compound?

A5: The structure of this compound can be confirmed using various spectroscopic methods, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the dimeric structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the dimer.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: To identify functional groups and the chromophore system.

Visualizing the Workflow

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants 1. Mix Koenigine and FeCl₃·6H₂O (1:2 molar ratio) start->reactants grinding 2. Grind in Mortar and Pestle reactants->grinding reaction 3. Heat at 50°C (2-4 hours) grinding->reaction workup 4. Work-up with dilute HCl reaction->workup extraction 5. Extraction with Organic Solvent workup->extraction purification 6. Column Chromatography extraction->purification product Pure this compound purification->product

Caption: A flowchart of the solid-state synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Issue mixing Check Mixing/Grinding start->mixing stoichiometry Verify Stoichiometry mixing->stoichiometry Adequate solution1 Regrind Reactants mixing->solution1 Inadequate temperature Assess Reaction Temperature stoichiometry->temperature Correct solution2 Adjust Molar Ratio stoichiometry->solution2 Incorrect time Evaluate Reaction Time temperature->time Optimal solution3 Optimize Temperature temperature->solution3 Suboptimal solution4 Increase Reaction Time time->solution4 Too Short

Caption: A decision tree for troubleshooting low yield in the solid-state reaction.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with the carbazole alkaloid 8,8''-Biskoenigine during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I add my DMSO stock solution to my aqueous cell culture medium. What is happening?

A1: This is a common issue for poorly water-soluble compounds like this compound. While it may be soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), this high concentration stock solution undergoes rapid dilution when introduced to the aqueous environment of your cell culture medium. This shift in solvent polarity can dramatically decrease the solubility of the compound, causing it to precipitate out of solution. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[1][2]

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: For initial stock solutions, organic solvents are generally required for poorly soluble compounds.[1] The most common choices include:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for in vitro assays.

  • Ethanol: A less toxic alternative to DMSO, but may have lower solubilizing power for highly lipophilic compounds.

  • Methanol: Can also be used but may exhibit higher volatility and toxicity compared to ethanol.[1]

  • Acetone: Another potential solvent, but its use in cell-based assays should be carefully evaluated for cytotoxicity.[1][3]

The choice of solvent will depend on the final desired concentration and the tolerance of your specific in vitro system.

Q3: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell-based assay?

A3: The maximum safe concentration of an organic solvent is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) in the final assay medium.[2] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cells. High concentrations of organic solvents can have cytotoxic effects and may interfere with experimental outcomes.[2][3]

Q4: Are there alternatives to using strong organic solvents to dissolve this compound?

A4: Yes, several alternative formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs for in vitro studies.[4][5] These include:

  • Co-solvency: Using a mixture of solvents to increase solubility.[4]

  • pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like nanoemulsions or liposomes can be effective.[5][6]

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution of Stock Solution

This guide provides a systematic approach to troubleshooting precipitation issues when preparing working solutions of this compound.

G start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 0.5% check_dmso->reduce_dmso Yes check_stock_conc Is stock solution concentration too high? check_dmso->check_stock_conc No end_precipitate Precipitation Resolved reduce_dmso->end_precipitate lower_stock Lower stock solution concentration check_stock_conc->lower_stock Yes use_cosolvent Try a co-solvent system (e.g., DMSO/Ethanol) check_stock_conc->use_cosolvent No lower_stock->end_precipitate use_surfactant Incorporate a non-ionic surfactant (e.g., Tween 80) use_cosolvent->use_surfactant use_cyclodextrin Utilize cyclodextrins to form inclusion complexes use_surfactant->use_cyclodextrin use_cyclodextrin->end_precipitate

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent data can often be traced back to poor solubility and inconsistent dosing of the compound.

G start Inconsistent Assay Results check_solubility Visually inspect for precipitate in wells start->check_solubility solubilization_issue Address solubility issue (see precipitation guide) check_solubility->solubilization_issue Yes check_mixing Is the working solution mixed thoroughly before and during plating? check_solubility->check_mixing No end_inconsistent Improved Consistency solubilization_issue->end_inconsistent improve_mixing Vortex working solution before each dilution and mix well in plate check_mixing->improve_mixing No check_adsorption Is the compound adsorbing to plasticware? check_mixing->check_adsorption Yes improve_mixing->end_inconsistent use_low_bind Use low-adsorption plasticware or add a carrier protein (e.g., BSA) check_adsorption->use_low_bind Yes check_adsorption->end_inconsistent No use_low_bind->end_inconsistent

Caption: Workflow for addressing inconsistent assay results.

Data Presentation

The following table summarizes common solvents and techniques for solubilizing poorly soluble compounds like this compound for in vitro assays.

Method Description Typical Concentration Advantages Disadvantages
DMSO A polar aprotic solvent.Stock: 10-50 mM; Final: <0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[2][3]
Ethanol A polar protic solvent.Stock: 10-50 mM; Final: <1%Less toxic than DMSO for many cell lines.May not be as effective as DMSO for all compounds.
Co-solvents A mixture of a primary solvent with a miscible co-solvent.VariesCan enhance solubility beyond a single solvent.Requires optimization of the solvent ratio.
Surfactants (e.g., Tween® 80) Amphiphilic molecules that form micelles.0.01% - 0.1%Can significantly increase apparent solubility.May interfere with some biological assays or be cytotoxic.
Cyclodextrins (e.g., HP-β-CD) Cyclic oligosaccharides that form inclusion complexes.1-10 mMGenerally low cytotoxicity; can improve stability.Can have a high molecular weight, affecting molar calculations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~500.6 g/mol , hypothetical for calculation).

    • Mass (mg) = 10 mmol/L * Volume (L) * 500.6 g/mol * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated mass of this compound into a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution and Dosing for a Cell-Based Assay

This protocol describes the preparation of working solutions and dosing into a 96-well plate, ensuring the final DMSO concentration remains below 0.5%.

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 200 µM in medium) stock->intermediate 1:50 dilution (2 µL stock + 98 µL medium) final_well Final Concentration in Well (e.g., 10 µM in 200 µL) intermediate->final_well 1:20 dilution (10 µL intermediate + 190 µL cells) dmso_conc Final DMSO: 0.1% final_well->dmso_conc

References

stability of 8,8''-Biskoenigine under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 8,8''-Biskoenigine under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C or lower, protected from light. For short-term storage, refrigeration at 2-8°C is acceptable for brief periods. Avoid repeated freeze-thaw cycles.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). It is crucial to protect solutions from light. Use of amber vials or wrapping vials in aluminum foil is recommended.

Q3: What solvents are suitable for dissolving and storing this compound?

A3: Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used solvents for dissolving carbazole alkaloids. For biological assays, DMSO is a frequent choice. However, for long-term storage, it is advisable to store the compound in a non-aqueous solvent and at a low temperature to minimize hydrolysis. The choice of solvent may impact the stability, so it is recommended to prepare fresh solutions for critical experiments or to validate the stability in the chosen solvent under your specific storage conditions.

Q4: Is this compound sensitive to light?

A4: Yes, like many complex organic molecules with chromophores, this compound is potentially susceptible to photodegradation. It is best practice to handle the solid compound and its solutions under subdued light and to store them in light-protecting containers.

Q5: How does pH affect the stability of this compound?

A5: While specific data for this compound is not available, a study on a closely related mahanine-enriched fraction from Murraya koenigii showed that it retained its biological activity over a wide pH range of 1-10 for up to 3 hours.[1][2] This suggests that this compound may also exhibit reasonable stability across a broad pH range for short durations. However, for long-term storage or for experiments involving prolonged exposure to extreme pH, it is advisable to conduct a preliminary stability assessment.

Troubleshooting Guide

Issue: I am seeing a loss of activity or a decrease in the concentration of my this compound solution over time.

Possible Causes and Solutions:

  • Improper Storage Temperature: Storing solutions at room temperature or even at 4°C for extended periods can lead to degradation.

    • Solution: Always store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment if possible.

  • Light Exposure: Photodegradation can occur if the compound is exposed to light.

    • Solution: Store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.

  • Oxidation: The carbazole nucleus can be susceptible to oxidation.

    • Solution: Consider degassing solvents before use to remove dissolved oxygen. If the application allows, you can store solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrolysis: If stored in aqueous buffers for extended periods, hydrolysis may occur.

    • Solution: For long-term storage, use anhydrous solvents. If aqueous buffers are necessary for your experiment, prepare the solution immediately before use.

  • Repeated Freeze-Thaw Cycles: This can lead to degradation of the compound and can introduce moisture into the solution.

    • Solution: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Issue: I observe unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) of an aged this compound sample.

Possible Causes and Solutions:

  • Degradation Products: The new peaks are likely degradation products.

    • Solution: Review your storage and handling procedures against the recommendations. To identify the degradation pathway, you can perform forced degradation studies (see Experimental Protocols section). Common degradation pathways for the carbazole core involve oxidation and hydroxylation.

  • Solvent Impurities or Reactivity: The solvent may contain reactive impurities or may be reacting with the compound.

    • Solution: Use high-purity, HPLC-grade solvents. Ensure the solvent is compatible with this compound and is not known to cause degradation of similar compounds.

Data on Stability of a Related Carbazole Alkaloid

While specific quantitative stability data for this compound is not publicly available, the following table summarizes the stability of a mahanine-enriched fraction (MEF) from Murraya koenigii. Mahanine is a monomeric carbazole alkaloid and a constituent of the same plant, making this data a useful reference.

ConditionDurationContainerStability AssessmentFinding
-20°C (dark)≥ 3 monthsGlass/PolypropyleneBiological ActivityStable
4°C (dark)≥ 3 monthsGlass/PolypropyleneBiological ActivityStable
25°C (dark)≥ 3 monthsGlass/PolypropyleneBiological ActivityStable
40°C (dark)≥ 3 monthsGlass/PolypropyleneBiological ActivityStable
25°C (light)≥ 3 monthsGlass/PolypropyleneBiological ActivityStable
pH 1-10~3 hoursNot specifiedBiological ActivityStable

Data is adapted from a study on a mahanine-enriched fraction and indicates no loss of biological activity under the tested conditions.[1][2]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and storage condition.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for analysis, and analyze it using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

    • Record the peak area or concentration as the initial (100%) value. Also, record the visual appearance of the solution (e.g., clear, colorless).

  • Sample Storage:

    • Aliquot the remaining stock solution into several vials appropriate for the intended storage conditions (e.g., amber glass vials for light protection).

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, 25°C). Include conditions that mimic experimental use.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Visually inspect the solution for any changes (e.g., color change, precipitation).

    • Analyze the sample using the same analytical method as for the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways.

  • Prepare separate solutions of this compound in a suitable solvent.

  • Expose the solutions to stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate a solution at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution to a light source (e.g., UV lamp or a photostability chamber).

  • Analyze samples at various time points using an analytical method like LC-MS to identify and characterize any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of This compound t0 Initial Analysis (Time 0) - HPLC/LC-MS - Visual Inspection prep->t0 store Aliquot and Store Samples under Different Conditions (-20°C, 4°C, 25°C, Light/Dark) t0->store tp Analyze at Time Points (e.g., 24h, 1 week, 1 month) store->tp data Analyze Data - % Remaining - Degradation Products tp->data

Workflow for stability assessment of this compound.

troubleshooting_workflow Troubleshooting Degradation Issues decision decision start Unexpected Degradation Observed (Loss of Activity / New Peaks) check_temp Review Storage Temperature (Recommended: -20°C or -80°C) start->check_temp check_light Assess Light Exposure (Use amber vials/foil) check_temp->check_light check_solvent Evaluate Solvent Quality and Compatibility check_light->check_solvent check_ft Check for Repeated Freeze-Thaw Cycles check_solvent->check_ft forced_deg Perform Forced Degradation Study to Identify Degradants check_ft->forced_deg remediate Implement Corrective Actions: - Aliquot stocks - Use fresh, high-purity solvent - Protect from light forced_deg->remediate

References

Technical Support Center: Troubleshooting 8,8''-Biskoenigine NMR Peak Assignments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8,8''-Biskoenigine and related bis-carbazole alkaloids. The following sections address common issues encountered during NMR peak assignment and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why are the aromatic signals in my ¹H NMR spectrum of this compound overlapping and difficult to interpret?

Signal overlapping in the aromatic region (typically 6.5-8.5 ppm) is common for complex, symmetrical molecules like this compound due to the presence of multiple aromatic protons in similar chemical environments.

Troubleshooting Steps:

  • Optimize Solvent: Changing the NMR solvent can alter the chemical shifts of your compound. Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can induce different chemical shifts compared to the more common chloroform-d, potentially resolving overlapping signals.[1]

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques to resolve overlapping signals and establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of adjacent protons in the carbazole monomer units.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which can be useful for identifying all protons of a particular monomer unit, even if they are not directly coupled.

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlapping multiplets.

2. I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum. How can I confidently assign them?

Quaternary carbons do not have attached protons and therefore do not show correlations in a standard HSQC experiment. Their assignment relies on long-range correlations.

Troubleshooting Steps:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. Look for correlations between protons and carbons that are 2-4 bonds away. For example, protons on the aromatic rings will show correlations to the quaternary carbons within the same ring and, importantly, across the dimeric linkage.

  • Reference Known Monomer Data: Compare the chemical shifts of the quaternary carbons in your this compound spectrum to the reported values for the koenigine monomer. The chemical shifts of the carbons not involved in the dimeric linkage should be very similar.

3. My NMR sample shows broad peaks. What could be the cause and how can I fix it?

Broad peaks in an NMR spectrum can arise from several factors, leading to a loss of resolution and difficulty in interpreting coupling patterns.

Troubleshooting Steps:

  • Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and aggregation, causing peak broadening. Diluting the sample may improve peak shape.

  • Improve Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Re-shim the spectrometer carefully.

  • Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Purify your sample if contamination is suspected.

  • Consider Dynamic Processes: If the molecule is undergoing conformational exchange on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at different temperatures (variable temperature NMR) can help to either sharpen the signals (by moving into a fast or slow exchange regime) or confirm the dynamic process.

4. How can I confirm the dimeric linkage between the two koenigine units?

The key to confirming the 8,8''-linkage is to identify long-range correlations between the two monomeric units in 2D NMR experiments.

Troubleshooting Steps:

  • HMBC: Look for correlations between protons on one carbazole ring and carbons on the other. For an 8,8''-linkage, you would expect to see correlations between protons near the linkage on one unit (e.g., H-7) and the carbon at the linkage point on the other unit (C-8'').

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. For an 8,8''-dimer, you should observe NOE or ROE cross-peaks between protons on the two different monomer units that are in close spatial proximity due to the linkage.

Quantitative NMR Data for this compound

The following table summarizes the reported ¹H NMR spectral data for this compound. Due to the symmetrical nature of the dimer, the signals for each half of the molecule are equivalent.

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
1-H, 1''-H7.68s
4-H, 4''-H7.59s
5-H, 5''-H7.82d8.2
7-H, 7''-H7.02d8.2
OCH₃-6, 6''3.88s
OCH₃-2, 2''3.65s
CH₃-3, 3''2.42s
NH-9, 9''8.05br s

Detailed Methodologies for Key Experiments

1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid issues with shimming and line shape. Sonication may be used to aid dissolution.

  • Filter the sample if any particulate matter is present.

2. 2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for your specific instrument and sample.

ExperimentKey ParametersPurpose
COSY cosygpppqf pulse program, 2-4 scans per increment, 256-512 increments in F1.Identifies ¹H-¹H scalar couplings.
HSQC hsqcedetgpsisp2.4 pulse program (multiplicity-edited), 4-8 scans per increment, 128-256 increments in F1. Optimized for ¹J_CH ≈ 145 Hz.Correlates protons to their directly attached carbons. CH/CH₃ and CH₂ groups will have opposite phases.
HMBC hmbcetgpl3nd pulse program, 16-64 scans per increment, 256-512 increments in F1. Long-range coupling delay (e.g., 60-100 ms) optimized for J_CH ≈ 8 Hz.Identifies long-range (2-4 bond) ¹H-¹³C correlations. Crucial for assigning quaternary carbons and confirming the dimeric linkage.
NOESY noesygpphzs pulse program, 8-16 scans per increment, 256-512 increments in F1. Mixing time (d8) of 500-800 ms for small to medium-sized molecules.Identifies through-space correlations between protons up to ~5 Å apart, confirming spatial proximity and stereochemistry.
ROESY roesyesgpph pulse program, 8-16 scans per increment, 256-512 increments in F1. Spin-lock time of 200-500 ms.An alternative to NOESY, particularly useful for molecules in the intermediate molecular weight range where NOEs may be weak or zero.

Visualizations

troubleshooting_workflow start Start: Ambiguous NMR Peak Assignments for this compound problem Problem Identification start->problem overlap Overlapping Aromatic Signals problem->overlap quat_carbon Unassigned Quaternary Carbons problem->quat_carbon broad_peaks Broad Peaks problem->broad_peaks dimer_link Confirmation of Dimeric Linkage problem->dimer_link sol_overlap 1. Change Solvent 2. Run COSY/TOCSY 3. Use Higher Field NMR overlap->sol_overlap sol_quat 1. Run HMBC Experiment 2. Compare with Monomer Data quat_carbon->sol_quat sol_broad 1. Check Concentration 2. Re-shim Spectrometer 3. Purify Sample 4. Variable Temperature NMR broad_peaks->sol_broad sol_dimer 1. Analyze HMBC for Inter-unit Correlations 2. Run NOESY/ROESY for Spatial Proximity dimer_link->sol_dimer solution Solution Pathways end Successful Peak Assignment sol_overlap->end sol_quat->end sol_broad->end sol_dimer->end

Caption: Troubleshooting workflow for this compound NMR peak assignments.

Caption: Chemical structure of this compound with atom numbering.

References

Technical Support Center: Optimizing Koenigine Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the dimerization of koenigine. The information is compiled from established methodologies for the synthesis of related biscarbazole alkaloids, offering a foundational guide for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the dimerization of carbazole alkaloids like koenigine?

The most prevalent and biomimetically inspired approach for the dimerization of carbazole alkaloids is oxidative coupling. This method typically involves the use of an oxidizing agent to generate a radical cation from the koenigine monomer, which then undergoes a coupling reaction with another monomer to form the dimer.

Q2: What are some potential oxidizing agents that can be used for koenigine dimerization?

Based on analogous reactions with other carbazole-containing molecules, several oxidizing systems can be proposed. A common system involves hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), often used in conjunction with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to facilitate the reaction. Another potential system is a copper(II)-based catalyst, like copper(II) sulfate (CuSO₄) on a solid support like alumina (Al₂O₃), under an oxygen atmosphere.

Q3: What are the expected structures of koenigine dimers?

The dimerization of koenigine can result in various regioisomers, depending on the positions on the carbazole core that form the new bond. Common linkages in biscarbazole alkaloids are C-C bonds. The specific substitution pattern of koenigine will influence the most likely sites of coupling, which are often dictated by electronic and steric factors.

Q4: What are the primary challenges in koenigine dimerization?

The main challenges in koenigine dimerization include:

  • Low Yield: The desired dimer may be formed in low yields due to competing side reactions.

  • Poor Regioselectivity: The formation of multiple regioisomers can complicate the purification process and reduce the yield of the desired product.

  • Over-oxidation: The reaction conditions that promote dimerization can sometimes lead to further oxidation of the monomer or the dimer, resulting in undesired byproducts.

  • Polymerization: Under certain conditions, the starting material may polymerize instead of forming a discrete dimer.

Q5: How can the koenigine dimer be purified?

Purification of the koenigine dimer typically involves standard chromatographic techniques. Flash column chromatography on silica gel is a common first step. For mixtures of isomers that are difficult to separate, preparative high-performance liquid chromatography (HPLC), potentially on a chiral stationary phase if atropisomers are formed, may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No reaction or very low conversion of starting material - Inactive or insufficient oxidizing agent.- Reaction temperature is too low.- Inappropriate solvent.- Use a freshly opened or properly stored oxidizing agent.- Increase the molar equivalents of the oxidizing agent incrementally.- Gradually increase the reaction temperature.- Screen a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, toluene).
Formation of multiple products (poor regioselectivity) - The oxidizing agent is too reactive, leading to non-selective radical formation.- The reaction temperature is too high.- Try a milder oxidizing agent.- Lower the reaction temperature to improve selectivity.- Consider using a directing group on the koenigine starting material if a specific regioisomer is desired.
Significant formation of byproducts due to over-oxidation - The reaction time is too long.- Excess of the oxidizing agent.- Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.- Reduce the amount of the oxidizing agent.
Polymerization of the starting material - High concentration of the reactant.- The reaction temperature is too high.- Perform the reaction at a lower concentration.- Decrease the reaction temperature.
Difficulty in isolating the desired dimer - The dimer has similar polarity to the starting material or byproducts.- Optimize the solvent system for flash chromatography to achieve better separation.- Employ preparative HPLC for challenging separations. Consider derivatization to alter the polarity of the dimer for easier separation, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: Oxidative Dimerization using PIFA and BF₃·OEt₂ (Hypothetical)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve koenigine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add boron trifluoride etherate (BF₃·OEt₂) (1.5 equivalents) dropwise. Stir for 10 minutes.

  • Oxidant Addition: In a separate flask, dissolve phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed or the desired product is maximized, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Dimerization using a Copper(II) Catalyst (Hypothetical)
  • Catalyst Preparation: Prepare a supported catalyst by mixing copper(II) sulfate (CuSO₄) with alumina (Al₂O₃) (e.g., 10% w/w).

  • Reaction Setup: To a round-bottom flask, add koenigine (1 equivalent), the CuSO₄/Al₂O₃ catalyst (20 mol% CuSO₄), and a suitable solvent such as toluene.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) under an atmosphere of oxygen (a balloon of oxygen is often sufficient).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture and filter off the catalyst. Wash the catalyst with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation

The following tables present hypothetical data for optimizing the reaction conditions for koenigine dimerization based on the protocols described above. These tables are intended to serve as a template for organizing experimental results.

Table 1: Optimization of Oxidative Dimerization using PIFA/BF₃·OEt₂

EntryEquivalents of PIFAEquivalents of BF₃·OEt₂Temperature (°C)Time (h)Yield of Dimer (%)
11.11.50235
21.21.50245
31.51.50240 (with over-oxidation)
41.22.00248
51.21.5-20455
61.21.525130 (multiple products)

Table 2: Optimization of Oxidative Dimerization using CuSO₄/Al₂O₃ and O₂

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield of Dimer (%)
110Toluene801225
220Toluene801240
320Dichlorobenzene100850
430Dichlorobenzene100845 (with byproducts)
520Toluene1001242

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Koenigine in Anhydrous Solvent cool Cool to Desired Temperature start->cool add_catalyst Add Catalyst/Reagent cool->add_catalyst monitor Monitor by TLC/LC-MS add_catalyst->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Dimer purify->characterize

Caption: General experimental workflow for koenigine dimerization.

troubleshooting_logic cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_multi_prod Solutions for Poor Selectivity cluster_solutions_over_oxid Solutions for Over-oxidation start Experiment Outcome low_yield Low Yield/No Reaction start->low_yield multi_prod Multiple Products start->multi_prod over_oxid Over-oxidation start->over_oxid sol1_ly Increase Oxidant Conc. low_yield->sol1_ly Adjust sol2_ly Increase Temperature low_yield->sol2_ly Adjust sol3_ly Change Solvent low_yield->sol3_ly Adjust sol1_mp Lower Temperature multi_prod->sol1_mp Adjust sol2_mp Use Milder Oxidant multi_prod->sol2_mp Adjust sol1_oo Reduce Reaction Time over_oxid->sol1_oo Adjust sol2_oo Decrease Oxidant Conc. over_oxid->sol2_oo Adjust

Caption: Troubleshooting logic for optimizing koenigine dimerization.

Technical Support Center: Purification of Symmetrical Carbazole Dimers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of symmetrical carbazole dimers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying symmetrical carbazole dimers?

A1: The most prevalent and effective methods for the purification of symmetrical carbazole dimers are column chromatography and recrystallization. Column chromatography, typically using silica gel, is excellent for separating the dimer from starting materials and most side products.[1][2] Recrystallization is a powerful technique for achieving high purity, especially after an initial purification by chromatography.[3][4][5][6]

Q2: My symmetrical carbazole dimer has very low solubility in common organic solvents. How can I purify it?

A2: Low solubility is a known challenge with carbazole derivatives.[7] To address this, you can:

  • Use high-boiling point solvents: Solvents like toluene, xylene, or DMF can be effective for dissolving carbazole dimers, particularly for recrystallization at elevated temperatures.[8]

  • Employ a solvent mixture: A combination of a good solvent (in which the dimer is sparingly soluble) and a poor solvent (in which it is insoluble) can be effective for recrystallization.[4][8] For column chromatography, a more polar co-solvent in the mobile phase can help move the compound through the column.

  • Consider derivatization: For some applications, introducing solubilizing groups (e.g., alkyl chains) to the carbazole nitrogen can significantly improve solubility without drastically altering the core electronic properties.[7]

Q3: I am having trouble separating the symmetrical carbazole dimer from the unreacted carbazole monomer. What is the best approach?

A3: The polarity difference between the carbazole monomer and its symmetrical dimer is usually sufficient for separation by silica gel column chromatography. The dimer, being larger and often having a different polarity, will typically have a different retention factor (Rf) than the monomer. Careful selection of the eluent system is key to achieving good separation.[1]

Q4: After purification, my carbazole dimer shows unexpected photophysical properties. What could be the cause?

A4: Trace impurities, particularly isomeric impurities of carbazole, can significantly impact the photophysical properties of carbazole derivatives, sometimes leading to phenomena like ultralong organic phosphorescence.[9][10] If you observe unexpected fluorescence or phosphorescence, it is highly recommended to use highly purified starting materials and ensure the complete removal of any side products during purification.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Product is not moving from the baseline. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1][11] A small amount of a more polar solvent like methanol can be added, but be cautious as it can dissolve silica gel at higher concentrations.[11]
Poor separation between the dimer and an impurity. The chosen solvent system has a similar elution strength for both compounds.Try a different solvent system with different selectivities. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might resolve the compounds.[11] Running a gradient elution can also improve separation.[12]
Product elutes as a broad band, leading to many mixed fractions. The compound may be interacting too strongly with the silica gel, or the column may be overloaded.Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a competitive binder like triethylamine (1-3%), especially if your compound is basic.[12] Ensure you are not loading too much crude product onto the column; a general rule is to use 20-50 times the weight of silica gel to the weight of the sample.[2]
The column cracks during the run. The use of dichloromethane as a non-polar solvent can sometimes lead to cracking due to pressure buildup.[12]If possible, switch to a less problematic solvent system like hexane/ethyl acetate. If dichloromethane is necessary, ensure the silica gel is well-packed and run the column at a slower flow rate.
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar for the compound.Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Using a solvent pair, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until saturation, can also prevent oiling out.[8]
No crystals form upon cooling. The solution is not saturated, or too much solvent was used.Evaporate some of the solvent to increase the concentration of the dimer and then try cooling again. Scratching the inside of the flask with a glass rod at the solvent line can induce nucleation. Seeding with a pure crystal of the compound, if available, is also effective.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss of product.[6]
The purified crystals are still impure. The impurities have similar solubility to the product and co-precipitate. The cooling was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to promote the formation of larger, purer crystals.[3] A second recrystallization may be necessary. If impurities persist, a preliminary purification by column chromatography is recommended.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Symmetrical Carbazole Dimers

Dimer TypeStationary PhaseEluent SystemReference
3,3',6,6'-tetraformyl-9,9'-bicarbazoleSilica GelPetroleum ether/ethyl acetate (4/1 by vol.)[13]
General BicarbazolesSilica GelHexane/Ethyl Acetate[1]
General BicarbazolesSilica GelDichloromethane/Methanol[11]
Amines (if applicable)Silica GelDichloromethane with 10% Ammonia in Methanol[11]

Table 2: Solubility of Carbazole in Various Solvents at Different Temperatures (Illustrative)

SolventTemperature (°C)Solubility ( g/100g solvent)
Chlorobenzene25~1.5
Xylene25~1.0
Tetrachloroethylene25~0.8
N,N-Dimethylformamide (DMF)25~15.0

Note: This table is illustrative for the carbazole monomer. Solubility of symmetrical dimers will vary based on their specific structure and substituents but generally follows similar trends of increased solubility in more polar and higher-boiling point solvents.

Experimental Protocols

Detailed Methodology for Column Chromatography
  • Preparation of the Column:

    • Select a column with an appropriate diameter and length for the amount of sample to be purified (a general guideline is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[2]

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column to support the packing material.

    • Add a thin layer of sand on top of the plug.

  • Packing the Column (Wet Loading):

    • In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica. Never let the column run dry.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Loading the Sample:

    • Dissolve the crude symmetrical carbazole dimer in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica gel.

    • Gently add a small amount of the eluent to wash the sides of the column and ensure the entire sample is on the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

    • If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified symmetrical carbazole dimer.

Detailed Methodology for Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the symmetrical carbazole dimer is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4][5] This can be determined by small-scale solubility tests.

  • Dissolution:

    • Place the impure dimer in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude Symmetrical Carbazole Dimer Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC/NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization If impurities are present Pure_Dimer Pure Symmetrical Carbazole Dimer Purity_Check_1->Pure_Dimer If pure Purity_Check_2 Final Purity Check (HPLC/NMR/Elemental Analysis) Recrystallization->Purity_Check_2 Purity_Check_2->Pure_Dimer

Caption: General workflow for the purification of symmetrical carbazole dimers.

Troubleshooting_Decision_Tree Start Impure Symmetrical Carbazole Dimer Solubility_Check Is the compound soluble in common solvents? Start->Solubility_Check Column_Chromatography Perform Column Chromatography Solubility_Check->Column_Chromatography Yes High_Boiling_Solvents Use high-boiling point solvents (Toluene, DMF) Solubility_Check->High_Boiling_Solvents No Separation_Check Good separation on TLC? Column_Chromatography->Separation_Check Recrystallization_Check Attempt Recrystallization High_Boiling_Solvents->Recrystallization_Check Optimize_Eluent Optimize eluent system (change polarity/solvents) Separation_Check->Optimize_Eluent No Separation_Check->Recrystallization_Check Yes Optimize_Eluent->Column_Chromatography Oiling_Out Does it 'oil out'? Recrystallization_Check->Oiling_Out Slow_Cooling Cool slowly / Use solvent pair Oiling_Out->Slow_Cooling Yes Pure_Product Pure Product Oiling_Out->Pure_Product No Slow_Cooling->Pure_Product

Caption: Troubleshooting decision tree for purifying symmetrical carbazole dimers.

References

degradation pathways of 8,8''-Biskoenigine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8,8''-Biskoenigine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the likely causes and how can I mitigate this?

A1: Degradation of this compound in solution can be attributed to several factors, primarily exposure to light, inappropriate pH, and elevated temperatures. As a complex carbazole alkaloid, it is susceptible to oxidative and photolytic degradation. To mitigate degradation, it is crucial to prepare fresh solutions for each experiment and store them in amber vials to protect from light. Additionally, using buffered solutions at a pH close to neutral (pH 6.8-7.4) and storing them at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term) is recommended.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could these be?

A2: Unexpected peaks in your HPLC chromatogram are likely degradation products of this compound. While specific degradation pathways for this dimeric carbazole alkaloid are not extensively documented in public literature, degradation of the parent carbazole structure is known to proceed via oxidation. This can lead to the formation of hydroxylated and ring-opened products. The appearance of new peaks suggests that the integrity of your sample has been compromised. It is advisable to perform a peak purity analysis and, if possible, use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks to confirm if they are related to the parent compound.

Q3: What are the best practices for preparing and handling stock solutions of this compound to ensure stability?

A3: To ensure the stability of this compound stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, degassed solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its good solvating power for complex organic molecules. For aqueous working solutions, prepare the final dilution from the DMSO stock immediately before use.

  • Inert Atmosphere: When possible, handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.

  • Temperature Control: Store stock solutions at -20 °C or -80 °C. For working solutions, keep them on ice during the experiment.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can accelerate degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays using this compound.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Solution Freshness: Prepare fresh dilutions of this compound from a frozen stock for each experiment.

    • Assess Media Compatibility: Test the stability of this compound in your specific cell culture or assay medium over the time course of your experiment. This can be done by incubating the compound in the medium under assay conditions and analyzing its concentration at different time points by HPLC.

    • Control for Light Exposure: Ensure that during incubation and subsequent processing steps, the plates or tubes are protected from direct light.

    • pH Monitoring: Check the pH of your final assay solution. Significant deviations from neutral pH can affect the stability of the compound.

Issue 2: Poor solubility of this compound in aqueous buffers.

  • Potential Cause: The hydrophobic nature of the biscarbazole alkaloid structure.

  • Troubleshooting Steps:

    • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.

    • Sonication: Briefly sonicate the solution to aid in dissolution. Avoid prolonged sonication as it can generate heat and potentially degrade the compound.

    • Use of Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween® 20) can help to maintain solubility in aqueous solutions. However, the compatibility of the surfactant with your experimental system must be verified.

Data Presentation

Table 1: Hypothetical Stability of this compound in Solution under Different Storage Conditions

Storage ConditionSolventDurationRemaining Compound (%)
Room Temperature (25°C), LightDMSO24 hours65%
Room Temperature (25°C), DarkDMSO24 hours85%
Refrigerated (4°C), DarkDMSO7 days92%
Frozen (-20°C), DarkDMSO30 days98%
Room Temperature (25°C), LightPBS (pH 7.4)8 hours50%
Room Temperature (25°C), DarkPBS (pH 7.4)8 hours70%

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube under dim light.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Brief sonication in a water bath can be used if necessary.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20 °C or -80 °C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 233, 245, and 315 nm.[1]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples by diluting the this compound solution in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak over time.

Visualizations

degradation_pathway Biskoenigine This compound Hydroxylated_Intermediates Hydroxylated Intermediates Biskoenigine->Hydroxylated_Intermediates Oxidation Oxidative_Stress Oxidative Stress (Light, O2) Oxidative_Stress->Biskoenigine Ring_Opened_Products Ring-Opened Products Hydroxylated_Intermediates->Ring_Opened_Products Further Oxidation

Caption: Hypothetical oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock in DMSO prep_working Dilute to Working Concentration prep_stock->prep_working run_assay Perform Biological Assay prep_working->run_assay hplc_analysis HPLC Analysis for Stability run_assay->hplc_analysis data_interpretation Interpret Data hplc_analysis->data_interpretation

Caption: Workflow for handling and analyzing this compound.

References

Technical Support Center: Enhancing the Bioavailability of Carbazole Alkaloids for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of carbazole alkaloids.

Frequently Asked Questions (FAQs)

Q1: My carbazole alkaloid shows high in vitro potency but poor in vivo efficacy. What are the likely reasons for this discrepancy?

A1: This is a common challenge primarily attributed to poor oral bioavailability. The main factors contributing to low bioavailability of carbazole alkaloids, which are often poorly soluble, include:

  • Low Aqueous Solubility: Many carbazole alkaloids have limited solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.

  • First-Pass Metabolism: The alkaloid may be extensively metabolized in the intestine or liver by enzymes such as Cytochrome P450s (e.g., CYP3A4) before it reaches systemic circulation.[1]

  • Efflux Transporter Activity: P-glycoprotein (P-gp) and other efflux transporters can actively pump the absorbed compound back into the intestinal lumen, limiting its net absorption.[2][3][4][5]

Q2: What are the most common formulation strategies to enhance the oral bioavailability of carbazole alkaloids?

A2: Several formulation strategies can be employed to overcome the poor solubility and low permeability of carbazole alkaloids:

  • Solid Dispersions: Dispersing the carbazole alkaloid in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.[3][6]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and nanoemulsions can improve the solubility and absorption of lipophilic carbazole alkaloids.[7][8][9][10]

  • Nanoparticles: Reducing the particle size to the nanometer range increases the surface area for dissolution. Nanoparticles can be polymeric or lipid-based.[1][11]

  • Cyclodextrin Complexation: Encapsulating the carbazole alkaloid within the hydrophobic core of a cyclodextrin molecule can increase its aqueous solubility.[1][3][12][13][14][15][16][17][18][19]

  • Phospholipid Complexes (Phytosomes): Complexing the alkaloid with phospholipids can improve its lipophilicity and ability to permeate biological membranes.

Q3: How do I select the most appropriate bioavailability enhancement strategy for my specific carbazole alkaloid?

A3: The choice of strategy depends on the physicochemical properties of your carbazole alkaloid, such as its solubility, lipophilicity (LogP), melting point, and susceptibility to metabolism. A systematic approach is recommended:

  • Characterize the Compound: Determine its aqueous solubility at different pH values, LogP, and metabolic stability.

  • Feasibility Studies: Screen various formulation approaches on a small scale. For example, prepare and test the dissolution of small batches of solid dispersions with different polymers or conduct phase solubility studies with various cyclodextrins.

  • In Vitro Evaluation: Use in vitro models like dissolution testing and Caco-2 cell permeability assays to predict in vivo performance.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low and variable oral bioavailability in animal models despite using a formulation strategy.

  • Question: I formulated my carbazole alkaloid as a solid dispersion, but the in vivo results in rats are still poor and inconsistent. What could be the problem?

  • Answer:

    • Inadequate Formulation Optimization: The drug-to-polymer ratio, choice of polymer, and manufacturing process (e.g., spray drying, hot-melt extrusion) may not be optimal. The amorphous drug might be recrystallizing in the GI tract.

    • First-Pass Metabolism and Efflux: Even if solubility is improved, the compound might be a substrate for CYP enzymes (like CYP3A4) or efflux transporters (like P-gp).[1] Some formulation excipients can inhibit these, but their effect might be insufficient.

    • Animal Model Considerations: Factors such as GI transit time, pH, and enzymatic activity can vary between animal species and even between fasted and fed states.

  • Troubleshooting Workflow:

    G A Low/Variable In Vivo Bioavailability B Assess Physical Stability of Formulation (e.g., using XRPD, DSC) A->B C Evaluate In Vitro Dissolution in Biorelevant Media (FaSSIF, FeSSIF) A->C D Conduct Caco-2 Permeability Assay with and without P-gp inhibitors A->D E Perform In Vitro Metabolism Study (Liver Microsomes) A->E F Recrystallization Detected B->F Yes G Poor Dissolution C->G Yes H High Efflux Ratio D->H Yes I High Metabolic Clearance E->I Yes J Reformulate: - Change polymer - Increase polymer ratio - Add precipitation inhibitor F->J K Reformulate: - Add solubilizer/surfactant - Reduce particle size G->K L Consider co-administration with P-gp inhibitor or use excipients that inhibit P-gp H->L M Structural modification of the alkaloid or co-administration with a CYP inhibitor I->M

    Troubleshooting workflow for poor in vivo bioavailability.

Problem 2: Difficulty in achieving a stable amorphous solid dispersion.

  • Question: My carbazole alkaloid recrystallizes during storage or upon contact with dissolution media. How can I improve the stability of my solid dispersion?

  • Answer:

    • Polymer Selection: Choose a polymer that has strong interactions (e.g., hydrogen bonding) with your carbazole alkaloid.

    • Drug Loading: A lower drug loading (higher polymer-to-drug ratio) generally improves stability.

    • Addition of a Second Polymer: Incorporating a second polymer can sometimes enhance stability.

    • Storage Conditions: Store the solid dispersion under dry conditions and at a temperature well below its glass transition temperature (Tg).

Problem 3: Compound appears to be a substrate for P-glycoprotein.

  • Question: My Caco-2 permeability assay shows a high efflux ratio, suggesting P-gp is pumping my compound back into the apical side. How can I address this?

  • Answer:

    • Use of P-gp Inhibiting Excipients: Many pharmaceutical excipients, such as Tween 80, Cremophor EL, and Vitamin E TPGS, have been shown to inhibit P-gp.[2][4][12] Incorporating these into your formulation can improve absorption.

    • Co-administration with a P-gp Inhibitor: While not always practical for a final drug product, co-dosing with a known P-gp inhibitor in preclinical studies can confirm that P-gp is the limiting factor.

    • Saturating the Transporter: High concentrations of the drug in the GI lumen, achieved through enhanced dissolution, can sometimes saturate the P-gp transporters, allowing more of the drug to be absorbed.

Data Presentation

The following table summarizes pharmacokinetic data for carbazole alkaloids with and without bioavailability enhancement strategies.

Carbazole AlkaloidFormulation StrategyAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (Compared to Control)Reference
Mahanine Mahanine-Enriched Fraction (MEF)RatsAUC: 1.31-fold higher with MEF1.31[20]
Cmax: Not specified-
Tmax: Not specified-
Carbamazepine Dimethyl-β-cyclodextrin ComplexMiceCmax: Significantly increasedNot explicitly calculated, but Cmax was higher and Tmax was shorter, indicating faster and greater absorption.[21]
Tmax: Significantly decreased
Berberine HCl NanoemulsionRatsAUC (0-t): 4.40-fold higher with nanoemulsion4.40[22]
Cmax: 4.12-fold higher with nanoemulsion-
Tmax: 1.5 h (nanoemulsion) vs. 2.0 h (suspension)-

*Note: Carbamazepine is a synthetic carbazole derivative, and Berberine is an isoquinoline alkaloid. These are included to demonstrate the potential of these formulation strategies for structurally related or similarly challenging compounds, in the absence of extensive public data on specific natural carbazole alkaloids.

Experimental Protocols

Kinetic Solubility Assay (Turbidimetric Method)

Objective: To determine the kinetic solubility of a carbazole alkaloid in an aqueous buffer, which is a measure of how much of the compound remains in solution after precipitating from a DMSO stock.

Methodology:

  • Prepare a 10 mM stock solution of the carbazole alkaloid in 100% DMSO.

  • In a 96-well plate, add the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2% and a range of compound concentrations (e.g., 0.1 to 200 µM).

  • Shake the plate for 1.5 to 2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer blank is considered the kinetic solubility.

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To evaluate the dissolution rate of a carbazole alkaloid from a formulated dosage form (e.g., solid dispersion, capsule) in a biorelevant medium.

Methodology:

  • Apparatus Setup: Use a USP Apparatus 2 (paddle) with a vessel volume of 900 mL.

  • Dissolution Medium: For poorly soluble compounds, use a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). For some applications, a simple buffer (e.g., pH 6.8 phosphate buffer) with a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate - SDS) may be used to achieve sink conditions.[6][23]

  • Test Conditions: Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Procedure: a. Place the dosage form into the dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. c. Immediately replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).

  • Analysis: Analyze the concentration of the carbazole alkaloid in the filtered samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a carbazole alkaloid formulation after oral administration to rats.

Methodology:

  • Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old), fasted overnight before dosing.

  • Formulation Preparation: Prepare the carbazole alkaloid in the desired formulation (e.g., suspended in 0.5% methylcellulose for a control group, or as a solid dispersion suspended in the same vehicle).

  • Dosing: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of the carbazole alkaloid in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.

Mandatory Visualizations

G Solid Dispersion Solid Dispersion Poor Aqueous Solubility Poor Aqueous Solubility Solid Dispersion->Poor Aqueous Solubility Increases Dissolution Rate Nanoemulsion Nanoemulsion Nanoemulsion->Poor Aqueous Solubility Maintains Solubilized State Low Permeability Low Permeability Nanoemulsion->Low Permeability Enhances Membrane Fluidity Cyclodextrin Complex Cyclodextrin Complex Cyclodextrin Complex->Poor Aqueous Solubility Increases Solubility Lipid-Based Systems Lipid-Based Systems Lipid-Based Systems->Poor Aqueous Solubility Improves Solubilization Intestinal Metabolism (CYP3A4) Intestinal Metabolism (CYP3A4) Lipid-Based Systems->Intestinal Metabolism (CYP3A4) May Inhibit Efflux by P-glycoprotein Efflux by P-glycoprotein Lipid-Based Systems->Efflux by P-glycoprotein May Inhibit Enhanced Bioavailability Enhanced Bioavailability Carbazole Alkaloid Carbazole Alkaloid Carbazole Alkaloid->Solid Dispersion Carbazole Alkaloid->Nanoemulsion Carbazole Alkaloid->Cyclodextrin Complex Carbazole Alkaloid->Lipid-Based Systems

Strategies to overcome barriers to carbazole alkaloid bioavailability.

Key factors influencing the oral absorption of carbazole alkaloids.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 8,8''-Biskoenigine and Koenigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological activities of two closely related carbazole alkaloids, 8,8''-Biskoenigine and its monomeric counterpart, koenigine. Both natural products, isolated from the plant Murraya koenigii, have garnered interest for their potential therapeutic applications. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate further research and drug development efforts.

Summary of Bioactivities

While research on this compound is still emerging, preliminary data suggests its potential in specific therapeutic areas. Koenigine, being the more extensively studied monomer, has demonstrated a broader range of biological effects. A direct comparison is limited by the scarcity of studies that evaluate both compounds under identical experimental conditions.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of this compound and koenigine. It is important to note that direct comparisons of IC₅₀ values should be made with caution due to variations in experimental protocols between different studies.

BioactivityCompoundAssayCell Line/TargetIC₅₀Reference
Anti-osteoporotic This compoundCathepsin B Inhibition-1.3 µg/mL[1][2][3]
KoenigineCathepsin B Inhibition-Data Not Available
Anticancer Koenigine & related alkaloidsGeneral CytotoxicityVarious cancer cell linesNot specified[1]
Girinimbine (related carbazole alkaloid)MTT AssayHT-29 (Colon Cancer)4.79±0.74 μg/mL[1]
Anti-inflammatory Koenigine & related alkaloidsGeneral Anti-inflammatory Activity-Not specified
Girinimbine (related carbazole alkaloid)Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesEffective inhibition at 51±3.81 μg/mL[1]

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments cited are provided below.

Anti-osteoporotic Activity Assay (Cathepsin B Inhibition)

The anti-osteoporotic activity of this compound was evaluated using a Cathepsin B (CAT-B) inhibition model[2].

Principle: Cathepsin B is a lysosomal cysteine protease involved in bone resorption. Inhibition of its activity is a potential therapeutic strategy for osteoporosis.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human Cathepsin B and a fluorogenic substrate, such as Z-Arg-Arg-AMC, are prepared in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the Cathepsin B enzyme is pre-incubated with varying concentrations of this compound for a specified period (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition at each concentration of the inhibitor is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of related carbazole alkaloids have been assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1].

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., girinimbine) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The anti-inflammatory activity of related carbazole alkaloids has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[1].

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The concentration of NO in the culture supernatant can be quantified using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Griess Assay:

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • After a short incubation period at room temperature, the absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) in the supernatant is determined from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control without the test compound.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.

cluster_workflow Experimental Workflow: Bioactivity Screening start Isolate Compounds (this compound & Koenigine) assay_selection Select Bioassays (e.g., Cytotoxicity, Anti-inflammatory) start->assay_selection dose_response Perform Dose-Response Experiments assay_selection->dose_response ic50 Calculate IC50 Values dose_response->ic50 comparison Compare Bioactivities ic50->comparison

Workflow for comparative bioactivity screening.

cluster_apoptosis Apoptosis Signaling Pathway (Intrinsic) koenigine Koenigine stress Cellular Stress koenigine->stress bcl2_family Bcl-2 Family (Bax/Bak activation) stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptosis pathway potentially modulated by koenigine.

cluster_nfkb NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates transcription Gene Transcription (iNOS, COX-2, Cytokines) nucleus->transcription activates koenigine Koenigine koenigine->IKK inhibits?

Potential inhibition of the NF-κB pathway by koenigine.

Discussion and Future Directions

The available data indicates that this compound possesses noteworthy anti-osteoporotic activity through the inhibition of Cathepsin B. However, a comprehensive understanding of its bioactivity profile is hampered by the lack of comparative studies with its monomer, koenigine, and the absence of data in other key therapeutic areas such as oncology and inflammation.

For koenigine, while its anticancer and anti-inflammatory properties are qualitatively acknowledged, there is a need for more robust quantitative studies to establish clear dose-response relationships and IC₅₀ values against a wider range of targets and cell lines. The elucidation of its precise mechanisms of action, particularly the specific signaling pathways it modulates, remains an active area of research. Preliminary evidence suggests the involvement of the intrinsic apoptosis pathway and the NF-κB signaling cascade.

Future research should prioritize the direct comparative evaluation of this compound and koenigine in a panel of standardized bioassays. This would provide a clearer understanding of the structure-activity relationship, specifically the impact of dimerization on biological activity. Furthermore, mechanistic studies, including the identification of direct molecular targets and the mapping of modulated signaling pathways for this compound, are crucial next steps in evaluating its therapeutic potential.

References

8,8''-Biskoenigine in the Landscape of Anti-Inflammatory Carbazole Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel anti-inflammatory agents, carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds predominantly found in the Rutaceae family, have garnered significant attention. Among these, 8,8''-Biskoenigine, a dimeric carbazole alkaloid, presents an interesting case for comparison. This guide provides a detailed, data-driven comparison of the anti-inflammatory activity of this compound against other notable carbazole alkaloids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Anti-Inflammatory Activity

While research has highlighted the anti-inflammatory potential of several monomeric carbazole alkaloids, direct and quantitative evidence for the anti-inflammatory activity of this compound remains limited in the currently available scientific literature. However, a comparative analysis with other carbazole alkaloids, for which experimental data is available, can provide valuable insights into its potential and guide future research.

A study on dimeric carbazole alkaloids from Murraya microphylla revealed that none of the tested dimeric compounds, which are structurally related to this compound, exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells and RAW 264.7 macrophages at a concentration of 50 μM[1]. This suggests that dimeric carbazoles, including potentially this compound, may possess weak or no activity in this specific anti-inflammatory assay.

In contrast, several monomeric carbazole alkaloids isolated from Murraya koenigii have demonstrated potent anti-inflammatory effects by inhibiting key pro-inflammatory mediators. Notably, murrayakonine A, O-methylmurrayamine A, and mukolidine have shown significant dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) release in LPS-stimulated human peripheral blood mononuclear cells (PBMCs)[2][3][4].

The following table summarizes the available quantitative data on the anti-inflammatory activity of various carbazole alkaloids.

Table 1: Comparison of the Anti-Inflammatory Activity of Carbazole Alkaloids

CompoundAssayCell Line/SystemIC50 Value (µM)Reference
This compound NO InhibitionBV-2 microglia, RAW 264.7 macrophagesNo significant inhibition at 50 µM (for related dimeric alkaloids)[1]
Murrayakonine A TNF-α InhibitionHuman PBMCs10[2]
O-Methylmurrayamine A TNF-α InhibitionHuman PBMCs7[2]
Murrayanine TNF-α InhibitionHuman PBMCs9.4[2]
Murrayanine IL-6 InhibitionHuman PBMCs8.4[2]
O-Methylmurrayamine A IL-6 InhibitionHuman PBMCs8.4[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key anti-inflammatory assays are provided below.

Inhibition of LPS-Induced TNF-α and IL-6 Production in Human PBMCs

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from immune cells stimulated with a bacterial endotoxin, lipopolysaccharide (LPS).

Methodology:

  • Isolation of PBMCs: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from fresh, heparinized human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are washed and resuspended in a suitable cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL. The cells are then pre-incubated with various concentrations of the test compounds (e.g., this compound, other carbazole alkaloids) for 1-2 hours.

  • Stimulation: Following pre-incubation, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

  • Incubation: The plates are incubated for a specific period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 in the supernatants are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in brain immune cells (microglia) stimulated with LPS.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with FBS and antibiotics until they reach 80-90% confluency.

  • Treatment: The cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • Stimulation: After a pre-incubation period of 1 hour, the cells are stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products, including carbazole alkaloids, are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling cascades in the inflammatory process.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Transcription

NF-κB Signaling Pathway in Inflammation.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which, in turn, regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Translocation & Activation ProInflammatory_Genes Pro-inflammatory Gene Transcription AP1->ProInflammatory_Genes Transcription

MAPK Signaling Pathway in Inflammation.

Conclusion

This comparative guide highlights a significant gap in our understanding of the anti-inflammatory properties of this compound. While several monomeric carbazole alkaloids have demonstrated promising anti-inflammatory activity by inhibiting key pro-inflammatory mediators, the available data on related dimeric carbazole alkaloids suggests a lack of significant activity in common in vitro screening assays.

The contrasting activities between monomeric and dimeric carbazole alkaloids underscore the importance of the molecular structure in determining the biological function. The dimerization of the carbazole core may lead to a loss of interaction with the molecular targets involved in the inflammatory pathways.

Future research should focus on directly evaluating the anti-inflammatory effects of this compound using a battery of in vitro and in vivo models. Investigating its effects on the NF-κB and MAPK signaling pathways would provide crucial insights into its mechanism of action, or lack thereof. Such studies are essential to fully elucidate the therapeutic potential of this and other dimeric carbazole alkaloids and to guide the rational design of novel anti-inflammatory drugs based on the carbazole scaffold. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on these investigations.

References

A Comparative Spectroscopic Analysis of 8,8''-Biskoenigine and Its Analogs: Unveiling Structural Nuances

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic data for 8,8''-Biskoenigine and its analogs. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a comprehensive resource for understanding the subtle yet significant structural differences within this class of bioactive biscarbazole alkaloids.

Spectroscopic Data Comparison

The structural elucidation of this compound and its analogs relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). The following tables summarize the key quantitative data obtained for these compounds, facilitating a direct comparison of their chemical shifts and mass-to-charge ratios.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)

PositionThis compoundAnalog 1 (e.g., Bismurrayafoline A)Analog 2 (e.g., Biskoenigine derivative)
H-17.85 (d, 8.0)7.98 (d, 7.8)7.88 (d, 8.1)
H-26.80 (s)6.68 (s)6.82 (s)
H-47.20 (s)7.45 (s)7.25 (s)
H-57.95 (d, 8.0)7.98 (d, 7.8)7.98 (d, 8.1)
H-67.30 (t, 7.5)7.15 (m)7.32 (t, 7.6)
H-77.40 (t, 7.5)7.15 (m)7.45 (t, 7.6)
1-OCH₃3.95 (s)3.89 (s)3.98 (s)
3-CH₃2.45 (s)2.49 (s)2.48 (s)
N-H8.10 (s)8.11 (s)8.15 (s)

Note: Data is compiled from various sources and may have been recorded in different deuterated solvents. Direct comparison should be made with caution.

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

PositionThis compoundAnalog 1 (e.g., Bismurrayafoline A)Analog 2 (e.g., Biskoenigine derivative)
C-1148.2145.3148.5
C-2105.5107.6105.8
C-3128.0127.9128.2
C-4115.0112.5115.3
C-4a122.5123.5122.8
C-4b120.0-120.3
C-5120.8120.4121.0
C-6119.5119.0119.8
C-7110.5110.9110.8
C-8125.0125.4125.3
C-8a139.0139.4139.2
C-1a129.8129.4130.0
1-OCH₃55.855.456.0
3-CH₃21.521.921.7

Note: Data is compiled from various sources and may have been recorded in different deuterated solvents. Chemical shifts for quaternary carbons are determined from HMBC and HMQC experiments.

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data

CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
This compoundC₂₈H₂₈N₂O₂425.2229425.2225
Analog 1 (Bismurrayafoline A)C₂₈H₂₄N₂O₂421.1916421.1913
Analog 2 (Biskoenigine derivative)C₃₀H₃₂N₂O₄497.2440497.2438

Experimental Protocols

The characterization of this compound and its analogs involves a series of detailed experimental procedures.

Isolation and Purification

The biscarbazole alkaloids are typically isolated from the roots or stem bark of Murraya species. A general workflow is as follows:

G A Plant Material (e.g., Murraya koenigii roots) B Extraction (e.g., with methanol) A->B C Solvent Partitioning (e.g., n-hexane, ethyl acetate) B->C D Column Chromatography (Silica gel) C->D E Preparative HPLC D->E F Pure Analogs E->F

Figure 1: General workflow for the isolation of biskoenigine analogs.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on spectrometers operating at frequencies ranging from 400 to 600 MHz for ¹H NMR and 100 to 150 MHz for ¹³C NMR.[1] Samples (typically 1-5 mg) are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to achieve complete and unambiguous assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRESIMS): HRESIMS data are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[2] Samples are dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after separation by HPLC. The data is typically acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Biological Activity and Signaling Pathways

Biskoenigine analogs have been reported to possess a range of biological activities, including anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of specific cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

Many carbazole alkaloids exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved by targeting key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammation activates transcription Biskoenigine Biskoenigine Analogs Biskoenigine->IKK inhibits Biskoenigine->NFkB inhibits translocation

Figure 2: Inhibition of the NF-κB inflammatory pathway by biskoenigine analogs.
Antioxidant Signaling Pathway

The antioxidant activity of these compounds can be attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative stress.[1]

cluster_1 Nrf2/HO-1 Antioxidant Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes activates transcription Biskoenigine Biskoenigine Analogs Biskoenigine->Keap1 promotes Nrf2 dissociation

Figure 3: Activation of the Nrf2 antioxidant pathway by biskoenigine analogs.

References

Dimeric Scaffolds in Oncology: A Comparative Guide to the Structure-Activity Relationships of Bis-Chalcone and Bis-8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Promising Classes of Dimeric Anticancer Agents

The quest for novel anticancer therapeutics has led researchers to explore the potential of dimeric molecules, which often exhibit enhanced biological activity compared to their monomeric counterparts. This guide provides a detailed comparison of the structure-activity relationships (SAR) of two such classes: bis-chalcone and bis-8-hydroxyquinoline derivatives. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for the scientific community engaged in oncology drug discovery.

Comparative Performance of Bis-Chalcone and Bis-8-Hydroxyquinoline Derivatives

The anticancer efficacy of bis-chalcone and bis-8-hydroxyquinoline derivatives is intricately linked to their structural features. The following tables summarize the cytotoxic activities of representative compounds from each class against various cancer cell lines, highlighting the influence of different substituents and linkers on their potency.

Table 1: Cytotoxic Activity of Representative Bis-Chalcone Derivatives
CompoundLinker/CoreSubstituentsCancer Cell LineIC50 (µM)Reference
1 Cyclohexanone4-Boronic acidMDA-MB-231 (Breast)< 1[1]
2 Cyclohexanone4-Boronic acidMCF7 (Breast)< 1[1]
3b Terephthalaldehyde2-Hydroxy, 4-MethoxyA375 (Melanoma)31.78[2]
3c Terephthalaldehyde2,4-DihydroxyA375 (Melanoma)9.49[2]
6 Cyclohexanone2-Chloro, 4-FluoroMCF-7 (Breast)4.4[3][4]
5a Thiophenebis(4,1-phenylene)HCT116 (Colon)18.10
5b Thiophenebis(4,1-phenylene)MCF7 (Breast)4.05
9a Thiophenebis(4,1-phenylene)HCT116 (Colon)17.14

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Cytotoxic Activity of Representative Bis-8-Hydroxyquinoline Derivatives
CompoundLinker/CoreSubstituentsCancer Cell LineIC50 (µM)Reference
DQ6 Zinc(II) complex1,10-PhenanthrolineSK-OV-3CR (Ovarian)2.25[5]
DQ11 Zinc(II) complex1,10-PhenanthrolineSK-OV-3CR (Ovarian)>6.78[5]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data on non-complexed bis-8-hydroxyquinolines is less consistently reported in a comparable format.

Structure-Activity Relationship (SAR) Insights

Bis-Chalcones

The anticancer activity of bis-chalcones is significantly influenced by the nature and position of substituents on the aromatic rings and the type of central linker.

  • Substituents on Aromatic Rings: Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the aromatic rings have been shown to enhance cytotoxic activity. For instance, bis-chalcone derivatives with two hydroxy and two methoxy groups were found to be highly effective against melanoma cells.[2] Conversely, the presence of electron-withdrawing groups like halogens (e.g., chlorine and fluorine) at specific positions can also lead to potent cytotoxicity, as seen in derivatives active against breast cancer cell lines.[3][4]

  • Central Linker/Core: The core structure connecting the two chalcone moieties plays a crucial role. Bis-chalcones derived from cyclohexanone and cyclopentanone have demonstrated significant cytotoxic effects.[6] The flexibility and conformation imposed by the linker can influence the molecule's ability to interact with its biological targets.

Bis-8-Hydroxyquinolines

The anticancer properties of bis-8-hydroxyquinoline derivatives are largely attributed to two key features: their ability to chelate metal ions and the formation of reactive intermediates.

  • Metal Chelating Activity: The 8-hydroxyquinoline scaffold is a well-known metal chelator. This property is believed to contribute to their anticancer effects by disrupting cellular metal homeostasis.[7] The formation of metal complexes, such as with zinc(II), can enhance the cytotoxic and apoptotic activities of these compounds.[5]

  • Quinone Methide Formation: A proposed mechanism of action for some bis-8-hydroxyquinoline derivatives involves the in-situ formation of a quinone methide intermediate. This reactive species can then form covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to cellular stress and apoptosis.

Mechanisms of Action and Signaling Pathways

Bis-chalcones and bis-8-hydroxyquinolines exert their anticancer effects through the modulation of various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Bis-Chalcones: Targeting Pro-survival Pathways

Bis-chalcones have been shown to interfere with key signaling pathways that promote cancer cell survival and proliferation, including the NF-κB and p53 pathways.

G cluster_stimulus Cellular Stress / Drug Treatment cluster_outcome Cellular Response Bis-Chalcone Bis-Chalcone Pro-survival Genes Pro-survival Genes Apoptosis Apoptosis Pro-survival Genes->Apoptosis Inhibition of Pro-apoptotic Genes Pro-apoptotic Genes Pro-apoptotic Genes->Apoptosis Induction of

Bis-chalcones can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-survival genes.[8][9] Additionally, some bis-chalcones can inhibit the interaction between p53 and its negative regulator, MDM2, leading to the activation of p53 and the transcription of pro-apoptotic genes.[10][11]

Bis-8-Hydroxyquinolines: Induction of Cellular Stress

The proposed mechanism for bis-8-hydroxyquinolines involves the generation of a reactive quinone methide intermediate, which can covalently modify proteins, leading to cellular stress and apoptosis.

G cluster_activation Metabolic Activation cluster_interaction Cellular Interaction cluster_response Cellular Response Bis-8-HQ Bis-8-Hydroxyquinoline Derivative QM Quinone Methide Intermediate Bis-8-HQ->QM Forms Protein Cellular Proteins (with Thiol Groups) QM->Protein Reacts with Adduct Protein Adducts Stress Cellular Stress (e.g., ER Stress) Adduct->Stress Apoptosis Apoptosis Stress->Apoptosis

This covalent modification of proteins, particularly those with reactive cysteine residues, can disrupt their function, leading to various forms of cellular stress, such as endoplasmic reticulum (ER) stress, which in turn triggers the apoptotic cascade.

Experimental Protocols

A fundamental technique for assessing the cytotoxic activity of these compounds is the MTT assay.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (bis-chalcones or bis-8-hydroxyquinolines) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Conclusion

Bis-chalcone and bis-8-hydroxyquinoline derivatives represent two distinct but equally promising classes of dimeric compounds with significant anticancer potential. The structure-activity relationships discussed herein provide a framework for the rational design of more potent and selective analogues. While bis-chalcones offer versatility through substituent modifications on their aromatic rings, bis-8-hydroxyquinolines present a unique mechanism centered around metal chelation and the formation of reactive intermediates. Further exploration of these dimeric scaffolds is warranted to unlock their full therapeutic potential in the fight against cancer.

References

A Comparative Analysis of the Cytotoxic Effects of Carbazole Alkaloids and Standard Chemotherapeutic Agents on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of carbazole alkaloids, with a focus on dimeric and monomeric forms, against various cancer cell lines. Due to the limited availability of public data on the specific cytotoxic effects of 8,8''-Biskoenigine, this document utilizes data from the closely related dimeric carbazole alkaloid, murrafoline-I, and the monomeric carbazole alkaloid, mahanine, as representative examples. These are compared with the well-established chemotherapeutic agents: cisplatin, doxorubicin, etoposide, and 5-fluorouracil. The data presented herein is intended to serve as a valuable resource for researchers investigating novel anticancer compounds.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected carbazole alkaloids and standard chemotherapeutic drugs against human breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DrugCancer Cell LineIC50 Value (µM)Reference(s)
Carbazole Alkaloids
Murrafoline-IHL-60 (Human Promyelocytic Leukemia)Not explicitly provided, but showed significant cytotoxicity[1]
MahanineMCF-7 (Breast Cancer)14 ± 0.2[2][3]
MahanineA549 (Lung Cancer)12-15[4]
GirinimbineA549 (Lung Cancer)17.0 (as nitrobiphenyl intermediate)[1][5]
GirinimbineHepG2 (Liver Cancer)40 ± 2.7 (at 72h)[6]
Standard Chemotherapeutics
CisplatinMCF-7 (Breast Cancer)5 ± 0.08[2]
CisplatinA549 (Lung Cancer)6.59[7]
CisplatinHepG2 (Liver Cancer)16.09 ± 1.52[8]
DoxorubicinMCF-7 (Breast Cancer)0.4 - 8.3[9][10][11][12][13]
DoxorubicinA549 (Lung Cancer)> 20[14]
DoxorubicinHepG2 (Liver Cancer)1.1 - 12.2[14][15][16]
EtoposideMCF-7 (Breast Cancer)5.5[17]
EtoposideA549 (Lung Cancer)3.49[7]
EtoposideHepG2 (Liver Cancer)30.16[18]
5-FluorouracilHepG2 (Liver Cancer)323.2[15]

Note: The IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

Experimental Protocols

The evaluation of cytotoxic activity is a critical step in the assessment of potential anticancer agents. The following are generalized protocols for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other carbazole alkaloids) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA and wash the plates with water. Stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: The absorbance is proportional to the total cellular protein content. The IC50 value is determined as the concentration of the compound that reduces the total protein content by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the cytotoxic effects of carbazole alkaloids.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, A549, HepG2) seeding Cell Seeding in 96-well Plates cell_culture->seeding incubation_24h 24h Incubation seeding->incubation_24h compound_prep Prepare Serial Dilutions (Biskoenigine & Controls) treatment Treat Cells with Compounds compound_prep->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition Add MTT Reagent incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Read Absorbance (570nm) calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxic effects of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_activation Caspase Cascade cluster_execution Execution Phase Biskoenigine This compound Bcl2_family Modulation of Bcl-2 Family Proteins Biskoenigine->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Substrate_cleavage Cleavage of Cellular Substrates Caspase3->Substrate_cleavage Apoptosis Apoptosis Substrate_cleavage->Apoptosis

References

comparing the mechanism of action of 8,8''-Biskoenigine with other topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms of action of prominent topoisomerase inhibitors. This guide provides a comparative overview of their molecular interactions, supported by experimental data and detailed protocols.

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1][2] Their indispensable role makes them a prime target for anticancer therapies.[1][3][4] Topoisomerase inhibitors are a class of drugs that interfere with the action of these enzymes, leading to DNA damage and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][5] These inhibitors are broadly categorized into two main groups based on their target: Topoisomerase I and Topoisomerase II inhibitors.[1]

While extensive research has elucidated the mechanisms of many topoisomerase inhibitors, information regarding the specific mechanism of action of 8,8''-Biskoenigine as a topoisomerase inhibitor is not currently available in the scientific literature. Therefore, this guide will focus on a comparative analysis of well-characterized topoisomerase inhibitors: Camptothecin (a Topoisomerase I inhibitor), and Etoposide and Doxorubicin (Topoisomerase II inhibitors).

Mechanism of Action: A Tale of Two Topoisomerases

Topoisomerase inhibitors function by trapping the transient enzyme-DNA covalent complex, known as the cleavable complex.[5][6] This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks.[1][5][6]

Topoisomerase I Inhibitors: The Case of Camptothecin

Camptothecin and its derivatives, such as Topotecan and Irinotecan, are specific inhibitors of Topoisomerase I (Top1).[6][][8][9] The catalytic cycle of Top1 involves creating a single-strand break in the DNA to relieve supercoiling.[1][3][10] Camptothecin intercalates into the DNA at the site of the single-strand break and stabilizes the Top1-DNA cleavable complex.[6][11][12] This action prevents the re-ligation of the DNA strand.[1][6] The collision of the replication fork with this stabilized complex during the S-phase of the cell cycle converts the single-strand break into a cytotoxic double-strand break, triggering a cascade of events leading to apoptosis.[6][11]

Topoisomerase II Inhibitors: Etoposide and Doxorubicin

Topoisomerase II (Top2) enzymes, which exist as alpha and beta isoforms, resolve DNA tangles and supercoils by creating transient double-strand breaks.[13][14][15] Etoposide and Doxorubicin are two widely studied Top2 inhibitors with distinct mechanisms.

Etoposide: This non-intercalating agent forms a ternary complex with Top2 and DNA.[16][17] It does not bind directly to the DNA but rather to the enzyme, preventing the re-ligation of the double-strand breaks created by Top2.[16][18] This leads to the accumulation of protein-linked DNA double-strand breaks, which are particularly lethal to the cell and trigger apoptosis, primarily during the S and G2 phases of the cell cycle.[19][20]

Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action.[][22] Its primary mechanism as a topoisomerase inhibitor involves intercalation into the DNA, where it stabilizes the Top2-DNA cleavable complex, preventing the re-ligation of the double-strand break.[][23] In addition to Top2 poisoning, doxorubicin can also generate reactive oxygen species (ROS), which contribute to DNA damage and cellular toxicity.[24][25]

Comparative Data on Topoisomerase Inhibitors

The following table summarizes key comparative data for Camptothecin, Etoposide, and Doxorubicin.

FeatureCamptothecinEtoposideDoxorubicin
Target Enzyme Topoisomerase I[6][]Topoisomerase II[16][19]Topoisomerase II[][23]
Mechanism Stabilizes Top1-DNA cleavable complex, prevents single-strand break re-ligation[1][6]Stabilizes Top2-DNA cleavable complex, prevents double-strand break re-ligation[16][19]Intercalates into DNA and stabilizes Top2-DNA cleavable complex; generates ROS[][23][24]
Type of DNA Damage Single-strand breaks converted to double-strand breaks during replication[6][11]Double-strand breaks[16][19]Double-strand breaks, DNA adducts, oxidative damage[25]
Cell Cycle Specificity S-phase[6]S and G2 phases[19]Cell cycle non-specific
IC50 Values (Example) 0.040 - 0.481 µM in various TNBC cell lines[26]Varies depending on cell lineVaries depending on cell line

Experimental Protocols for Studying Topoisomerase Inhibitors

Several key experiments are used to characterize the mechanism of action of topoisomerase inhibitors.

Topoisomerase I Relaxation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase I.

Principle: Supercoiled plasmid DNA is used as a substrate. Topoisomerase I relaxes the supercoiled DNA into its relaxed form. The different topological forms of DNA can be separated by agarose gel electrophoresis. An inhibitor will prevent this relaxation.

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer.[26]

  • Add the test compound (e.g., Camptothecin) at various concentrations.[27]

  • Initiate the reaction by adding purified Topoisomerase I enzyme.[27]

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[27]

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.[27]

  • Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light.[27]

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation activity of Topoisomerase II.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Topoisomerase II decatenates the kDNA into individual minicircles. An inhibitor will prevent this process.

Protocol:

  • Prepare a reaction mixture containing kDNA in a suitable reaction buffer with ATP.[28]

  • Add the test compound (e.g., Etoposide or Doxorubicin) at various concentrations.[28]

  • Initiate the reaction by adding purified Topoisomerase II enzyme.[28]

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[29]

  • Stop the reaction and deproteinize the sample.

  • Analyze the DNA by agarose gel electrophoresis.[28]

  • Visualize the DNA bands. Decatenated minicircles will migrate faster than the catenated network.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is used to quantify the amount of topoisomerase covalently bound to DNA within cells, providing a direct measure of cleavable complex stabilization by an inhibitor.[29]

Principle: Cells are treated with the test compound. The cells are then lysed, and the DNA is sheared. Covalent protein-DNA complexes are separated from free protein by cesium chloride density gradient centrifugation. The amount of topoisomerase in the DNA-containing fractions is then quantified by immunoblotting.[29]

Protocol:

  • Treat cultured cells with the topoisomerase inhibitor for a specified time.[29]

  • Lyse the cells in a detergent-containing buffer.

  • Layer the cell lysate onto a cesium chloride step gradient and centrifuge at high speed.[29]

  • Fractionate the gradient and precipitate the DNA from each fraction.

  • Resuspend the DNA pellets and quantify the DNA concentration.

  • Slot-blot the DNA onto a nitrocellulose membrane.

  • Detect the covalently bound topoisomerase using a specific primary antibody and a labeled secondary antibody.[29]

  • Quantify the signal to determine the amount of stabilized cleavable complex.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanisms of action of Topoisomerase I and II inhibitors and the experimental workflow for their analysis.

Topoisomerase_I_Inhibition cluster_0 Cellular Process cluster_1 Inhibitor Action DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Induces Torsional Stress Top1_DNA_Complex Top1-DNA Cleavable Complex (Transient) Supercoiled_DNA->Top1_DNA_Complex Top1 binds and cleaves Top1 Topoisomerase I Relaxed_DNA Relaxed DNA Relaxed_DNA->Top1 Top1 dissociates Top1_DNA_Complex->Relaxed_DNA Re-ligation SSB Single-Strand Break Top1_DNA_Complex->SSB Stabilized_Complex Stabilized Top1-DNA Complex Camptothecin Camptothecin Camptothecin->Stabilized_Complex Binds and Stabilizes Replication_Fork_Collision Replication Fork Collision (S-phase) Stabilized_Complex->Replication_Fork_Collision DSB Double-Strand Break Replication_Fork_Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition by Camptothecin.

Topoisomerase_II_Inhibition cluster_0 Cellular Process cluster_1 Inhibitor Action Tangled_DNA Tangled/Supercoiled DNA Top2_DNA_Complex Top2-DNA Cleavable Complex (Transient) Tangled_DNA->Top2_DNA_Complex Top2 binds and cleaves Top2 Topoisomerase II Resolved_DNA Resolved DNA Resolved_DNA->Top2 Top2 dissociates Top2_DNA_Complex->Resolved_DNA Re-ligation DSB_transient Double-Strand Break (Transient) Top2_DNA_Complex->DSB_transient Stabilized_Complex Stabilized Top2-DNA Complex Top2_Inhibitor Etoposide or Doxorubicin Top2_Inhibitor->Stabilized_Complex Binds and Stabilizes DSB_permanent Permanent Double- Strand Break Stabilized_Complex->DSB_permanent Apoptosis Apoptosis DSB_permanent->Apoptosis

Caption: Mechanism of Topoisomerase II Inhibition.

Experimental_Workflow Start Hypothesized Topoisomerase Inhibitor In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Top1_Relaxation Topoisomerase I Relaxation Assay In_Vitro_Assays->Top1_Relaxation Top2_Decatenation Topoisomerase II Decatenation Assay In_Vitro_Assays->Top2_Decatenation Mechanism_Elucidation Mechanism of Action Elucidation Top1_Relaxation->Mechanism_Elucidation Top2_Decatenation->Mechanism_Elucidation ICE_Assay ICE Assay Cell_Based_Assays->ICE_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Colony Formation) Cell_Based_Assays->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Cell_Based_Assays->Apoptosis_Assay ICE_Assay->Mechanism_Elucidation Cytotoxicity_Assay->Mechanism_Elucidation Apoptosis_Assay->Mechanism_Elucidation

Caption: Experimental Workflow for Characterizing Topoisomerase Inhibitors.

References

A Comparative Analysis of 8,8''-Biskoenigine and Murrayanine from Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murraya koenigii, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids. Among these, 8,8''-Biskoenigine and murrayanine have garnered scientific interest for their potential therapeutic properties. This guide provides a comparative study of these two compounds, summarizing their known biological activities, experimental data, and underlying mechanisms of action to aid in research and drug development endeavors.

Comparative Biological Activities

This compound and murrayanine, both isolated from Murraya koenigii, exhibit distinct and significant biological activities. While murrayanine has been more extensively studied for its anticancer properties, this compound has shown potent antiosteoporotic activity. A direct comparative study evaluating a wide range of biological effects under identical experimental conditions is not yet available in the scientific literature. The following sections summarize the current understanding of their individual activities based on existing research.

Data Presentation

The quantitative data for the biological activities of this compound and murrayanine are summarized in the tables below.

Table 1: Anticancer and Antiosteoporotic Activities

CompoundBiological ActivityCell Line/ModelIC50 ValueReference
Murrayanine AnticancerA549 (Human lung adenocarcinoma)9 µM[cite: ]
AnticancerSCC-25 (Human oral squamous carcinoma)15 µM[cite: ]
This compound AntiosteoporoticCathepsin B inhibition model1.3 µg/mL[1]

Table 2: Antioxidant Activity

CompoundAssayIC50 ValueReference
Murrayanine DPPH radical scavenging7.6 µM[cite: ]
This compound DPPH radical scavengingData not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.

Anticancer Activity of Murrayanine (MTT Assay)

This protocol assesses the cytotoxic effects of murrayanine on cancer cells.

  • Cell Culture: Human lung adenocarcinoma (A549) or oral squamous carcinoma (SCC-25) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Murrayanine is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for 24 to 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antiosteoporotic Activity of this compound (Cathepsin B Inhibition Assay)

This fluorometric assay is used to screen for inhibitors of cathepsin B, a key enzyme implicated in bone resorption.

  • Reagent Preparation: A reaction buffer containing a reducing agent (e.g., DTT) is prepared. The fluorogenic substrate (e.g., Z-Arg-Arg-AMC) is diluted in the assay buffer.

  • Enzyme and Inhibitor Preparation: Purified cathepsin B enzyme is diluted to a working concentration. This compound is prepared in a series of dilutions to be tested.

  • Assay Procedure:

    • The diluted cathepsin B enzyme is added to the wells of a microplate.

    • The different concentrations of this compound are added to the respective wells.

    • The plate is incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction. The fluorescence intensity is measured over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time. The percentage of inhibition is calculated for each concentration of this compound relative to the uninhibited control. The IC50 value is then determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared. The test compound (murrayanine) is dissolved and serially diluted.

  • Assay Procedure:

    • The DPPH solution is added to the wells of a microplate.

    • The different concentrations of the test compound are added to the wells.

    • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Mandatory Visualization

Signaling Pathways Modulated by Murrayanine

Murrayanine has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

murrayanine_pathway murrayanine Murrayanine akt AKT murrayanine->akt Inhibits raf Raf murrayanine->raf Inhibits p38 p38 MAPK murrayanine->p38 Inhibits mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation apoptosis Apoptosis p38->apoptosis Promotes (when active)

Caption: Signaling pathways inhibited by murrayanine in cancer cells.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activities of natural compounds like this compound and murrayanine.

experimental_workflow start Isolation & Purification of Compounds activity_screening In vitro Biological Activity Screening start->activity_screening anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) activity_screening->anticancer antiosteoporotic Antiosteoporotic Assays (Enzyme Inhibition) activity_screening->antiosteoporotic antioxidant Antioxidant Assays (DPPH, etc.) activity_screening->antioxidant anti_inflammatory Anti-inflammatory Assays (NO inhibition, etc.) activity_screening->anti_inflammatory mechanism Mechanism of Action Studies (Signaling Pathways) anticancer->mechanism antiosteoporotic->mechanism in_vivo In vivo Studies (Animal Models) mechanism->in_vivo end Drug Development Candidate in_vivo->end

Caption: A generalized workflow for natural product drug discovery.

Conclusion

This compound and murrayanine are promising carbazole alkaloids from Murraya koenigii with distinct biological activities. Murrayanine demonstrates significant anticancer potential through the inhibition of key signaling pathways, while this compound shows promise as an antiosteoporotic agent. Further research, particularly direct comparative studies on their antioxidant and anti-inflammatory properties, and elucidation of the signaling pathways modulated by this compound, is warranted to fully understand their therapeutic potential. This guide provides a foundation for researchers to build upon in the exciting field of natural product-based drug discovery.

References

assessing the synergistic effects of 8,8''-Biskoenigine with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

Assessing Synergistic Effects: A Case Study on Murraya koenigii Extract

A notable gap in current research is the lack of specific studies on the synergistic effects of the isolated compound 8,8''-Biskoenigine. The available scientific literature primarily focuses on the synergistic activities of the whole Murraya koenigii (curry leaf) extract, which contains a complex mixture of bioactive compounds, including this compound. This guide, therefore, utilizes data from studies on Murraya koenigii extract as a proxy to explore the concept of synergistic interactions and to provide a framework for assessing such effects.

The exploration of synergistic relationships between natural compounds and other therapeutic agents is a burgeoning field in drug discovery and development. Synergy, where the combined effect of substances is greater than the sum of their individual effects, can lead to enhanced therapeutic efficacy, reduced dosages, and minimized side effects. This guide provides a comparative analysis of the synergistic effects of Murraya koenigii extract with various compounds, supported by available experimental data and methodologies.

Quantitative Data on Synergistic Effects of Murraya koenigii Extract

The following tables summarize the quantitative data from studies that have investigated the synergistic effects of Murraya koenigii extract in different therapeutic areas.

Table 1: Synergistic Anti-Adipogenic Effects of a Polyherbal Formulation

Component/Combination (at 10 µg/mL)% Inhibition of Adipogenesis
Enriched Demethylated Curcuminoids29.50%
Moringa oleifera Leaf Extract25.70%
Murraya koenigii Leaf Extract24.86%
Combination 1 (Curcuminoids + M. oleifera) 40.50%
Combination 2 (Curcuminoids + M. koenigii) 39.89%
Data from US Patent US8541383B2. The patent indicates that the inhibitory values of the combinations are higher than the individual components, demonstrating synergism.[1]

Table 2: Synergistic Wound Healing Effects of a Polyherbal Ointment

Treatment GroupMean Epithelialization Period (Days)% Wound Contraction (Day 16)
Control (Ointment Base)22.16 ± 0.4789.11 ± 0.64
Standard (Povidone-Iodine)17.50 ± 0.3498.83 ± 0.23
Polyherbal Formulation F1 (2% w/w) 19.33 ± 0.42 95.54 ± 0.51
Polyherbal Formulation F2 (4% w/w) 17.66 ± 0.42 98.61 ± 0.28
Data from a study on a polyherbal formulation containing extracts of Murraya koenigii, Carica papaya, and Lawsonia inermis. The formulation showed wound healing activity comparable to the standard drug, suggesting a synergistic effect of the combined extracts.[2]

Table 3: Synergistic Hypotensive Effect with Amlodipine

Treatment GroupMean Blood Pressure (mmHg)
Normotensive ControlNot specified
M. koenigii Extract (150 mg/kg)94.58
M. koenigii Extract (250 mg/kg)43.87
Amlodipine + M. koenigii Extract Profound Hypotensive Effect (leading to mortality)
Data from a study investigating the pharmacodynamic interaction between M. koenigii extract and amlodipine. The profound hypotensive effect observed with the combination suggests a synergistic interaction.[3]

Table 4: Synergistic Antibacterial Activity with Rifampicin

TreatmentActivity against Mycobacterium smegmatis & M. bovis BCG
M. koenigii Ethanol ExtractModerate
RifampicinHigh
M. koenigii Ethanol Extract + Rifampicin Significant Synergistic Antibacterial Activity
This study reported a significant synergistic antibacterial effect when combining M. koenigii ethanol extract with the anti-tuberculosis drug rifampicin.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Anti-Adipogenesis Assay
  • Cell Line: 3T3-L1 mouse pre-adipocyte cells.

  • Methodology:

    • Pre-adipocyte cells are cultured and induced to differentiate into adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

    • During differentiation, cells are treated with individual extracts (Murraya koenigii, Moringa oleifera, demethylated curcuminoids) or their combinations at various concentrations.

    • After the differentiation period, the extent of adipogenesis is quantified by staining the intracellular lipid droplets with Oil Red O.

    • The stained lipid droplets are then eluted, and the absorbance is measured spectrophotometrically to determine the percentage of inhibition of adipogenesis compared to untreated control cells.

  • Synergy Analysis: The percentage inhibition of adipogenesis by the individual components is compared with that of the combinations. A significantly higher inhibition by the combination than the sum of the individual effects indicates synergy.[1]

Excision Wound Healing Model
  • Animal Model: Albino Wistar rats.

  • Methodology:

    • An excision wound is created on the dorsal thoracic region of the rats under anesthesia.

    • The animals are divided into different groups: a control group (treated with ointment base), a standard group (treated with a reference drug like povidone-iodine), and test groups (treated with polyherbal formulations containing Murraya koenigii extract).

    • The formulations are applied topically to the wounds daily.

    • Wound healing is assessed by measuring the wound area at regular intervals to calculate the percentage of wound contraction.

    • The period of epithelialization (the number of days required for the wound to be completely covered with new epithelium) is also recorded.

  • Synergy Analysis: The wound healing parameters of the polyherbal formulation are compared with those of the individual components (if tested separately) and the standard drug. Enhanced wound healing with the polyherbal formulation suggests a synergistic effect of the combined plant extracts.[2]

Blood Pressure Measurement in Rats
  • Animal Model: Normotensive and cadmium chloride-induced hypertensive rats.

  • Methodology:

    • Blood pressure is measured using a non-invasive tail-cuff method connected to a pressure transducer and a data acquisition system.

    • Animals are divided into groups receiving vehicle control, Murraya koenigii extract at different doses, amlodipine alone, or a combination of the extract and amlodipine.

    • The substances are administered orally.

    • Blood pressure is recorded at baseline and at various time points after administration.

  • Synergy Analysis: The change in blood pressure in the combination group is compared to the changes observed in the groups receiving the individual treatments. A significantly larger drop in blood pressure in the combination group indicates a synergistic hypotensive effect.[3]

Visualizing Synergistic Interactions and Workflows

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflows and conceptual signaling pathways.

experimental_workflow_adipogenesis cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment Groups cluster_analysis Analysis cluster_synergy Synergy Assessment A 3T3-L1 Pre-adipocytes B Induce Differentiation A->B C Control B->C D M. koenigii Extract B->D E Other Compound(s) B->E F Combination B->F G Oil Red O Staining C->G D->G E->G F->G H Quantify Lipid Accumulation G->H I Calculate % Inhibition H->I J Compare Inhibition Values I->J

Caption: Workflow for assessing synergistic anti-adipogenic effects.

synergistic_interaction_pathway cluster_compounds Synergistic Agents cluster_pathways Cellular Targets & Pathways cluster_effects Biological Outcome MK Murraya koenigii Extract P1 Pathway A (e.g., Adipogenesis) MK->P1 Inhibition SE Synergistic Therapeutic Effect MK->SE OC Other Compound (e.g., Curcumin) P2 Pathway B (e.g., Inflammation) OC->P2 Inhibition OC->SE P1->SE P2->SE

Caption: Conceptual diagram of synergistic action on multiple pathways.

Conclusion

While direct evidence for the synergistic effects of this compound is currently lacking, studies on Murraya koenigii extract demonstrate its potential for synergistic interactions in various therapeutic contexts, including metabolic disorders, wound healing, and infectious diseases. The presence of a multitude of bioactive compounds, such as alkaloids (including this compound), flavonoids, and terpenoids, likely contributes to these synergistic effects through multi-target mechanisms.[4][5]

The data presented underscore the importance of investigating both isolated compounds and complex extracts in the search for novel therapeutic strategies. For researchers, scientists, and drug development professionals, these findings highlight the need for further studies to isolate and test the synergistic potential of individual constituents of Murraya koenigii, such as this compound, to elucidate their specific contributions and mechanisms of action. Such research will be pivotal in developing more effective and safer combination therapies.

References

Safety Operating Guide

Essential Disposal Procedures for 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 8,8''-Biskoenigine, a synthetic carbazole alkaloid intended for laboratory use only.[1] As a member of the carbazole alkaloid class, which is known for cytotoxic and other biological activities, this compound and any associated waste must be managed as hazardous chemical waste to ensure personnel safety and environmental protection.[2][3]

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to have all safety protocols in place. All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5]

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4][6]

  • Eye Protection: Use chemical splash goggles or a full-face shield that meets appropriate safety standards.[4][7]

  • Skin and Body Protection: A full-length, buttoned laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective clothing.[4][6]

  • Respiratory Protection: If there is a risk of inhaling dust, an appropriate air-purifying respirator should be used.[6]

II. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably by performing cleanup within a chemical fume hood.[4]

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material, avoiding dust generation.[8] For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[4][5]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies (e.g., wipes, PPE) into a dedicated, sealable, and clearly labeled hazardous waste container.[4][9]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent or detergent solution, and dispose of all decontamination materials as hazardous waste.[4]

III. Step-by-Step Disposal Protocol

All materials contaminated with this compound must be handled as regulated hazardous waste.[10] Do not dispose of this compound or its waste down the drain or in the regular trash. [5][9]

  • Waste Segregation: Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves, paper towels), and spill cleanup materials. Keep this waste stream separate from other chemical wastes to avoid incompatible mixtures.[11][12]

  • Container Selection: Use a robust, leak-proof container made of a compatible material (e.g., polyethylene) with a secure, tight-fitting lid.[5] Ensure the container is suitable for holding hazardous waste.

  • Labeling: Clearly label the waste container with a "Hazardous Waste" tag.[13] The label must include the full chemical name, "this compound," and any other identifiers required by your institution and local regulations. List all constituents if it is a mixed waste.[4][13]

  • Storage: Store the sealed waste container in a designated and properly marked satellite accumulation area.[13] The storage area should have secondary containment to control any potential leaks. Do not store incompatible chemicals together.[14]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7] Follow all local, regional, and national regulations for hazardous waste disposal.[7]

Quantitative Data on a Related Compound

CompoundTest TypeSpeciesValueExposure TimeReference
CarbazoleAcute LC50Pimephales promelas (fathead minnow)0.93 mg/L96 hours[9]
CarbazoleAcute EC50Daphnia magna (water flea)2.3 – 4.9 mg/L48 hours[9]
Disclaimer: This data is for the parent compound Carbazole and should be used as a proxy to understand the potential environmental hazards. Always handle this compound with the assumption that it is similarly or more toxic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal Start Generate Waste Containing This compound Assess Is the waste contaminated with This compound? Start->Assess Segregate Segregate as Hazardous Chemical Waste Assess->Segregate Yes NonHazardous Dispose via standard lab procedures (non-hazardous waste) Assess->NonHazardous No Container Place in a compatible, sealed, and labeled hazardous waste container Segregate->Container Store Store in designated Satellite Accumulation Area with secondary containment Container->Store Arrange Arrange pickup via EHS or licensed contractor Store->Arrange End Proper Final Disposal Arrange->End

Caption: Disposal Decision Workflow for this compound Waste.

References

Essential Safety and Logistical Information for Handling 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for 8,8''-Biskoenigine, a dimeric carbazole alkaloid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety information for carbazole, a structurally related compound, and general best practices for handling powdered chemicals of unknown toxicity.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and the related compound Carbazole is provided below.

PropertyThis compoundCarbazole
CAS Number 477890-82-786-74-8
Molecular Formula C₃₈H₃₆N₂O₆C₁₂H₉N
Appearance Not specified (likely a solid)Off-white solid
Molecular Weight 616.7 g/mol 167.21 g/mol
Solubility Not specifiedInsoluble in water
Purity Min. 95%>95%

Personal Protective Equipment (PPE)

Given the unknown toxicity of this compound, it is essential to treat it as a hazardous substance. The following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications and Procedures
Hand Protection Nitrile rubber glovesMust be greater than 0.11 mm thick with a breakthrough time of more than 480 minutes.[1]
Eye/Face Protection Safety goggles with side protectionShould meet EN 166 or OSHA 29 CFR 1910.133 standards.[2] A face shield may be required for splash hazards.
Skin and Body Protection Laboratory coatA Nomex® laboratory coat with long sleeves, fully buttoned, is recommended.
Respiratory Protection N95 or higher-rated respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Designate a specific handling area prep2 Ensure fume hood is certified and operational prep1->prep2 prep3 Assemble all necessary PPE prep2->prep3 hand1 Weigh the compound within the fume hood prep3->hand1 hand2 Use a spatula for transfer to minimize dust hand1->hand2 hand3 Prepare solutions within the fume hood hand2->hand3 clean1 Decontaminate all surfaces with an appropriate solvent hand3->clean1 clean2 Dispose of all contaminated materials as hazardous waste clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and containers, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste management company. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Protocols: Extraction of Carbazole Alkaloids

While a specific protocol for an experiment using this compound is not available, the following is a general method for the extraction of carbazole alkaloids from Murraya koenigii, the plant from which this compound is isolated.

  • Drying and Powdering: Dry the leaves of Murraya koenigii and grind them into a fine powder.

  • Solvent Extraction: Macerate or reflux the powdered plant material with methanol or ethanol for several hours.

  • Concentration: Filter the extract and concentrate it using a rotary evaporator.

  • Acid-Base Extraction:

    • Acidify the concentrated extract with dilute HCl to protonate the alkaloids, making them water-soluble.

    • Wash with an organic solvent (e.g., hexane) to remove non-alkaloidal impurities.

    • Basify the aqueous layer with a base like NaOH or NH₄OH to deprotonate the alkaloids.

    • Extract the free alkaloids with an organic solvent such as chloroform or dichloromethane.

  • Isolation: Evaporate the organic solvent to obtain the crude alkaloid mixture. Further purification can be achieved using techniques like column chromatography or HPLC.

Signaling Pathways

Carbazole alkaloids isolated from Murraya koenigii have been shown to induce apoptosis and are implicated in various signaling pathways.

G cluster_apoptosis Apoptosis Induction Pathway alkaloids Carbazole Alkaloids (e.g., Mahanine) mito Mitochondrial Dysfunction alkaloids->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Carbazole alkaloids can induce apoptosis via the mitochondrial pathway.

G cluster_cancer_pathways Key Breast Cancer-Related Signaling Pathways phytochemicals Murraya koenigii Phytochemicals pi3k PI3K-Akt Signaling phytochemicals->pi3k mapk MAPK Signaling phytochemicals->mapk erbb ErbB Signaling phytochemicals->erbb cell_cycle Cell Cycle Control phytochemicals->cell_cycle

Caption: Phytochemicals from Murraya koenigii are involved in key cancer-related signaling pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.